TG 41
Descripción
Propiedades
Fórmula molecular |
C18H13BrCl2N2O2 |
|---|---|
Peso molecular |
440.1 g/mol |
Nombre IUPAC |
ethyl 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C18H13BrCl2N2O2/c1-2-25-18(24)15-10-23(16-8-7-13(20)9-14(16)21)17(22-15)11-3-5-12(19)6-4-11/h3-10H,2H2,1H3 |
Clave InChI |
ZXNGHKGWIDGULE-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 9-ING-41 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-ING-41, also known as elraglusib, is a first-in-class, intravenously administered small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β).[1] GSK-3β is a serine/threonine kinase that is aberrantly overexpressed in a variety of human malignancies and plays a crucial role in tumor progression, chemotherapy resistance, and immune evasion.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of 9-ING-41 in cancer cells, focusing on its molecular targets, effects on key signaling pathways, and the experimental evidence supporting its anti-neoplastic activity.
Core Mechanism of Action: Inhibition of GSK-3β
9-ING-41 is an ATP-competitive inhibitor of GSK-3β.[4] By binding to the ATP-binding pocket of the GSK-3β enzyme, 9-ING-41 prevents the phosphorylation of its downstream substrates. This inhibition disrupts several pro-survival and pro-proliferative signaling pathways that are constitutively active in cancer cells.
Key Signaling Pathways Modulated by 9-ING-41
The anti-cancer effects of 9-ING-41 are primarily mediated through the modulation of three critical signaling pathways:
-
NF-κB Signaling Pathway: GSK-3β is a positive regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a cornerstone of cancer cell survival and chemoresistance.[3] 9-ING-41-mediated inhibition of GSK-3β leads to the downregulation of NF-κB transcriptional activity.[5] This, in turn, decreases the expression of several key NF-κB target genes that promote cancer cell survival and proliferation, including:
-
DNA Damage Response (DDR) Pathway: 9-ING-41 has been shown to abrogate the DNA damage response, particularly the ATR (Ataxia Telangiectasia and Rad3-related)-Chk1 (Checkpoint kinase 1) signaling cascade.[7][8] This pathway is often activated in cancer cells in response to chemotherapy-induced DNA damage, leading to cell cycle arrest and DNA repair, which ultimately contributes to drug resistance. By inhibiting this repair mechanism, 9-ING-41 sensitizes cancer cells to the cytotoxic effects of DNA-damaging chemotherapeutic agents.[7]
-
Immunomodulatory Pathways: 9-ING-41 exhibits immunomodulatory properties by enhancing the anti-tumor immune response.[9][10] This is achieved through:
Cellular Effects of 9-ING-41
The inhibition of these key signaling pathways by 9-ING-41 culminates in several observable anti-cancer effects at the cellular level:
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins and promoting pro-apoptotic signaling, 9-ING-41 induces programmed cell death in cancer cells.[1][6] This apoptotic process is often mediated by the cleavage of caspase-3.[6]
-
Cell Cycle Arrest: 9-ING-41 causes cell cycle arrest at various phases, including G0/G1, G2/M, and the sub-G1 phase, depending on the cancer cell type and treatment duration.[3][11] This is a direct consequence of the downregulation of key cell cycle regulators like Cyclin D1.[6]
-
Inhibition of Proliferation and Reduced Cell Viability: The combined effects of apoptosis and cell cycle arrest lead to a significant reduction in cancer cell proliferation and overall viability.[6][11]
Quantitative Data on the Effects of 9-ING-41
The following tables summarize the quantitative data from preclinical studies, demonstrating the efficacy of 9-ING-41 across various cancer cell lines.
Table 1: In Vitro Efficacy of 9-ING-41 as a Single Agent
| Cancer Type | Cell Line | IC50 / GI50 (µM) | Effect on Cell Viability | Reference |
| Neuroblastoma | SK-N-DZ | GI50: 0.05-0.1 | Inhibition of cell growth | [1] |
| Neuroblastoma | SK-N-BE(2) | GI50: 0.05-0.1 | Inhibition of cell growth | [1] |
| B-cell Lymphoma | Daudi | - | 40-70% reduction with 1 µM | [11] |
| B-cell Lymphoma | SUDHL-4 | - | 40-70% reduction with 1 µM | [11] |
| B-cell Lymphoma | Karpas 422 | IC50 (48h): 0.74 ± 0.02 | Dose-dependent inhibition | [11] |
| B-cell Lymphoma | KPUM-UH1 | - | 40-70% reduction with 1 µM | [11] |
| B-cell Lymphoma | TMD8 | - | 40-70% reduction with 1 µM | [11] |
| Double-Hit Lymphoma | SuDHL2 | IC50 (48h): 5.44 ± 0.47 | Dose-dependent inhibition | [11] |
Table 2: Effect of 9-ING-41 on Cell Cycle Distribution in Double-Hit Lymphoma (DHL) Cell Lines (48h treatment)
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| Karpas-422 | Control | 43.00 ± 2.04 | - | 22.97 ± 3.72 | [11] |
| 0.5 µM 9-ING-41 | - | - | 8.27 ± 1.77 (arrest) | [11] | |
| SuDHL2 | Control | 38.93 ± 1.89 | - | 24.9 ± 4.12 | [11] |
| 4 µM 9-ING-41 | - | - | 11.71 ± 1.56 (arrest) | [11] |
Table 3: Modulation of Key Signaling Proteins by 1 µM 9-ING-41 in B-cell Lymphoma Cell Lines (48h treatment)
| Cell Line | Protein | Fold Change vs. Control | p-value | Reference |
| Daudi | Active Caspase 3 | Increased | <0.001 | [6] |
| SUDHL-4 | Active Caspase 3 | Increased | <0.001 | [6] |
| Karpas 422 | Active Caspase 3 | Increased | <0.001 | [6] |
| KPUM-UH1 | Active Caspase 3 | Increased | <0.001 | [6] |
| Karpas 422 | c-MYC | Decreased | <0.05 | [6] |
| TMD8 | c-MYC | Decreased | <0.05 | [6] |
| Daudi | Survivin | ~2-fold decrease | <0.05 | [6] |
| SUDHL-4 | Survivin | ~2-fold decrease | <0.05 | [6] |
| Karpas 422 | Survivin | ~2-fold decrease | <0.05 | [6] |
| KPUM-UH1 | Survivin | ~2-fold decrease | <0.05 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 9-ING-41 (e.g., 0.1, 0.5, 1, 5, and 10 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Cell Proliferation Assay reagent (Promega) to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 or GI50 values.
Western Blot Analysis
-
Cell Lysis: Lyse 9-ING-41-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking. Examples of primary antibodies include those targeting GSK-3β, p-GSK-3β, NF-κB p65, Bcl-2, XIAP, Cyclin D1, cleaved Caspase-3, p-ATR, p-Chk1, and a loading control like β-actin or GAPDH. (Specific antibody details including company, catalog number, and dilution should be obtained from the original research articles).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis can be performed using software like ImageJ to quantify the relative protein expression levels.
Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)
-
Cell Treatment: Treat cells with 9-ING-41 or a vehicle control for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Treat cells with 9-ING-41 or a vehicle control.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: Core mechanism of action of 9-ING-41 in cancer cells.
Experimental Workflow: Western Blot
Caption: A typical workflow for Western blot analysis.
Experimental Workflow: Apoptosis Assay (Flow Cytometry)
Caption: Workflow for assessing apoptosis via flow cytometry.
Conclusion
9-ING-41 represents a promising therapeutic agent with a multi-faceted mechanism of action centered on the inhibition of GSK-3β. By disrupting key pro-survival, cell cycle, and DNA damage response pathways, while simultaneously enhancing anti-tumor immunity, 9-ING-41 demonstrates significant potential for the treatment of a broad range of cancers, both as a monotherapy and in combination with other anti-cancer agents. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient stratification.
References
- 1. actuatetherapeutics.com [actuatetherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. mayo.edu [mayo.edu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. actuatetherapeutics.com [actuatetherapeutics.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. GSK-3β in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pathway Analysis of GSK-3β Inhibition by 9-ING-41
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular pathways affected by 9-ING-41, a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). By integrating preclinical and clinical data, this document details the mechanism of action, downstream signaling consequences, and experimental methodologies used to elucidate the anticancer effects of 9-ING-41. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core scientific principles.
Introduction to 9-ING-41 and GSK-3β Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that is a critical regulator of a multitude of cellular processes, including metabolism, proliferation, differentiation, and apoptosis.[1] In numerous cancers, aberrant overexpression and nuclear accumulation of GSK-3β have been linked to tumor progression, chemotherapy resistance, and the promotion of pro-survival signaling pathways.[2][3] GSK-3β has been shown to modulate the activity of key oncogenic pathways, including Nuclear Factor-kappa B (NF-κB) and c-MYC.[2][4]
9-ING-41 is a first-in-class, intravenously administered, maleimide-based small-molecule inhibitor of GSK-3β.[4] By competitively binding to the ATP-binding pocket of GSK-3β, 9-ING-41 effectively inhibits its kinase activity. This inhibition disrupts the downstream signaling cascades that contribute to cancer cell survival and proliferation, making 9-ING-41 a promising therapeutic agent in oncology. Preclinical studies have demonstrated its broad antitumor activity across a range of solid and hematological malignancies.[4]
The primary mechanisms of action of 9-ING-41's antitumor effects are attributed to its ability to downregulate the NF-κB and c-MYC pathways, as well as to interfere with the DNA damage response (DDR).[5] Inhibition of GSK-3β by 9-ING-41 leads to a reduction in the transcription of anti-apoptotic genes regulated by NF-κB and promotes the degradation of the oncoprotein c-MYC.
Quantitative Analysis of 9-ING-41's Biological Effects
The following tables summarize the quantitative data from various preclinical studies, demonstrating the efficacy of 9-ING-41 in different cancer models.
Table 1: In Vitro Efficacy of 9-ING-41 in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Various | Various | IC50 | 0.71 µM | |
| SUDHL-4 | B-cell Lymphoma | Cell Viability Reduction (1 µM) | 40-70% | [2] |
| KPUM-UH1 | B-cell Lymphoma | Cell Viability Reduction (1 µM) | 40-70% | [2] |
| Karpas 422 | B-cell Lymphoma | Cell Viability Reduction (1 µM) | 40-70% | [2] |
| TMD8 | B-cell Lymphoma | Cell Viability Reduction (1 µM) | 40-70% | [2] |
| SUDHL-4 | B-cell Lymphoma | IC50 Reduction of Venetoclax (with 0.5 µM 9-ING-41) | 8-fold | [2] |
| KPUM-UH1 | B-cell Lymphoma | IC50 Reduction of Venetoclax (with 0.5 µM 9-ING-41) | 2-fold | [2] |
| SUDHL-4 | B-cell Lymphoma | IC50 Reduction of BAY-1143572 (with 0.5 µM 9-ING-41) | 8-fold | [2] |
Table 2: Effects of 9-ING-41 on Key Signaling Proteins
| Cell Line | Treatment | Protein | Change | Reference |
| Karpas 422 | 1 µM 9-ING-41 | Total c-MYC | Significant Reduction | [2] |
| TMD8 | 1 µM 9-ING-41 | Total c-MYC | Significant Reduction | [2] |
| SUDHL-4 | 1 µM 9-ING-41 | p-H2A.X (Ser139) | Increased | [2] |
| Karpas 422 | 1 µM 9-ING-41 | p-H2A.X (Ser139) | Increased | [2] |
| All Lymphoma Lines (except TMD8) | 1 µM 9-ING-41 | Active Caspase 3 | Significant Increase | [2] |
Signaling Pathway Analysis
The inhibition of GSK-3β by 9-ING-41 leads to the modulation of several critical signaling pathways implicated in cancer. The following diagrams illustrate the core mechanisms.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 9-ING-41.
Cell Viability (MTS) Assay
This protocol is used to assess the effect of 9-ING-41 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear-bottom tissue culture plates
-
9-ING-41 stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well in 100 µL of complete medium). Include wells with medium only for background control.
-
Cell Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to adhere.
-
Drug Treatment: Prepare serial dilutions of 9-ING-41 in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C and 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the background control wells from all other absorbance readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Western Blotting for GSK-3β Pathway Analysis
This protocol is for the detection and quantification of GSK-3β and its downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GSK-3β, anti-phospho-GSK-3β (Ser9), anti-c-MYC, anti-p65 NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with 9-ING-41 as required. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Luminex Assay for Cytokine Profiling
This protocol allows for the simultaneous measurement of multiple cytokines and chemokines in cell culture supernatants following treatment with 9-ING-41.
Materials:
-
Luminex multiplex cytokine assay kit (e.g., Bio-Plex Pro™ Human Cytokine Screening Panel)
-
Cell culture supernatants from 9-ING-41 treated and control cells
-
Luminex instrument (e.g., Bio-Plex 200 System)
-
Assay buffer and wash buffer provided with the kit
Procedure:
-
Reagent Preparation: Reconstitute standards and prepare reagents according to the kit manufacturer's instructions.
-
Sample Preparation: Collect cell culture supernatants and centrifuge to remove cellular debris.
-
Assay Plate Preparation: Add antibody-coupled magnetic beads to the wells of a 96-well plate.
-
Washing: Wash the beads using a magnetic plate washer.
-
Sample and Standard Incubation: Add standards, controls, and samples to the appropriate wells and incubate as per the kit protocol (typically with shaking).
-
Detection Antibody Incubation: After washing, add the biotinylated detection antibody cocktail and incubate.
-
Streptavidin-PE Incubation: After another wash step, add streptavidin-phycoerythrin (SAPE) and incubate.
-
Final Wash and Resuspension: Perform a final wash and resuspend the beads in assay buffer.
-
Data Acquisition: Acquire data on a Luminex instrument.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) using the instrument's software to determine the concentration of each analyte in the samples.
Conclusion
9-ING-41 represents a targeted therapeutic strategy that effectively inhibits the pro-tumorigenic functions of GSK-3β. Its mechanism of action, centered on the disruption of the NF-κB and c-MYC signaling pathways, leads to decreased cancer cell survival and proliferation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of 9-ING-41 and other GSK-3β inhibitors. The continued exploration of these pathways will be crucial in optimizing the clinical application of this class of anticancer agents.
References
- 1. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
Target Identification and Validation of 9-ING-41: A GSK-3β Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
9-ING-41 (elraglusib) is a first-in-class, intravenously administered small molecule inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase implicated in the pathogenesis and progression of numerous cancers.[1][2][3] This technical guide provides a comprehensive overview of the target identification and validation of 9-ING-41, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used to validate its therapeutic potential. Through its selective inhibition of GSK-3β, 9-ING-41 modulates multiple oncogenic signaling pathways, induces cell cycle arrest and apoptosis, and stimulates anti-tumor immunity, making it a promising agent in the landscape of cancer therapeutics.
Introduction to 9-ING-41 and its Target: GSK-3β
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[4] The beta isoform, GSK-3β, is of particular interest in oncology as its overexpression and aberrant activity have been linked to tumor progression, chemotherapy resistance, and a poor prognosis in various malignancies.[5][6] GSK-3β is a key regulator of several signaling pathways critical for cancer cell survival and proliferation, such as the Wnt/β-catenin, PI3K/Akt, and NF-κB pathways.[7]
9-ING-41, also known as elraglusib, is a potent and selective, ATP-competitive inhibitor of GSK-3β.[8] It is a maleimide-based small molecule that has demonstrated broad-spectrum preclinical antitumor activity as a single agent and in combination with chemotherapy and immunotherapy.[1][9] Clinical trials are currently underway to evaluate the safety and efficacy of 9-ING-41 in patients with advanced solid tumors and hematological malignancies.[5][10]
Target Identification and Validation Workflow
The identification and validation of GSK-3β as the primary target of 9-ING-41 involved a multi-faceted approach, encompassing biochemical assays, cellular mechanism of action studies, and preclinical efficacy models.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. youtube.com [youtube.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. cohesionbio.com [cohesionbio.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
The Multifaceted Impact of 9-ING-41 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-ING-41 (elraglusib) is a first-in-class, selective small molecule inhibitor of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in a wide array of cellular processes that are frequently dysregulated in cancer.[1][2][3] Aberrant GSK-3β activity has been linked to tumor progression, chemotherapy resistance, and immune evasion.[2][4][5][6] This technical guide provides an in-depth analysis of the cellular effects of 9-ING-41 on the tumor microenvironment, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways and workflows.
Core Mechanism of Action
9-ING-41 is an ATP-competitive inhibitor of GSK-3β.[1] GSK-3β is a constitutively active kinase that regulates numerous signaling pathways critical for tumor cell survival and proliferation, including the Wnt/β-catenin, NF-κB, and PI3K/AKT/mTOR pathways.[6][7][8][9] By inhibiting GSK-3β, 9-ING-41 disrupts these oncogenic signaling cascades, leading to a variety of anti-tumor effects.
Cellular Effects of 9-ING-41 on Cancer Cells
Preclinical studies have demonstrated the potent anti-tumor activity of 9-ING-41 across a range of cancer types, both as a monotherapy and in combination with other anti-cancer agents.[1][10][11]
Direct Anti-Tumor Activity
9-ING-41 has been shown to directly inhibit the proliferation and viability of various cancer cell lines. This is achieved through the induction of cell cycle arrest and apoptosis.[1][2]
Table 1: Anti-proliferative and Pro-apoptotic Effects of 9-ING-41 on Cancer Cell Lines
| Cancer Type | Cell Line(s) | Effect | Quantitative Data | Reference(s) |
| Renal Cancer | ACHN, Caki-1, KRCY, KU19-20 | Decreased proliferation | GI50 range: 0.5-1.7 µM | [1] |
| B-cell Lymphoma | Daudi, SUDHL-4, KPUM-UH1, Karpas 422, TMD8 | Reduced cell viability | 40-70% reduction at 1 µM | [7] |
| Pediatric Brain Tumors | BT183 (ETMR), CHLA02, ATRT-787197, ATRT-2187 (ATRT) | Reduced cell viability | IC50: 145.5nM (BT183), 481.2-528.3nM (ATRT lines) | [12] |
Modulation of Key Signaling Pathways
The anti-tumor effects of 9-ING-41 are mediated through its impact on several critical signaling pathways.
-
NF-κB Pathway: Inhibition of GSK-3β by 9-ING-41 leads to the downregulation of the pro-survival NF-κB pathway.[2][13] This results in the decreased expression of NF-κB target genes such as Cyclin D1, Bcl-2, and XIAP.[2][14]
-
DNA Damage Response (DDR) Pathway: 9-ING-41 has been shown to impair the ATR/Chk1 DNA damage response pathway, which can sensitize cancer cells to chemotherapy.[11][14]
-
p53 Signaling: In pediatric brain tumors, 9-ING-41 treatment has been observed to increase p53 signaling, leading to the upregulation of pro-apoptotic genes.[12]
Caption: 9-ING-41 inhibits GSK-3β, impacting Wnt/β-catenin and NF-κB pathways.
Immunomodulatory Effects of 9-ING-41 in the Tumor Microenvironment
A critical aspect of 9-ING-41's mechanism of action is its ability to modulate the immune landscape within the tumor microenvironment, transforming an immunosuppressive, or "cold," tumor into one that is more susceptible to immune attack.
Enhancement of Anti-Tumor Immune Cell Function
9-ING-41 has been shown to bolster the activity of key anti-tumor immune cells.
-
T-Cells: Treatment with 9-ING-41 increases the proliferation and effector function of T-cells.[15] In patient-derived CD8+ T-cells, 9-ING-41 increased the secretion of IFN-γ, granzyme B, and TRAIL.[15][16]
-
Natural Killer (NK) Cells: 9-ING-41 enhances the cytotoxic activity of NK cells against colorectal cancer cells.[17][18]
Modulation of Immune Checkpoints
A key mechanism of immune evasion by tumors is the upregulation of immune checkpoint molecules. 9-ING-41 has been demonstrated to counteract this.
-
Downregulation of Inhibitory Checkpoints: In melanoma mouse models, 9-ING-41 downregulates the expression of PD-1, LAG-3, and TIGIT on T-cells.[14][19][20]
-
Upregulation of PD-L1 on Tumor Cells: Interestingly, some studies have reported an increase in PD-L1 expression on sarcoma cells following 9-ING-41 treatment, suggesting a potential for synergistic combinations with anti-PD-1/PD-L1 therapies.[21]
Table 2: Immunomodulatory Effects of 9-ING-41
| Immune Cell/Molecule | Effect of 9-ING-41 | Cancer Model | Reference(s) |
| CD8+ T-cells | Increased secretion of IFN-γ, granzyme B, TRAIL | Adult T-cell leukemia/lymphoma (patient-derived cells) | [15][16] |
| NK and T-cells | Enhanced anti-tumor activity | Colorectal cancer | [14][20] |
| PD-1, LAG-3, TIGIT | Downregulation on T-cells | Melanoma | [14][19][20] |
| PD-L1 | Increased expression on tumor cells | Sarcoma | [21] |
Impact on Cytokine and Chemokine Profiles
9-ING-41 alters the cytokine and chemokine milieu within the tumor microenvironment, further contributing to a pro-inflammatory state.
-
Reduction of Immunosuppressive Factors: In colorectal cancer models, 9-ING-41 treatment led to a decrease in the secretion of VEGF and M-CSF, factors associated with the recruitment of tumor-associated macrophages (TAMs).[17][18]
-
Increase in Immuno-stimulatory Factors: An increase in the chemokine CXCL14 (BRAK), which stimulates NK cell migration, has been observed.[17] In sarcoma models, an increase in immunostimulatory cytokines and chemokines such as IL-8, TRAIL, and CXCL11 was noted.[21]
Effects on the Tumor Stroma
The tumor stroma plays a crucial role in tumor progression and therapeutic resistance. 9-ING-41 has demonstrated the potential to modulate the stromal compartment.
-
Anti-fibrotic Effects: In models of idiopathic pulmonary fibrosis, 9-ING-41 significantly inhibited the induction of myofibroblasts and attenuated disease progression.[14][20] Given that fibrosis is a hallmark of pancreatic cancer and contributes to chemotherapy resistance, these findings are highly relevant.[14][20]
-
Anti-angiogenic Effects: By decreasing VEGF secretion, 9-ING-41 may inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[17][18]
Detailed Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to elucidate the effects of 9-ING-41.
Cell Viability and Proliferation Assays
-
MTS Assay: To assess cell proliferation, renal cancer and B-cell lymphoma cell lines were seeded in 96-well plates and treated with varying concentrations of 9-ING-41 for 24-96 hours.[1][7] Cell viability was determined using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega) according to the manufacturer's instructions. Absorbance was measured at 490 nm.
-
BrdU Incorporation Assay: DNA synthesis was measured using a colorimetric BrdU incorporation assay. Renal cancer cells were treated with 9-ING-41 for 48 hours, and BrdU was added for the final 4 hours. The assay was performed according to the manufacturer's protocol (Roche Applied Science).[1]
-
CellTiter-Glo Assay: For pediatric brain tumor cell lines, cell viability was assessed after 72 hours of 9-ING-41 treatment using the CellTiter-Glo 2.0 assay (Promega).[12]
Caption: Workflow for assessing cancer cell viability after 9-ING-41 treatment.
Western Blotting
To analyze protein expression, cancer cells were treated with 9-ING-41 for specified durations (e.g., 48-96 hours).[1][12] Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins of interest (e.g., phospho-GS, cyclins, Bcl-2, c-MYC, cleaved caspase-3).[1][7][12] Horseradish peroxidase-conjugated secondary antibodies were used for detection via chemiluminescence.
Immune Cell Cytotoxicity Assays
-
LDH Release Assay: To measure the cytotoxic effects of immune cells, renal cancer cells were treated with 9-ING-41 for 72 hours.[1] Subsequently, activated peripheral blood mononuclear cells (PBMCs) were co-cultured with the cancer cells at various effector-to-target ratios.[1] Lactate dehydrogenase (LDH) activity in the supernatant was measured to quantify cell lysis.[1]
-
Co-culture with Fluorescently Labeled Target Cells: Colorectal cancer cells (e.g., GFP+ SW480) were co-cultured with NK-92 or TALL-104 T-cells in the presence or absence of 9-ING-41.[17][18] Immune cell-mediated killing was assessed by monitoring the reduction in the fluorescent target cell population.[17][18]
Cytokine and Chemokine Profiling
Tumor cell culture supernatants were collected after treatment with 9-ING-41 for 48 hours. The levels of various cytokines, chemokines, and growth factors were analyzed using a Luminex 200 multiplexing instrument.[17][18]
Conclusion
9-ING-41 demonstrates a robust and multi-pronged mechanism of action against cancer by directly targeting tumor cells and favorably modulating the tumor microenvironment. Its ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with its capacity to enhance anti-tumor immunity by activating T-cells and NK cells, downregulating immune checkpoints, and altering the cytokine landscape, makes it a promising therapeutic agent. Furthermore, its potential to remodel the tumor stroma by reducing fibrosis and angiogenesis adds another dimension to its anti-cancer activity. The synergistic effects observed when 9-ING-41 is combined with chemotherapy and immunotherapy provide a strong rationale for its continued clinical development in a variety of malignancies.[1][14][19] This technical guide summarizes the key preclinical findings that underpin the ongoing clinical investigation of 9-ING-41.
References
- 1. Clinically relevant GSK-3β inhibitor 9-ING-41 is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. actuatetherapeutics.com [actuatetherapeutics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Glycogen synthase kinase‐3β is a pivotal mediator of cancer invasion and resistance to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Frontiers | 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. GSK-3β in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. actuatetherapeutics.com [actuatetherapeutics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Elraglusib (9-ING-41), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. aacrjournals.org [aacrjournals.org]
9-ING-41: A Technical Whitepaper on the First-in-Class GSK-3β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-ING-41 (elraglusib) is a first-in-class, intravenously administered, maleimide-based small molecule that potently and selectively inhibits Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in numerous oncogenic signaling pathways.[1][2] Preclinical and clinical investigations have demonstrated its broad-spectrum anti-tumor activity, both as a monotherapy and in combination with standard-of-care chemotherapeutics, across a range of solid tumors and hematologic malignancies.[3][4] This document provides an in-depth technical overview of the discovery, chemical properties, mechanism of action, and preclinical and clinical evaluation of 9-ING-41, intended for professionals in the fields of oncology research and drug development.
Discovery and Chemical Properties
9-ING-41 was identified through a rational drug design approach aimed at developing potent and selective inhibitors of GSK-3β. It is a maleimide-based compound, a class of molecules known for their reactivity and potential as kinase inhibitors.[1][2]
Chemical Identity
| Property | Value |
| IUPAC Name | 3-(5-fluoro-3-benzofuranyl)-4-(5-methyl-5H-1,3-dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione |
| Synonyms | Elraglusib |
| CAS Number | 1034895-42-5 |
| Molecular Formula | C₂₂H₁₃FN₂O₅ |
| Molecular Weight | 404.35 g/mol |
| Chemical Structure | ![]() |
Physicochemical Properties
| Property | Value |
| Physical State | Solid |
| Solubility | Soluble in DMSO |
| In Vitro Formulation | Stock solutions are typically prepared in DMSO and stored at -20°C or -80°C.[5] |
| In Vivo Formulation | A common formulation for animal studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] |
Mechanism of Action
9-ING-41 is an ATP-competitive inhibitor of GSK-3β with a reported IC₅₀ of 0.71 μM.[6] GSK-3β is a constitutively active kinase that plays a pivotal role in a multitude of cellular processes, including cell proliferation, apoptosis, and inflammation. Its overexpression is associated with aggressive tumor growth and resistance to chemotherapy in various cancers.[7] The anti-tumor activity of 9-ING-41 is multifaceted, stemming from its ability to modulate several key signaling pathways downstream of GSK-3β.
Downregulation of the NF-κB Pathway
A primary mechanism of action of 9-ING-41 is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] GSK-3β positively regulates NF-κB activation, which in turn promotes the expression of pro-survival and anti-apoptotic genes. By inhibiting GSK-3β, 9-ING-41 leads to a decrease in the expression of NF-κB target genes such as Cyclin D1, Bcl-2, and the X-linked inhibitor of apoptosis protein (XIAP), thereby promoting apoptosis in cancer cells.[1][7][8]
Induction of Apoptosis and Cell Cycle Arrest
9-ING-41 has been shown to induce apoptosis in a variety of cancer cell lines.[6] This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.[4] Furthermore, 9-ING-41 can induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cell proliferation.[6]
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory properties of 9-ING-41. It has been shown to downregulate the expression of immune checkpoint molecules such as PD-1, TIGIT, and LAG-3 on T cells.[9][10] Additionally, it can enhance the cytotoxic activity of T cells and Natural Killer (NK) cells against tumor cells.[11][12] This suggests a potential for synergistic effects when combined with immune checkpoint inhibitors.
References
- 1. Clinically relevant GSK-3β inhibitor 9-ING-41 is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actuatetherapeutics.com [actuatetherapeutics.com]
- 3. ascopubs.org [ascopubs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Malignant glioma subset from actuate 1801: Phase I/II study of 9-ING-41, GSK-3β inhibitor, monotherapy or combined with chemotherapy for refractory malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Elraglusib (9-ING-41), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells | springermedizin.de [springermedizin.de]
- 11. A novel mass spectrometry-based assay for GSK-3β activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK-3β in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical studies of 9-ING-41 efficacy
An In-Depth Technical Guide to the Preclinical Efficacy of 9-ING-41
Introduction
9-ING-41 (also known as elraglusib) is a first-in-class, intravenously administered small molecule inhibitor of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β).[1][2][3] GSK-3β is a serine/threonine kinase that is aberrantly overexpressed in a multitude of cancers, where it plays a crucial role in promoting tumor progression, cell survival, and resistance to therapy.[1][3] Preclinical research has demonstrated that 9-ING-41 possesses broad-spectrum antitumor activity, both as a monotherapy and in combination with standard-of-care cytotoxic agents and immunotherapies, across a wide range of hematologic malignancies and solid tumors.[3][4] This document provides a comprehensive overview of the preclinical data supporting the efficacy of 9-ING-41, detailing its mechanism of action, experimental protocols, and quantitative outcomes.
Core Mechanism of Action
The primary mechanism of 9-ING-41 is the potent and selective inhibition of GSK-3β.[1][5] This inhibition disrupts several downstream oncogenic signaling pathways that are critical for tumor cell survival and proliferation, particularly in the context of chemoresistance.
Key pathways affected include:
-
NF-κB Pathway Downregulation : GSK-3β is a positive regulator of the pro-survival NF-κB pathway.[1][6] By inhibiting GSK-3β, 9-ING-41 suppresses NF-κB transcriptional activity, leading to the decreased expression of key anti-apoptotic and cell cycle-regulating genes such as Cyclin D1, Bcl-2, XIAP (X-linked inhibitor of apoptosis protein), and Bcl-XL.[1][3][4] This suppression induces apoptosis and cell cycle arrest, primarily at the G0/G1 and G2/M phases.[1][7]
-
Impairment of DNA Damage Response (DDR) : In pancreatic cancer models, 9-ING-41 has been shown to potentiate the effects of chemotherapy by impairing the TopBP1/ATR/Chk1 DNA damage response pathway.[4][8] This prevents gemcitabine-induced cell cycle arrest, leading to increased cell death.[4]
-
Immunomodulation : 9-ING-41 exhibits significant immunomodulatory effects. It can downregulate the expression of immune checkpoint proteins like PD-1, LAG-3, and TIGIT on T-cells.[4][5][9][10] Simultaneously, it can upregulate MHC class I protein expression on tumor cells, enhancing their recognition by the immune system.[9][10][11] These actions promote the activation and cytotoxic function of CD8+ T-cells and Natural Killer (NK) cells against tumors.[4][5][9]
Quantitative Efficacy Data
The preclinical efficacy of 9-ING-41 has been quantified across various cancer models, both in vitro and in vivo.
Table 1: In Vivo Efficacy of 9-ING-41 in Patient-Derived Xenograft (PDX) Models
| Cancer Model | Treatment Groups & Dosing | Key Outcomes | Citation(s) |
| Glioblastoma (GBM) | GBM6 PDX (CCNU-sensitive) - Vehicle Control- 9-ING-41: 70 mg/kg- CCNU: 2 mg/kg- 9-ING-41 + CCNU | Complete tumor regression in the combination group, with no relapse after treatment cessation. Significantly prolonged survival in the combination group (p < .05) compared to CCNU alone. | [6] |
| Glioblastoma (GBM) | GBM12 PDX (CCNU-resistant) - Vehicle Control- 9-ING-41: 70 mg/kg- CCNU: 2 mg/kg- 9-ING-41 + CCNU | Median Survival:- Vehicle: 30 days- 9-ING-41: 42 days- CCNU: 85 days- Combination: All animals healthy and tumor-free at day 142 (study endpoint). Combination significantly prolonged survival (p < .05). | [6] |
| Neuroblastoma | Mouse Xenografts - CPT-11 (clinically relevant doses)- 9-ING-41 (clinically relevant doses)- 9-ING-41 + CPT-11 | The combination of 9-ING-41 and CPT-11 resulted in a greater antitumor effect than was observed with either agent alone. | [12] |
| Pancreatic Cancer | PDX Models - Gemcitabine- 9-ING-41- 9-ING-41 + Gemcitabine | 9-ING-41 enhances the anti-tumor activity of gemcitabine. | [4] |
Table 2: In Vitro Efficacy of 9-ING-41
| Cancer Type | Cell Lines | Treatment | Key Outcomes | Citation(s) |
| Bladder Cancer | T24, HT1376, RT4 | 9-ING-41 Monotherapy | Dose-dependent decrease in cell proliferation with GI50 values of 0.7μM (T24), 4.7μM (HT1376), and 2.2μM (RT4). Induced prominent G2 cell cycle arrest. | [13] |
| Double-Hit Lymphoma (DHL) | Karpas-422 | 9-ING-41 Monotherapy | Caused significant G2/M phase cell cycle arrest (22.97% vs. 8.27% in control). | [7] |
| Double-Hit Lymphoma (DHL) | SuDHL2 | 9-ING-41 Monotherapy | Caused G2/M phase cell cycle arrest (24.9% vs. 11.71% in control). | [7] |
| Double-Hit Lymphoma (DHL) | Karpas-422, SuDHL2 | 9-ING-41 + Venetoclax (B612062) | Marked synergistic cytotoxicity. Enhanced G0/G1 arrest and significantly reduced the number of S-phase cells compared to monotherapy. | [7] |
| Colorectal Cancer (CRC) | Patient-Derived Organoids | 9-ING-41 Monotherapy & Combination | Markedly reduced the growth rate of CRC organoids by 44%-62% both alone (p < .05) and in combination with 5-FU/Oxaliplatin. | [14] |
Experimental Protocols & Methodologies
Detailed methodologies are crucial for interpreting preclinical data. Below are summaries of key experimental protocols used to evaluate 9-ING-41.
Glioblastoma Orthotopic PDX Model Study
This study aimed to determine the antitumor effect of 9-ING-41 in combination with the chemotherapeutic agent CCNU in chemoresistant glioblastoma.[6][15]
-
Models : Chemoresistant patient-derived xenograft (PDX) models of GBM, specifically GBM6 (partially responsive to CCNU) and GBM12 (completely resistant to CCNU), were used.[6][15]
-
Cell Transfection : To enable monitoring of intracranial tumor growth, GBM6 and GBM12 cells were transfected with reporter constructs for bioluminescence imaging (BLI).[6][15]
-
Animal Procedure : PDX tumors were transplanted intracranially into mice. Tumor growth was staged and monitored using BLI.[6][15]
-
Treatment Regimen : Once tumors were established, mice were treated with: (1) Vehicle control (DMSO), (2) 9-ING-41 (70 mg/kg), (3) CCNU (2 mg/kg), or (4) the combination of 9-ING-41 and CCNU. Treatments were administered via intraperitoneal (i.p.) injections twice a week.[6][15]
-
Efficacy Assessment : Antitumor activity was assessed by measuring changes in tumor bioluminescence and overall survival. At the end of the study, brains were analyzed histologically to confirm tumor regression.[6][15]
Bladder Cancer In Vitro Proliferation Assays
This research evaluated the single-agent and combination activity of 9-ING-41 in bladder cancer (BC) cell lines.[13]
-
Cell Lines : Three human bladder cancer cell lines were used: T24, HT1376, and RT4.[13]
-
Proliferation Assays :
-
Cell Cycle Analysis : Flow cytometry was used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with 9-ING-41.[13]
-
Mechanism Analysis : Western immunoblotting and quantitative RT-PCR were used to measure changes in the expression of cell cycle-related proteins (e.g., Cyclin D) and anti-apoptotic proteins (e.g., XIAP, Bcl-2).[13]
-
Combination Studies : The growth inhibitory effects of 9-ING-41 were tested in combination with standard chemotherapies (cisplatin, gemcitabine) and other novel agents.[13]
Conclusion
The comprehensive body of preclinical evidence demonstrates that 9-ING-41 is a potent and selective inhibitor of GSK-3β with significant antitumor activity across a wide range of malignancies. Its multimodal mechanism of action—including the direct induction of apoptosis and cell cycle arrest, the potentiation of chemotherapy, and the enhancement of antitumor immunity—provides a strong rationale for its continued clinical development.[1][4][6][16] The quantitative data from both in vitro and in vivo models consistently show that 9-ING-41, alone and in combination, can overcome therapeutic resistance and lead to significant, and in some cases curative, tumor regression.[6][12][15] These preclinical studies have been foundational for the ongoing clinical evaluation of 9-ING-41 in patients with advanced cancers.[2][3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. GSK-3β in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination Treatment with the GSK-3 Inhibitor 9-ING-41 and CCNU Cures Orthotopic Chemoresistant Glioblastoma in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential therapeutic GSK-3β inhibitor 9-ING-41 is active in combination with venetoclax in double-hit lymphoma (DHL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. actuatetherapeutics.com [actuatetherapeutics.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pure.eur.nl [pure.eur.nl]
- 12. 9-ING-41, a small-molecule glycogen synthase kinase-3 inhibitor, is active in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Investigating 9-ING-41 in Novel Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical and clinical investigation of 9-ING-41 (elraglusib), a first-in-class, selective small molecule inhibitor of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β). This document details the mechanism of action, summarizes key quantitative data from various cancer models, provides representative experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction to 9-ING-41
9-ING-41 is an intravenously administered, maleimide-based small molecule that potently and selectively inhibits GSK-3β.[1][2][3] GSK-3β is a serine/threonine kinase that is overexpressed in a variety of cancers and plays a crucial role in tumor progression, chemotherapy resistance, and immune evasion.[3][4] By inhibiting GSK-3β, 9-ING-41 has demonstrated significant single-agent and combination antitumor activity in a broad spectrum of preclinical cancer models, including solid tumors and hematological malignancies.[2][5]
Mechanism of Action
The primary antitumor mechanism of 9-ING-41 is the inhibition of GSK-3β, which leads to the modulation of multiple downstream oncogenic pathways.
2.1. Downregulation of the NF-κB Pathway: A key mechanism of 9-ING-41 is the downregulation of the NF-κB pathway.[1][3] This leads to a decrease in the expression of critical NF-κB target genes that promote cancer cell survival and proliferation, including:
The inhibition of these targets results in G0-G1 and G2-M phase cell cycle arrest and the induction of apoptosis.[1][3]
2.2. Immunomodulation: 9-ING-41 has been shown to have significant immunomodulatory effects, transforming "cold" tumors into "hot" tumors.[7] Preclinical studies have demonstrated that elraglusib:
-
Downregulates immune checkpoint molecules such as PD-1, TIGIT, and LAG-3.[1][7]
-
Upregulates the expression of MHC class I proteins on tumor cells, enhancing antigen presentation.[7]
-
Activates T and NK cells, promoting an anti-tumor immune response.[7][8]
These effects provide a strong rationale for combining 9-ING-41 with immune checkpoint inhibitors.[9]
2.3. Modulation of Other Oncogenic Pathways: 9-ING-41's effects are not limited to the NF-κB pathway. It has also been shown to impact:
-
c-MYC signaling: Downregulation of c-MYC has been observed in B-cell lymphoma models.[4]
-
DNA Damage Response (DDR) Pathway: Suppression of the DDR pathway may restore tumor sensitivity to chemotherapy and radiation.[1]
-
STAT1 Pathway: Increased activation of the STAT1 pathway, which is upstream of antigen presentation, has been observed in neuroblastoma cell lines.[1]
Below is a diagram illustrating the core signaling pathway of 9-ING-41.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinically relevant GSK-3β inhibitor 9-ING-41 is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-ING-41, a small-molecule glycogen synthase kinase-3 inhibitor, is active in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. actuatetherapeutics.com [actuatetherapeutics.com]
- 9. GSK-3β in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 9-ING-41 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: 9-ING-41 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in a wide array of cellular processes, including cell proliferation, survival, and apoptosis.[1] Aberrant GSK-3β activity has been linked to the pathogenesis and progression of various cancers.[2][3] These application notes provide a comprehensive guide for the in vitro use of 9-ING-41, summarizing its mechanism of action, effects on cancer cell lines, and detailed protocols for key experimental assays.
Mechanism of Action
9-ING-41 functions as an ATP-competitive inhibitor of GSK-3β.[2] Its primary anti-tumor effect is mediated through the downregulation of pro-survival signaling pathways, most notably the NF-κB pathway.[1][4][5] Inhibition of GSK-3β by 9-ING-41 leads to a reduction in the expression of NF-κB target genes that promote cell survival, such as Bcl-2, XIAP (X-linked inhibitor of apoptosis protein), and cyclin D1.[4][6][7][8][9] This disruption of pro-survival signaling shifts the cellular balance towards apoptosis.[1][10] Additionally, 9-ING-41 has been shown to influence the p53 apoptotic pathway and induce cell cycle arrest.[5][6][11]
Figure 1: Simplified signaling pathway of 9-ING-41 action.
Quantitative Data Summary
The following tables summarize the in vitro effects of 9-ING-41 across various cancer cell lines as a single agent and in combination with other therapies.
Table 1: Single-Agent Activity of 9-ING-41
| Cell Line(s) | Cancer Type | Concentration (µM) | Treatment Duration | Observed Effects | Reference(s) |
| SUDHL-4, KPUM-UH1, Karpas 422, TMD8 | B-cell Lymphoma | 1 | 3 days | 40-70% reduction in cell viability. | [11] |
| Daudi, SUDHL-4, Karpas 422, KPUM-UH1, TMD8 | B-cell Lymphoma | 1 | 7 days | <30% proliferation relative to control. | [11] |
| ACHN, Caki-1, KRCY, KU19-20 | Renal Cell Carcinoma | 0.5 - 1.7 (GI₅₀) | 96 hours | Dose-dependent decrease in proliferation. | [2] |
| ACHN, KRCY | Renal Cell Carcinoma | 5 | 48 and 96 hours | Induction of cell cycle arrest and apoptosis. | [2] |
| HT-29 | Colorectal Cancer | 2 | Not specified | Resistant to growth inhibition. | [12] |
| SK-N-DZ, SK-N-BE(2) | Neuroblastoma | 0.05 - 0.1 (GI₅₀) | Not specified | Inhibition of cell growth. | [10] |
| Neuroblastoma cell lines | Neuroblastoma | 0.1 - 1 | Not specified | Induction of apoptosis (PARP cleavage). | [10] |
Table 2: Combination Therapy with 9-ING-41
| Primary Agent | 9-ING-41 Concentration (µM) | Cell Line(s) | Cancer Type | Observed Effect | Reference(s) |
| Venetoclax | 0.5 | SUDHL-4, KPUM-UH1 | B-cell Lymphoma | 8-fold and 2-fold reduction in Venetoclax IC₅₀, respectively. | [11] |
| BAY-1143572 (CDK9 inhibitor) | 0.5 | SUDHL-4 | B-cell Lymphoma | 8-fold reduction in BAY-1143572 IC₅₀. | [11] |
| 5-FU and Oxaliplatin | 2 | Colorectal Cancer Organoids | Colorectal Cancer | Enhanced growth inhibition in chemotherapy-resistant models. | [3][12] |
| CCNU (Lomustine) | Not specified (in vivo) | GBM12, GBM6 (PDX models) | Glioblastoma | Significantly enhanced anti-tumor activity and survival. | [13] |
| CPT-11 (Irinotecan) | Not specified | Neuroblastoma | Neuroblastoma | Potentiated anti-tumor effects on cell growth. | [10] |
Experimental Protocols
Detailed methodologies for key in vitro experiments with 9-ING-41 are provided below.
Cell Viability and Proliferation Assay (MTS-based)
This protocol is adapted from methodologies used in studies on B-cell lymphoma and renal cell carcinoma.[2][11]
Objective: To determine the effect of 9-ING-41 on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
9-ING-41 stock solution (dissolved in DMSO)[14]
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[11]
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells), replace the medium with fresh medium containing various concentrations of 9-ING-41 (e.g., 0.1 µM to 5 µM). Include a vehicle control group treated with the same concentration of DMSO.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72, 96 hours).[2][11]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[11]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine the GI₅₀ or IC₅₀ values.
Figure 2: Workflow for the cell viability and proliferation assay.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is based on standard methods for apoptosis detection and findings from studies where 9-ING-41 induced apoptosis.[1][2]
Objective: To quantify the induction of apoptosis by 9-ING-41.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
9-ING-41 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of 9-ING-41 and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle cell scraper or trypsin. Combine with the collected medium.
-
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Flow Cytometry with PI Staining)
This protocol is based on methodologies described for renal cancer cell lines.[2]
Objective: To determine the effect of 9-ING-41 on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
9-ING-41 stock solution
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 9-ING-41 and a vehicle control for the desired time (e.g., 48 or 96 hours).[2]
-
Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 30 minutes.[2]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the Sub-G₁, G₁, S, and G₂/M phases of the cell cycle.[2]
Figure 3: General workflow for apoptosis and cell cycle analysis.
Western Blotting
This protocol is a general guide based on standard Western blotting procedures mentioned in the context of 9-ING-41 studies.[2][11]
Objective: To analyze the expression levels of specific proteins involved in the signaling pathways affected by 9-ING-41.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm plates
-
9-ING-41 stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GSK-3β, anti-phospho-GS, anti-c-MYC, anti-survivin, anti-active caspase 3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with 9-ING-41 for the desired time, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for reagents and kits.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinically relevant GSK-3β inhibitor 9-ING-41 is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. GSK-3β in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. GSK-3β in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties | MDPI [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. actuatetherapeutics.com [actuatetherapeutics.com]
- 11. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells [frontiersin.org]
- 13. Combination Treatment with the GSK-3 Inhibitor 9-ING-41 and CCNU Cures Orthotopic Chemoresistant Glioblastoma in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 9-ING-41 | Autophagy | GSK-3 | Apoptosis | TargetMol [targetmol.com]
Application Notes and Protocols for 9-ING-41 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-ING-41 (also known as elraglusib) is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in numerous oncogenic signaling pathways.[1][2][3][4] Overexpression of GSK-3β is associated with tumor progression and resistance to chemotherapy in various cancers, including colorectal cancer (CRC).[2][5] 9-ING-41 has demonstrated preclinical anti-tumor activity as a single agent and in combination with standard-of-care chemotherapies in CRC cell lines and patient-derived organoids.[6][7][8][9][10] These application notes provide a comprehensive guide for the utilization of 9-ING-41 in in vitro studies involving colorectal cancer cell lines, covering its mechanism of action, protocols for key experiments, and available quantitative data.
Mechanism of Action
9-ING-41 is an ATP-competitive inhibitor of GSK-3β.[1][2][3] The inhibition of GSK-3β by 9-ING-41 impacts multiple downstream signaling pathways critical for cancer cell survival, proliferation, and resistance to therapy.
Key Signaling Pathways Affected:
-
NF-κB Pathway: GSK-3β can positively regulate the NF-κB pathway, which is crucial for the survival and proliferation of cancer cells. 9-ING-41-mediated inhibition of GSK-3β leads to the downregulation of NF-κB and its target genes, such as cyclin D1, Bcl-2, and XIAP, thereby promoting apoptosis.[2][3]
-
Wnt/β-catenin Pathway: GSK-3β is a key negative regulator of the Wnt/β-catenin signaling pathway. However, in some contexts, its inhibition can lead to the stabilization and nuclear accumulation of β-catenin, a hallmark of many colorectal cancers. The precise role of GSK-3β inhibition in the context of aberrant Wnt signaling in CRC is complex and may be cell-type dependent.
-
c-Myc Regulation: GSK-3β can regulate the stability and activity of the oncoprotein c-Myc. Inhibition of GSK-3β can lead to a reduction in c-Myc levels, contributing to decreased cell proliferation.[6][11]
-
Cell Cycle Arrest: Treatment with 9-ING-41 has been shown to induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines.[3][8] This is associated with the downregulation of key cell cycle proteins such as CDK1.[9]
-
Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, 9-ING-41 is a potent inducer of apoptosis in cancer cells.[1][2][3]
-
Immunomodulation: 9-ING-41 has been shown to enhance the killing of colorectal tumor cells by natural killer (NK) cells and T cells.[12][13] It can also decrease the production of immunosuppressive cytokines like VEGF.[5][12]
Signaling Pathway Diagram
Caption: Mechanism of action of 9-ING-41 in colorectal cancer cells.
Data Presentation
In Vitro Efficacy of 9-ING-41 in Colorectal Cancer Cell Lines
| Cell Line | Genetic Background | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| HT-29 | KRAS WT, BRAF V600E | Growth Rate | 2 µM | 3h (drug), 72h (recovery) | Resistant to transient inhibition | [6] |
| RKO | KRAS WT, BRAF WT | Growth Rate | 2 µM | 3h (drug), 72h (recovery) | Significant growth inhibition | [6] |
| SW480 | KRAS G12V | Growth Rate | 2 µM | 3h (drug), 72h (recovery) | Significant growth inhibition | [6] |
| Various CRC | TP53, KRAS, BRAF, etc. | IC50 Determination | Up to 50 µM | 72h | Dose-dependent decrease in viability | [5][12] |
| HCT-116 | KRAS G13D | IC50 Determination | Not specified | 24h / 72h | IC50 values determined | [5][7] |
| KM12C | KRAS G12V | IC50 Determination | Not specified | 24h / 72h | IC50 values determined | [5] |
Note: Specific IC50 values were not consistently reported in a tabular format across the reviewed literature.
Experimental Protocols
Preparation of 9-ING-41 Stock Solution
-
Reagent: 9-ING-41 powder
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)[6]
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of 9-ING-41 in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Note: When preparing working concentrations for cell culture experiments, ensure the final concentration of DMSO in the media is non-toxic to the cells (typically ≤ 0.1%).
Cell Viability Assay (MTS Assay)
This protocol is designed to assess the effect of 9-ING-41 on the viability and proliferation of colorectal cancer cell lines.
-
Materials:
-
Colorectal cancer cell lines (e.g., HT-29, RKO, SW480, HCT-116)
-
Complete cell culture medium
-
96-well plates
-
9-ING-41 stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[6]
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of 9-ING-41 in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of 9-ING-41 (e.g., 0.1 µM to 50 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired duration (e.g., 72 hours).[5][12]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Western Blot Analysis
This protocol is used to analyze changes in protein expression and phosphorylation in key signaling pathways following treatment with 9-ING-41.
-
Materials:
-
Colorectal cancer cells
-
6-well plates or larger culture dishes
-
9-ING-41 stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GSK-3β, anti-p-GSK-3β, anti-β-catenin, anti-c-Myc, anti-PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of 9-ING-41 for the specified time (e.g., 24 or 48 hours).
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is used to quantify the induction of apoptosis by 9-ING-41.
-
Materials:
-
Colorectal cancer cells
-
6-well plates
-
9-ING-41 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)[1]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with 9-ING-41 at various concentrations for a predetermined time (e.g., 24, 48, or 72 hours).[1]
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Experimental Workflow Diagram
Caption: General experimental workflow for studying 9-ING-41 in CRC cell lines.
Conclusion
9-ING-41 is a promising therapeutic agent for colorectal cancer that warrants further investigation. Its mechanism of action, centered on the inhibition of GSK-3β, leads to multiple anti-tumor effects, including the induction of apoptosis, cell cycle arrest, and modulation of the tumor microenvironment. The protocols outlined in these application notes provide a framework for researchers to explore the efficacy and mechanisms of 9-ING-41 in colorectal cancer cell lines. Careful optimization of cell line-specific conditions and treatment parameters will be crucial for obtaining robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. GSK-3 Inhibitor Elraglusib Enhances Tumor-Infiltrating Immune Cell Activation in Tumor Biopsies and Synergizes with Anti-PD-L1 in a Murine Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3 inhibitor elraglusib enhances tumor-infiltrating immune cell activation in tumor biopsies and synergizes with anti-PD-L1 in a murine model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells [frontiersin.org]
- 10. 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. actuatetherapeutics.com [actuatetherapeutics.com]
Application Notes and Protocols for 9-ING-41 in Patient-Derived Tumor Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-ING-41 (also known as Elraglusib) is a first-in-class, selective small molecule inhibitor of glycogen (B147801) synthase kinase-3 beta (GSK-3β).[1] GSK-3β is a serine/threonine kinase that is aberrantly overexpressed in a variety of human malignancies and has been implicated in promoting tumor cell survival, proliferation, and resistance to therapy.[2] The primary mechanism of action of 9-ING-41 involves the downregulation of the NF-κB signaling pathway, which in turn decreases the expression of key anti-apoptotic and cell cycle regulatory proteins such as Cyclin D1, Bcl-2, and XIAP.[3] Preclinical studies have demonstrated the broad-spectrum antitumor activity of 9-ING-41 as a single agent and in combination with standard-of-care chemotherapies across numerous cancer types, including in patient-derived xenograft (PDX) models.
Patient-derived tumor organoids (PDOs) are three-dimensional in vitro culture systems that recapitulate the genetic and phenotypic heterogeneity of the original patient tumor, making them a powerful tool for preclinical drug screening and personalized medicine. This document provides detailed application notes and protocols for the use of 9-ING-41 in PDO models.
Data Presentation: 9-ING-41 In Vitro Efficacy
While specific dosage data for 9-ING-41 in patient-derived organoids is not extensively published, studies in various 2D cancer cell lines provide a strong foundation for determining an effective concentration range for initial PDO experiments. The following tables summarize key quantitative data from these studies.
Table 1: Single Agent Activity of 9-ING-41 in Cancer Cell Lines
| Cell Line Type | Assay | Endpoint | Effective Concentration | Reference |
| Renal Cancer (ACHN, Caki-1, KRCY, KU19-20) | MTS Assay | GI50 | 0.5 - 1.7 µM | [4] |
| B-cell Lymphoma (Daudi, SUDHL-4, etc.) | MTS Assay | Viability Reduction (40-70%) | 1 µM | [2] |
| Neuroblastoma | Not Specified | Apoptosis Induction | 0.1 - 1 µM | [1] |
| Bladder Cancer | Not Specified | Cell Cycle Blockage (G2/M) | 10 µM | [1] |
| Pancreatic Cancer (BXPC3) | Not Specified | Apoptosis Induction | 5 µM | [1] |
Table 2: Combination Therapy with 9-ING-41 in B-cell Lymphoma Cell Lines
| Cell Line | Combination Agent | 9-ING-41 Concentration | Effect on Combination Agent IC50 | Reference |
| SUDHL-4 | Venetoclax | 0.5 µM | 8-fold reduction | [2] |
| KPUM-UH1 | Venetoclax | 0.5 µM | 2-fold reduction | [2] |
| SUDHL-4 | BAY-1143572 | 0.5 µM | 8-fold reduction | [2] |
Signaling Pathway and Experimental Workflow
Diagram 1: 9-ING-41 Mechanism of Action
Caption: Mechanism of 9-ING-41 via GSK-3β inhibition and NF-κB pathway.
Diagram 2: Experimental Workflow for PDO Drug Screening
Caption: Workflow for 9-ING-41 screening in patient-derived organoids.
Experimental Protocols
Protocol 1: Establishment and Culture of Patient-Derived Tumor Organoids
This protocol should be adapted based on the specific tumor type and established laboratory procedures. General guidelines are as follows:
-
Tissue Acquisition and Processing:
-
Obtain fresh tumor tissue from patients under appropriate ethical guidelines.
-
Mechanically mince the tissue into small fragments (~1-2 mm³).
-
Digest the tissue fragments using a suitable enzyme cocktail (e.g., collagenase, dispase) at 37°C with agitation until a single-cell suspension or small cell clusters are obtained.
-
Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.
-
Wash the cells with basal medium and centrifuge to obtain a cell pellet.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel).
-
Plate droplets of the cell-matrix suspension into pre-warmed multi-well plates.
-
Allow the droplets to solidify at 37°C for 15-30 minutes.
-
Overlay with a specialized organoid growth medium, supplemented with tissue-specific growth factors.
-
-
Organoid Culture and Maintenance:
-
Culture the organoids at 37°C in a humidified incubator with 5% CO₂.
-
Change the growth medium every 2-3 days.
-
Monitor organoid formation and growth using brightfield microscopy.
-
Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-seeding in a fresh basement membrane matrix.
-
Protocol 2: 9-ING-41 Dosing and Viability Assay in PDOs
-
Preparation for Dosing:
-
Harvest mature organoids and dissociate them into smaller fragments or single cells.
-
Count the cells or fragments and seed them in a 96-well or 384-well plate format within a basement membrane matrix.
-
Allow the organoids to reform for 24-48 hours before drug treatment.
-
-
9-ING-41 Treatment:
-
Prepare a stock solution of 9-ING-41 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of 9-ING-41 in the organoid growth medium to achieve the desired final concentrations. Based on 2D cell line data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial dose-response experiments.
-
Include appropriate controls: vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent for the specific cancer type).
-
Replace the medium in the organoid-containing wells with the medium containing the different concentrations of 9-ING-41.
-
Incubate the plates for a duration relevant to the experimental endpoint (e.g., 72-96 hours for viability assays).
-
-
Cell Viability Assessment:
-
At the end of the treatment period, measure organoid viability using a suitable assay. A common method is the CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP levels.
-
Briefly, equilibrate the plate and assay reagent to room temperature.
-
Add the CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of viability for each concentration of 9-ING-41.
-
Plot the dose-response curve and calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth/viability).
-
Conclusion
9-ING-41 presents a promising therapeutic strategy for a range of cancers. The use of patient-derived tumor organoids offers a clinically relevant platform to further investigate its efficacy, identify predictive biomarkers, and explore synergistic combinations with other anti-cancer agents. The protocols and data provided herein serve as a comprehensive guide for researchers to design and execute robust preclinical studies using this innovative in vitro model. It is recommended that the suggested dosage range for 9-ING-41 be optimized for each specific PDO line to ensure accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Clinically relevant GSK-3β inhibitor 9-ING-41 is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Combining 9-ING-41 with Standard Chemotherapy Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-ING-41 (also known as elraglusib) is a first-in-class, small-molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in numerous cellular processes including tumor progression, cell survival, and chemotherapy resistance.[1][2][3] Aberrant overexpression of GSK-3β is associated with aggressive tumor growth and resistance to standard anticancer therapies in various malignancies.[4][5] 9-ING-41 represents a promising therapeutic strategy to overcome chemoresistance and enhance the efficacy of standard chemotherapy agents.
These application notes provide a comprehensive overview of the preclinical and clinical data supporting the combination of 9-ING-41 with conventional chemotherapy. Detailed protocols for key experimental assays are included to facilitate further research and drug development in this area.
Mechanism of Action: Synergistic Antitumor Effects
9-ING-41 exerts its antitumor effects through multiple mechanisms that synergize with standard chemotherapy:
-
Inhibition of Pro-Survival Signaling: 9-ING-41 downregulates the NF-κB pathway, which is constitutively active in many cancer cells and promotes the expression of anti-apoptotic proteins such as Bcl-2, XIAP, and Bcl-xL.[1][3][6] By suppressing these survival signals, 9-ING-41 sensitizes cancer cells to the cytotoxic effects of chemotherapy.
-
Abrogation of DNA Damage Response (DDR): Preclinical studies have shown that 9-ING-41 can compromise DNA repair mechanisms by destabilizing the TopBP1/ATR/Chk1 pathway.[6][7] This prevents cancer cells from repairing the DNA damage induced by chemotherapeutic agents, leading to enhanced cell death.
-
Cell Cycle Arrest: 9-ING-41 has been shown to induce cell cycle arrest at the G0/G1 and G2/M phases, preventing cell proliferation.[1][8] This can synergize with chemotherapy agents that target actively dividing cells.
-
Immunomodulation: 9-ING-41 has demonstrated immunomodulatory properties, including the downregulation of immune checkpoint molecules like PD-1, TIGIT, and LAG-3, and the enhancement of NK and T-cell effector functions.[1][9][10][11] This suggests a potential for combination with immunotherapy as well.
Caption: Signaling Pathways Modulated by 9-ING-41 in Combination with Chemotherapy.
Preclinical Data Summary
A significant body of preclinical evidence supports the synergistic activity of 9-ING-41 with various chemotherapy agents across a range of cancer types.
In Vitro Cytotoxicity and Synergy
| Cell Line | Cancer Type | Combination Agent | Effect | Reference |
| SUDHL-4 | Double-Hit Lymphoma | Venetoclax (B612062) | 8-fold reduction in Venetoclax IC50 | [12] |
| KPUM-UH1 | Double-Hit Lymphoma | Venetoclax | 2-fold reduction in Venetoclax IC50 | [12] |
| SUDHL-4 | B-cell Lymphoma | BAY-1143572 (CDK9 inhibitor) | 8-fold reduction in BAY-1143572 IC50 | [12][13] |
| Colorectal Cancer Cell Lines | Colorectal Cancer | 5-FU and Oxaliplatin | Significantly enhanced growth inhibition | [14][15] |
| Soft Tissue Sarcoma (STS) Cell Lines | Soft Tissue Sarcoma | Doxorubicin | Synergistic induction of apoptosis | [4] |
| Karpas-422 and SuDHL2 | Double-Hit Lymphoma | Venetoclax | Marked synergistic cytotoxicity | [8] |
In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Combination Agent | Key Findings | Reference |
| GBM6 and GBM12 PDX | Glioblastoma | Lomustine (CCNU) | Significant tumor regression and histologically confirmed cures in chemoresistant models.[16][17] | [16][17] |
| Pancreatic Cancer PDX | Pancreatic Cancer | Gemcitabine | Enhanced antitumor activity.[6] | [6] |
| Soft Tissue Sarcoma Xenografts | Soft Tissue Sarcoma | Doxorubicin | Synergistic in vivo antitumor effect. | [4] |
| Colorectal Cancer Syngeneic Model (CT-26) | Colorectal Cancer | Anti-PD-L1 | Synergistic antitumor activity.[11] | [11] |
Clinical Data Summary
Clinical trials have evaluated 9-ING-41 as both a monotherapy and in combination with several standard-of-care chemotherapy regimens in patients with advanced malignancies.
Phase I/II Clinical Trial (NCT03678883)
This first-in-human study assessed the safety and efficacy of 9-ING-41 alone and in combination with eight different chemotherapy regimens in patients with refractory solid tumors and hematologic malignancies.[2][7]
| Combination Regimen | Cancer Types | Key Efficacy Results | Reference |
| Gemcitabine | Pancreatic, others | Stable disease observed in 6 pancreatic cancer patients.[4][5] | [4][5] |
| Gemcitabine + nab-Paclitaxel | Pancreatic | Disease control rate of 62% and overall response rate of 43% in 21 evaluable patients.[18] | [18] |
| Lomustine | Glioma | Safe in combination; warrants further study.[3] | [3] |
| Carboplatin | Salivary Gland Carcinoma, others | Phase 2 study ongoing.[19] | [19] |
| Irinotecan | Colorectal, others | 80% of patients on combination therapy stayed on study >2 cycles.[9] | [9] |
| Doxorubicin | Various solid tumors | Included in the combination therapy arms.[2][4] | [2][4] |
| Paclitaxel + Carboplatin | Various solid tumors | Included in the combination therapy arms.[2][4] | [2][4] |
| Pemetrexed + Carboplatin | Non-small cell lung, others | Included in the combination therapy arms.[2][7] | [2][7] |
Overall Clinical Observations:
-
9-ING-41 has a favorable toxicity profile both as a monotherapy and in combination with chemotherapy.[7][20]
-
Common drug-related adverse events include transient visual changes and fatigue.[7]
-
Clinical benefit, including partial and complete responses, has been observed in heavily pretreated patients with various refractory cancers.[4][7]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of 9-ING-41 with chemotherapy agents.
Caption: A general experimental workflow for preclinical evaluation.
In Vitro Cell Viability (MTS/CCK-8) Assay
Objective: To determine the cytotoxic effects of 9-ING-41 alone and in combination with a chemotherapy agent on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
9-ING-41 (dissolved in a suitable solvent, e.g., DMSO)[21]
-
Chemotherapy agent of interest
-
MTS or CCK-8 reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[21]
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm for MTS)[21]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of 9-ING-41 and the chemotherapy agent, both alone and in combination. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drugs).[21]
-
Incubation: Incubate the plate for a desired treatment duration (e.g., 48 or 72 hours).[8][21]
-
MTS/CCK-8 Addition: Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. IC50 values can be determined using non-linear regression analysis. Combination effects (synergism, additivity, or antagonism) can be calculated using methods such as the Chou-Talalay method (Combination Index).
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by 9-ING-41 and chemotherapy combinations.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
9-ING-41 and chemotherapy agent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 9-ING-41, the chemotherapy agent, or the combination for a specified time (e.g., 48 hours).[8]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
In Vivo Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo efficacy of 9-ING-41 in combination with chemotherapy in a clinically relevant tumor model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Patient-derived tumor tissue
-
9-ING-41 formulation (e.g., in DMSO)[16]
-
Chemotherapy agent formulation
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-tagged tumors)[16]
Procedure:
-
Tumor Implantation: Implant fragments of patient-derived tumor tissue subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth and Staging: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (Vehicle control, 9-ING-41 alone, chemotherapy alone, combination).[16]
-
Treatment Administration: Administer 9-ING-41 (e.g., 70 mg/kg, intraperitoneally, twice a week) and the chemotherapy agent (e.g., Lomustine at 2-5 mg/kg) according to the planned schedule.[16][17]
-
Monitoring: Monitor tumor volume using calipers and/or bioluminescence imaging twice weekly. Record animal body weight and monitor for any signs of toxicity.[16]
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined endpoint. Collect tumors for downstream analysis (e.g., immunohistochemistry, western blot).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare treatment groups. Kaplan-Meier survival analysis can also be performed.[16]
Conclusion
The combination of the GSK-3β inhibitor 9-ING-41 with standard chemotherapy agents is a promising strategy to enhance antitumor efficacy and overcome chemoresistance. The wealth of preclinical data, coupled with encouraging clinical findings, provides a strong rationale for the continued investigation and development of 9-ING-41 in combination regimens for a variety of solid and hematologic malignancies. The protocols provided herein offer a framework for researchers to further explore and validate the therapeutic potential of this novel combination approach.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. GSK-3β in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Potential therapeutic GSK-3β inhibitor 9-ING-41 is active in combination with venetoclax in double-hit lymphoma (DHL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. ascopubs.org [ascopubs.org]
- 12. oncotarget.com [oncotarget.com]
- 13. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells [frontiersin.org]
- 15. 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination Treatment with the GSK-3 Inhibitor 9-ING-41 and CCNU Cures Orthotopic Chemoresistant Glioblastoma in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
- 19. Phase 2 study of 9-ING-41, a Glycogen Synthase Kinase-3 Beta (GSK 3β) inhibitor, plus Carboplatin in patients with advanced, metastatic Salivary Gland Carcinoma | Dana-Farber Cancer Institute [dana-farber.org]
- 20. Phase I Study of Elraglusib (9-ING-41), a Glycogen Synthase Kinase-3β Inhibitor, as Monotherapy or Combined with Chemotherapy in Patients with Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for 9-ING-41 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 9-ING-41 (elraglusib), a selective Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, in preclinical xenograft models of cancer. The following sections detail the mechanism of action, experimental workflows, and specific protocols for establishing and evaluating the efficacy of 9-ING-41 in both subcutaneous and orthotopic xenograft models.
Mechanism of Action of 9-ING-41
9-ING-41 is a potent, small-molecule inhibitor of GSK-3β, a serine/threonine kinase that is overexpressed in various cancers and contributes to tumor progression and chemoresistance. GSK-3β is a key regulator of multiple signaling pathways involved in cell survival, proliferation, and apoptosis. By inhibiting GSK-3β, 9-ING-41 modulates the activity of downstream targets, leading to anti-tumor effects. The putative antitumor mode of action of 9-ING-41 involves the downregulation of the NF-κB pathway, which in turn decreases the expression of target genes such as cyclin D1, Bcl-2, and XIAP, leading to the inhibition of tumor growth.[1] This ultimately results in cell cycle arrest at the G0/G1 and G2-M phases and the induction of apoptosis.[1]
Furthermore, preclinical studies have demonstrated that 9-ING-41 possesses immunomodulatory properties. It has been shown to downregulate immune checkpoint molecules like PD-1, TIGIT, and LAG-3, and upregulate the expression of MHC class I proteins in tumor cells.[2][3] This suggests that 9-ING-41 can enhance anti-tumor immune responses, providing a rationale for its use in combination with immunotherapies.
Experimental Workflow for Xenograft Studies
A typical experimental workflow for evaluating the anti-tumor activity of 9-ING-41 in a xenograft model involves several key stages, from initial cell culture and animal model selection to tumor monitoring and final data analysis.
Data Presentation: Summary of Preclinical Xenograft Studies
The following tables summarize quantitative data from key preclinical studies of 9-ING-41 in xenograft models.
Table 1: 9-ING-41 in Orthotopic Glioblastoma Patient-Derived Xenograft (PDX) Models
| Parameter | GBM6 PDX Model | GBM12 PDX Model | Reference |
| Animal Model | Athymic Nude Mice | Athymic Nude Mice | [2] |
| Tumor Implantation | Intracranial | Intracranial | [2] |
| Treatment Groups | 1. Vehicle (DMSO) 2. 9-ING-41 (70 mg/kg) 3. CCNU (2 mg/kg) 4. 9-ING-41 + CCNU | 1. Vehicle (DMSO) 2. 9-ING-41 (70 mg/kg) 3. CCNU (5 mg/kg) 4. 9-ING-41 + CCNU | [2][3] |
| Dosing Schedule | Intraperitoneal (i.p.) injections, twice a week for 3 weeks | Intraperitoneal (i.p.) injections, twice a week | [2][3][4] |
| Median Survival | Vehicle: 30 days 9-ING-41: 42 days CCNU: 85 days 9-ING-41 + CCNU: Not reached (cures observed) | Vehicle: 24 days 9-ING-41: 24 days CCNU: 26 days 9-ING-41 + CCNU: Significantly prolonged | [2][3] |
| Key Finding | Combination of 9-ING-41 and CCNU resulted in complete tumor regression and cures. | 9-ING-41 enhanced the anti-tumor activity of CCNU in a chemoresistant model. | [2][3][5] |
Table 2: 9-ING-41 in Pancreatic Cancer Patient-Derived Xenograft (PDX) Models
| Parameter | Pancreatic Cancer PDX Model | Reference |
| Animal Model | Patient-Derived Xenograft Mice | [6][7] |
| Treatment Groups | 1. Vehicle 2. Gemcitabine 3. 9-ING-41 4. 9-ING-41 + Gemcitabine | [6][7] |
| Dosing Schedule | Intravenous (IV) administration | [6] |
| Key Finding | 9-ING-41 enhanced the anti-tumor activity of gemcitabine, leading to tumor growth inhibition and regression. | [6][7] |
Experimental Protocols
Protocol 1: Establishment of Orthotopic Glioblastoma PDX Model
This protocol describes the intracranial implantation of patient-derived glioblastoma tissue into immunodeficient mice.
Materials:
-
Glioblastoma patient-derived xenograft (PDX) tissue (e.g., GBM6, GBM12)
-
Athymic nude mice (6-8 weeks old)
-
Stereotactic frame
-
Micro-drill
-
Hamilton syringe
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (forceps, scissors)
-
Wound clips or sutures
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and secure it in the stereotactic frame.
-
Surgical Site Preparation: Shave the scalp and disinfect with an appropriate antiseptic solution.
-
Incision: Make a small sagittal incision in the scalp to expose the skull.
-
Burr Hole: Using a micro-drill, create a small burr hole at the desired coordinates (e.g., 2 mm right of the sagittal suture and 1 mm anterior to the coronal suture).
-
Tumor Implantation:
-
Prepare a single-cell suspension of the PDX tumor or use small tumor fragments.
-
Using a Hamilton syringe, slowly inject the tumor cells/fragments into the brain parenchyma to a specific depth (e.g., 3 mm).
-
-
Closure: Withdraw the needle slowly, and close the incision with wound clips or sutures.
-
Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative care, including analgesics.
Protocol 2: Establishment of Subcutaneous Xenograft Model
This protocol details the subcutaneous implantation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Immunodeficient mice (e.g., athymic nude, NSG)
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS or serum-free media) at the desired concentration. Matrigel can be mixed with the cell suspension to improve tumor engraftment.
-
Injection: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
Protocol 3: Administration of 9-ING-41
This protocol outlines the preparation and administration of 9-ING-41 for in vivo studies.
Materials:
-
9-ING-41 powder
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, Saline)
-
Syringes and needles appropriate for the route of administration
Procedure:
-
Formulation Preparation: Prepare a stock solution of 9-ING-41 in a suitable solvent like DMSO. For in vivo administration, this stock solution is typically diluted in a vehicle formulation to improve solubility and reduce toxicity. A common formulation might consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.
-
Administration:
-
Intraperitoneal (i.p.) Injection: Administer the prepared 9-ING-41 solution into the peritoneal cavity of the mouse.
-
Intravenous (i.v.) Injection: Administer the solution via the tail vein.
-
-
Dosing Schedule: Follow the dosing schedule as determined by the experimental design (e.g., twice weekly).
Protocol 4: Bioluminescence Imaging (BLI) for Tumor Monitoring
This protocol is for the non-invasive monitoring of tumor growth in orthotopic models using cells engineered to express luciferase.
Materials:
-
Mice with luciferase-expressing tumors
-
D-luciferin substrate
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (isoflurane)
Procedure:
-
Substrate Administration: Anesthetize the mouse with isoflurane and administer D-luciferin via intraperitoneal injection (typically 150 mg/kg).
-
Imaging: After a short incubation period (10-15 minutes) to allow for substrate distribution, place the mouse in the imaging chamber of the in vivo imaging system.
-
Image Acquisition: Acquire bioluminescent images. The signal intensity correlates with the number of viable tumor cells.
-
Data Analysis: Quantify the bioluminescent signal from the tumor region to monitor tumor growth over time.
References
- 1. Subcutaneous xenograft tumor models [bio-protocol.org]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of GSK-3β Inhibition by 9-ING-41
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its aberrant activity is implicated in various diseases, including cancer, making it a key therapeutic target. 9-ING-41 (elraglusib) is a potent and selective small molecule inhibitor of GSK-3β currently under clinical investigation. One of the primary methods to ascertain the efficacy of 9-ING-41 is to measure the phosphorylation status of GSK-3β at Serine 9 (Ser9). Phosphorylation at this site inhibits GSK-3β activity. This document provides a detailed protocol for performing a Western blot to quantify the inhibition of GSK-3β, as evidenced by an increase in phosphorylated GSK-3β (p-GSK-3β Ser9), following treatment with 9-ING-41.
Signaling Pathway of GSK-3β Inhibition by 9-ING-41
GSK-3β is a key downstream component of several signaling pathways, including the PI3K/Akt pathway. Akt, a serine/threonine kinase, directly phosphorylates GSK-3β at Ser9, leading to its inactivation. 9-ING-41, as a direct inhibitor, also effectively suppresses GSK-3β activity. This inhibition prevents the phosphorylation of downstream targets by GSK-3β, such as β-catenin, leading to its stabilization, nuclear translocation, and the subsequent transcription of target genes. In many cancer cells, inhibiting GSK-3β can lead to cell cycle arrest and apoptosis.[1][2]
Experimental Protocol
This protocol outlines the treatment of cancer cell lines with 9-ING-41, followed by protein extraction and Western blot analysis to detect total GSK-3β and p-GSK-3β (Ser9).
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., Karpas-422, SuDHL2, ACHN, Caki-1, SH-SY5Y)
-
9-ING-41: Prepare stock solutions in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): Cold, sterile.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or Bradford assay.
-
Laemmli Sample Buffer (4X): Containing β-mercaptoethanol or DTT.
-
SDS-PAGE Gels: 10% or 12% polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-GSK-3β (Ser9)
-
Rabbit or Mouse anti-GSK-3β (total)
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
References
Application Notes and Protocols: 9-ING-41 for Inducing Cell Cycle Arrest in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-ING-41, also known as Elraglusib, is a first-in-class, small-molecule, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β).[1][2][3] GSK-3β is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including cell proliferation, apoptosis, and metabolism.[2][4] In numerous cancers, GSK-3β is overexpressed and contributes to tumor progression and therapeutic resistance.[1][5] 9-ING-41 has demonstrated significant preclinical and clinical antitumor activity across a broad spectrum of solid and hematological malignancies, both as a single agent and in combination with chemotherapy and other targeted agents.[3][6] Its primary mechanisms of action include the induction of cell cycle arrest and apoptosis.[2][7]
These application notes provide a comprehensive overview of 9-ING-41's mechanism of action and offer detailed protocols for its use in research settings to induce cell cycle arrest.
Mechanism of Action
9-ING-41 exerts its anti-tumor effects by inhibiting GSK-3β, which in turn modulates multiple downstream signaling pathways critical for cancer cell survival and proliferation.
Key Signaling Pathways Modulated by 9-ING-41:
-
Cell Cycle Regulation: 9-ING-41 induces cell cycle arrest primarily at the G1/S and G2/M checkpoints.[8] This is achieved by downregulating key cell cycle proteins such as Cyclin D1 and CDK1/Cyclin B1.[2][4] Inhibition of GSK-3β can lead to a reduction in the phosphorylation of the Retinoblastoma (Rb) protein, preventing cell cycle progression.[4]
-
Apoptosis Induction: The compound promotes apoptosis by decreasing the expression of anti-apoptotic proteins like Bcl-2, XIAP, and survivin, leading to the cleavage of PARP, a hallmark of apoptosis.[2][3][9]
-
NF-κB Pathway: 9-ING-41 downregulates the NF-κB pathway, which is constitutively active in many cancers and promotes the expression of genes involved in cell survival and chemoresistance.[1][3]
-
Wnt/β-catenin Pathway: By inhibiting GSK-3β, 9-ING-41 can lead to the stabilization and nuclear accumulation of β-catenin. While this is a canonical Wnt pathway effect, in some cancer contexts, the overall impact of GSK-3β inhibition by 9-ING-41 is anti-proliferative.[8]
-
DNA Damage Response (DDR): 9-ING-41 has been shown to impair the ATR/Chk1-mediated DNA damage response, which can sensitize cancer cells to DNA-damaging agents like gemcitabine.[4][10]
Data Presentation
Table 1: In Vitro Activity of 9-ING-41 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| ACHN, KRCY | Renal Cancer | PI Staining | Cell Cycle Arrest | G2 phase arrest at 48h | [2] |
| SUDHL-4 | B-cell Lymphoma | CCK-8 Assay | IC50 | ~0.5 µM (with BAY-1143572) | [9] |
| Neuroblastoma Cells | Neuroblastoma | Viability Assay | Apoptosis | Induction at 2, 4 µM (48h) | [7] |
| TCL and MCL lines | T-cell/Mantle Cell Lymphoma | Proliferation Assay | Inhibition | Effective at ≥ 1.0 µM | [7] |
| Double-Hit Lymphoma Cells | Lymphoma | Flow Cytometry | Cell Cycle Arrest | G1/S phase arrest | [8] |
Table 2: Clinical Trial Data for 9-ING-41
| Clinical Trial ID | Cancer Type | Phase | Combination Therapy | Key Finding | Reference |
| NCT03678883 | Advanced Solid Tumors/Hematologic Malignancies | I/II | Monotherapy and combination | Well-tolerated; RP2D of 15 mg/kg | [4] |
| NCT03678883 | Advanced Pancreatic Ductal Adenocarcinoma | II | Gemcitabine/nab-paclitaxel | Disease Control Rate: 62%, Overall Response Rate: 43% | [5] |
| Actuate 1801 | Refractory Malignancies | I/II | Chemotherapy | Evidence of clinical activity | [1] |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Clinically relevant GSK-3β inhibitor 9-ING-41 is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. GSK-3β in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. mayo.edu [mayo.edu]
- 7. 9-ING-41 | Autophagy | GSK-3 | Apoptosis | TargetMol [targetmol.com]
- 8. Potential therapeutic GSK-3β inhibitor 9-ING-41 is active in combination with venetoclax in double-hit lymphoma (DHL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application of 9-ING-41 in K-Ras Mutated Cancers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-ING-41 (also known as elraglusib) is a first-in-class, small molecule inhibitor of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in a wide array of cellular processes including proliferation, differentiation, and apoptosis.[1][2] In the context of oncology, GSK-3β has emerged as a critical therapeutic target, as its overexpression is associated with tumor progression and resistance to chemotherapy in various malignancies.[2][3]
Mutations in the K-Ras oncogene are among the most common drivers of human cancers, particularly in pancreatic, colorectal, and lung adenocarcinomas. These mutations lead to constitutive activation of downstream signaling pathways that promote uncontrolled cell growth and survival. Preclinical evidence suggests that K-Ras-dependent cancer cells are particularly reliant on GSK-3β for their survival and proliferation, making GSK-3β an attractive therapeutic target in this patient population.[1][4] 9-ING-41 has demonstrated broad anti-tumor activity in preclinical models and is currently being evaluated in clinical trials for various advanced cancers (NCT03678883).[2][5]
These application notes provide an overview of the mechanism of action of 9-ING-41, summarize its preclinical efficacy in K-Ras mutated cancer models, and offer detailed protocols for key experimental procedures.
Mechanism of Action in K-Ras Mutated Cancers
GSK-3β is a downstream effector in multiple signaling pathways that are often dysregulated in K-Ras mutated cancers. The primary mechanism of action of 9-ING-41 is the competitive inhibition of ATP binding to GSK-3β, which in turn modulates several oncogenic pathways:
-
Downregulation of the NF-κB Pathway: GSK-3β can positively regulate the pro-survival NF-κB pathway. Inhibition of GSK-3β by 9-ING-41 leads to the downregulation of NF-κB and its target genes, which include anti-apoptotic proteins like Bcl-2, XIAP, and cyclin D1.[2][6] This suppression of survival signals can induce apoptosis in cancer cells.
-
Modulation of Oncogenic Proteins: GSK-3β is known to phosphorylate and regulate the stability of oncoproteins such as c-Myc and β-catenin. By inhibiting GSK-3β, 9-ING-41 can lead to the destabilization of these proteins, thereby inhibiting cancer cell proliferation.
-
Induction of Cell Cycle Arrest and Apoptosis: Treatment with 9-ING-41 has been shown to induce cell cycle arrest, often at the G2 phase, and promote apoptosis in cancer cells.[7]
-
Immunomodulatory Effects: 9-ING-41 has been observed to enhance the anti-tumor immune response. It can increase the cytotoxicity of natural killer (NK) cells and CD8+ T cells and modulate the expression of immune checkpoint molecules.[1][5]
Preclinical Efficacy of 9-ING-41
Preclinical studies have demonstrated the anti-tumor activity of 9-ING-41 both as a monotherapy and in combination with standard-of-care chemotherapies in various cancer models, including those with K-Ras mutations.
In Vitro Efficacy in K-Ras Mutated Cancer Cell Lines
Studies on colorectal cancer (CRC) cell lines have shown that the response to 9-ING-41 can be heterogeneous and may be influenced by the KRAS mutation status. For instance, some KRAS mutant CRC cell lines exhibit sensitivity to 9-ING-41, while others may be more resistant.[1] The combination of 9-ING-41 with chemotherapy has been shown to be synergistic in certain contexts.[1][4]
| Cell Line | Cancer Type | KRAS Status | 9-ING-41 Effect (as single agent) | Combination Benefit (with Chemotherapy) | Reference |
| RKO | Colorectal | Wild-Type | Sensitive | Significant enhancement of 5-FU and oxaliplatin (B1677828) efficacy. | [1] |
| HT-29 | Colorectal | Wild-Type | Resistant | No significant improvement with SoC drugs. | [1] |
| SW480 | Colorectal | Mutant (G12V) | Resistant | Enhanced efficacy of 5-FU and oxaliplatin combination. | [1] |
| HCT116 | Colorectal | Mutant (G13D) | Sensitive | Not specified | [6] |
| Pancreatic Cancer Cell Lines | Pancreatic | Mutant (various) | Growth suppression | Potentiates the effects of gemcitabine. | [4] |
Table 1: Summary of In Vitro Efficacy of 9-ING-41 in Selected Cancer Cell Lines.
In Vivo Efficacy in Xenograft Models
In vivo studies using patient-derived xenograft (PDX) models have provided further evidence for the anti-tumor activity of 9-ING-41. In models of chemoresistant glioblastoma, the combination of 9-ING-41 with CCNU resulted in tumor regression and histologically confirmed cures.[8] In neuroblastoma xenografts, 9-ING-41 as a single agent inhibited tumor growth, and in combination with CPT-11, it led to tumor regression.[3] While these studies were not exclusively in K-Ras mutated models, they establish the in vivo activity of 9-ING-41 and its potential to overcome chemoresistance. In PDX models of pancreatic cancer, 9-ING-41 enhanced the anti-tumor activity of gemcitabine.[4]
| Cancer Model | Treatment | Key Findings | Reference |
| Glioblastoma PDX (GBM6, GBM12) | 9-ING-41 (70 mg/kg) + CCNU (2 or 5 mg/kg) | Significant increase in overall survival; tumor regression and cures. | [8] |
| Neuroblastoma Xenograft (SK-N-BE(2)) | 9-ING-41 (monotherapy) | Inhibition of tumor growth. | [3] |
| Neuroblastoma Xenograft (SK-N-DZ) | 9-ING-41 (70 mg/kg) + CPT-11 (5 mg/kg) | Greater anti-tumor effect than either agent alone; tumor regression. | [3] |
| Pancreatic Cancer PDX | 9-ING-41 + Gemcitabine | Enhanced anti-tumor activity of gemcitabine. | [4] |
Table 2: Summary of In Vivo Efficacy of 9-ING-41 in Xenograft Models.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of 9-ING-41 in K-Ras mutated cancer cell lines and in vivo models.
In Vitro Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of 9-ING-41 on cancer cell lines.
Materials:
-
K-Ras mutated and wild-type cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
9-ING-41 (dissolved in a suitable solvent, e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of 9-ING-41 in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of 9-ING-41. Include a vehicle control (medium with the same concentration of the solvent used to dissolve 9-ING-41).
-
It is recommended to have at least three replicate wells for each condition.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Western Blot Analysis of the GSK-3β Pathway
This protocol is for analyzing the expression and phosphorylation status of proteins in the GSK-3β signaling pathway following treatment with 9-ING-41.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GSK-3β, anti-phospho-GSK-3β (Ser9), anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Culture and treat cells with 9-ING-41 at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Imaging:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control like β-actin.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of 9-ING-41 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
K-Ras mutated cancer cells
-
Matrigel (optional)
-
9-ING-41 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel.
-
Inject the cell suspension (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Staging and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, 9-ING-41 alone, chemotherapy alone, 9-ING-41 + chemotherapy).
-
-
Drug Administration:
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Study Endpoint:
-
Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, animal models, and experimental goals. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. actuatetherapeutics.com [actuatetherapeutics.com]
- 4. Modulation of glycogen synthase kinase-3β following TRAIL combinatorial treatment in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actuatetherapeutics.com [actuatetherapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Combination Treatment with the GSK-3 Inhibitor 9-ING-41 and CCNU Cures Orthotopic Chemoresistant Glioblastoma in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Transcriptomic Analysis of Cells Treated with 9-ING-41
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the transcriptomic effects of 9-ING-41, a selective glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitor, on cancer cells. It includes a summary of gene expression changes, detailed experimental protocols for transcriptomic analysis, and diagrams of the key signaling pathways modulated by the compound. This information is intended to guide researchers in designing experiments and interpreting data related to the mechanism of action of 9-ING-41.
Introduction
9-ING-41 (also known as elraglusib) is a small molecule inhibitor of GSK-3β with demonstrated anti-tumor activity in various cancer models.[1] Its mechanism of action involves the modulation of multiple signaling pathways that are critical for cancer cell proliferation, survival, and resistance to therapy.[1][2] Transcriptomic analysis is a powerful tool to elucidate the global gene expression changes induced by 9-ING-41 and to identify novel therapeutic targets and biomarkers.
Summary of Transcriptomic Changes
Treatment of colorectal cancer (CRC) cells with 9-ING-41 for 24 hours results in significant alterations in the transcriptome. A study on CRC cells identified 325 genes with significantly changed expression (Fold Change > 1.5, FDR p-value < 0.05).[3] Of these, 155 genes were upregulated, and 170 were downregulated.[3] Gene Set Enrichment Analysis (GSEA) further revealed that 280 gene sets were significantly upregulated and 118 were downregulated following treatment.[3]
A key finding from the transcriptomic analysis is the significant downregulation of the "HALLMARK E2F TARGETS" gene set, which includes genes related to the cell cycle.[3] This is consistent with the observed effects of 9-ING-41 on cell cycle arrest.[3]
Table 1: Summary of Differentially Expressed Genes in Colorectal Cancer Cells Treated with 9-ING-41 [3]
| Regulation | Number of Genes | Key Downregulated Gene Sets |
| Upregulated | 155 | - |
| Downregulated | 170 | HALLMARK E2F TARGETS, HALLMARK G2M CHECKPOINT, WP DNA IRDAMAGE AND CELLULAR RESPONSE VIA ATR |
Table 2: Selected Differentially Expressed Genes in Colorectal Cancer Cells Treated with 9-ING-41 [3]
| Gene | Fold Change (FC) | FDR p-value | Associated Gene Set |
| TUBB | -2.4 | < 0.05 | HALLMARK E2F TARGETS |
| UBE2C | -1.7 | < 0.05 | HALLMARK G2M CHECKPOINT |
| CDK1 | -1.5 | < 0.05 | WP DNA IRDAMAGE AND CELLULAR RESPONSE VIA ATR |
| MMP1 | 2.4 | < 0.05 | STK33...mechanism of action |
Experimental Protocols
This section details the methodology for performing a transcriptomic analysis of cells treated with 9-ING-41, based on protocols described in the literature.[3]
Cell Culture and Treatment
-
Cell Lines: Colorectal cancer (CRC) cell lines or patient-derived tumor organoids.
-
Culture Conditions: Culture cells in appropriate media and conditions as per standard protocols.
-
Treatment: Treat cells with 9-ING-41 at the desired concentration (e.g., 1 µM) for a specified duration (e.g., 24 hours) to induce pronounced changes in mRNA levels.[3][4] Include a vehicle-treated control group (e.g., DMSO).
RNA Isolation
-
Lyse the cells using a suitable reagent like QIAzol Lysis Reagent.[3]
-
Store the lysates at -80°C until RNA isolation.
-
Isolate total RNA using a commercially available kit, such as the miRNeasy Micro Kit, following the manufacturer's instructions.[3]
RNA Quality Control
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., Nanodrop ND-1000).[3]
-
Evaluate RNA integrity using a bioanalyzer, such as the Agilent 2100 Bioanalyzer.[3]
RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare RNA-Seq libraries from the total RNA samples.
-
Sequencing: Perform sequencing using a high-throughput sequencing platform.
Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Quantify gene expression levels.
-
Differential Expression Analysis: Identify genes that are differentially expressed between 9-ING-41-treated and control groups. Use statistical methods to determine significance (e.g., FDR p-value < 0.05) and fold change.
-
Gene Set Enrichment Analysis (GSEA): Perform GSEA to identify pathways and gene sets that are significantly enriched among the differentially expressed genes.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by 9-ING-41 and the general workflow for transcriptomic analysis.
Caption: Workflow for transcriptomic analysis of cells treated with 9-ING-41.
Caption: 9-ING-41 inhibits GSK-3β, leading to downstream effects on key cancer-related pathways.
Discussion and Conclusion
Transcriptomic analysis provides a comprehensive view of the molecular mechanisms underlying the anti-tumor effects of 9-ING-41. The data reveals that 9-ING-41 induces significant changes in gene expression, leading to cell cycle arrest and the modulation of other critical cancer-related pathways.[3] The downregulation of E2F target genes, which are crucial for cell cycle progression, is a key finding that corroborates the phenotypic observations of 9-ING-41's activity.[3]
Furthermore, the immunomodulatory effects of 9-ING-41, such as the activation of T and NK cells, are supported by transcriptomic data from clinical trials.[5][6] These findings highlight the multimodal mechanism of action of 9-ING-41 and provide a strong rationale for its further development as a cancer therapeutic, both as a monotherapy and in combination with other agents.[3][7][8]
The protocols and data presented in this document serve as a valuable resource for researchers investigating the biological effects of 9-ING-41 and other GSK-3β inhibitors. By following these guidelines, researchers can generate robust and reproducible transcriptomic data to further unravel the complex mechanisms of this promising anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK-3β in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actuatetherapeutics.com [actuatetherapeutics.com]
- 6. actuatetherapeutics.com [actuatetherapeutics.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
Troubleshooting & Optimization
9-ING-41 solubility and stability in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the solubility and stability of 9-ING-41 in cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of 9-ING-41 in your research.
I. Troubleshooting Guides
This section addresses common issues that may arise when working with 9-ING-41 in cell culture.
Issue 1: Precipitation Observed Upon Addition of 9-ING-41 to Cell Culture Media
Question: I dissolved 9-ING-41 in DMSO to create a stock solution. However, when I add it to my cell culture medium, I immediately see a precipitate. What is causing this and how can I resolve it?
Answer: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds when a concentrated DMSO stock is diluted into an aqueous solution like cell culture media. The rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of 9-ING-41 in the cell culture medium is higher than its aqueous solubility. | Decrease the final working concentration of 9-ING-41. It is crucial to determine the maximum soluble concentration of 9-ING-41 in your specific cell culture medium using a solubility assessment protocol (see Section III). |
| Rapid Dilution | Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium can lead to localized high concentrations and rapid precipitation. | Perform a serial dilution. First, prepare an intermediate dilution of the 9-ING-41 DMSO stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final culture volume. |
| Low Temperature of Media | The solubility of many compounds, including 9-ING-41, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media when preparing your final working solutions of 9-ING-41. |
| High DMSO Concentration | While DMSO is an excellent solvent for the stock solution, a high final concentration in the cell culture medium can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize solvent-related artifacts and cytotoxicity. |
| "Salting Out" Effect | The high salt concentration in some cell culture media can decrease the solubility of hydrophobic compounds. | If possible, test the solubility of 9-ING-41 in a simpler, serum-free basal medium first to see if media components are contributing to the precipitation. |
Issue 2: Delayed Precipitation or Loss of Activity Over Time
Question: My 9-ING-41 solution in cell culture medium appears clear initially, but after a few hours or days in the incubator, I notice a precipitate or a decrease in the expected biological activity. What is happening?
Answer: Delayed precipitation or loss of activity can be due to the compound's instability in the cell culture environment over the duration of the experiment. As a maleimide-based compound, 9-ING-41's stability can be influenced by components within the cell culture medium.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Compound Degradation | 9-ING-41, being a maleimide-containing compound, is susceptible to reaction with nucleophiles, such as thiols (e.g., glutathione, cysteine) present in serum supplements (like FBS) or secreted by cells. This can lead to the degradation or modification of the parent compound. | Perform a stability study to determine the half-life of 9-ING-41 in your specific cell culture medium at 37°C (see Section III). If the compound is found to be unstable, consider replenishing the medium with freshly prepared 9-ING-41 at regular intervals during your experiment. |
| pH Shift in Media | The pH of the cell culture medium can change over time due to cellular metabolism. A significant shift in pH can affect the solubility and stability of 9-ING-41. | Ensure your cell culture medium is properly buffered and monitor the pH of your cultures, especially in long-term experiments. |
| Interaction with Serum Proteins | Hydrophobic compounds can bind to proteins in the serum (e.g., albumin), which can affect their free concentration and perceived activity. | If your experimental design allows, you can try reducing the serum concentration. Alternatively, conduct a stability study in the presence and absence of serum to assess its impact. |
| Adsorption to Plasticware | Hydrophobic compounds can adsorb to the surface of plastic cell culture vessels, reducing the effective concentration of the compound available to the cells. | Consider using low-adhesion plasticware for your experiments. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing 9-ING-41 stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of 9-ING-41.[1][2]
Q2: What is the solubility of 9-ING-41?
Q3: At what concentrations is 9-ING-41 typically used in cell culture experiments?
A3: Based on published studies, 9-ING-41 is typically used in cell culture at final concentrations ranging from 0.1 µM to 10 µM, with many studies using concentrations between 0.5 µM and 5 µM.[3][4]
Q4: How should I store 9-ING-41 stock solutions?
A4: 9-ING-41 powder can be stored at -20°C for up to 3 years. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles which can lead to degradation and precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: Is 9-ING-41 stable in cell culture media?
A5: As a maleimide-based compound, 9-ING-41 has the potential to react with thiol-containing molecules (e.g., glutathione, cysteine) that are often present in cell culture media, especially in media supplemented with fetal bovine serum (FBS). This reaction can lead to the degradation or modification of the compound over time. The rate of degradation can be influenced by factors such as pH, temperature, and the specific components of the medium. Specific data on the half-life of 9-ING-41 in different cell culture media is not publicly available. A detailed protocol to assess the stability of 9-ING-41 in your experimental setup is provided in Section III.
Q6: What is the mechanism of action of 9-ING-41?
A6: 9-ING-41 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β).[3][5][6] By inhibiting GSK-3β, 9-ING-41 can modulate the activity of several downstream signaling pathways, including the NF-κB and Wnt/β-catenin pathways, which are often dysregulated in cancer.[5][7] This can lead to the downregulation of pro-survival proteins and the induction of apoptosis in cancer cells.
III. Experimental Protocols
Due to the lack of publicly available quantitative data for 9-ING-41 solubility and stability in cell culture media, the following protocols are provided to enable researchers to determine these critical parameters in their specific experimental systems.
Protocol 1: Determining the Kinetic Solubility of 9-ING-41 in Cell Culture Media
This protocol provides a method to estimate the maximum concentration at which 9-ING-41 remains in solution in your cell culture medium of choice under your experimental conditions.
Materials:
-
9-ING-41
-
DMSO
-
Your complete cell culture medium (e.g., DMEM, RPMI-1640, with all supplements)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance at a wavelength where 9-ING-41 does not absorb (e.g., 600-650 nm)
-
Multichannel pipette
Methodology:
-
Prepare a high-concentration stock solution of 9-ING-41 in DMSO (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved. Sonication may be required.
-
In a 96-well plate, perform serial dilutions of the 9-ING-41 stock solution in DMSO.
-
Transfer a small, equal volume of each DMSO dilution to a new 96-well plate.
-
Using a multichannel pipette, add pre-warmed (37°C) complete cell culture medium to each well to achieve the desired final concentrations of 9-ING-41. Ensure the final DMSO concentration is consistent across all wells and is the same as what you will use in your cell-based assays (e.g., 0.1% or 0.5%).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a relevant time period (e.g., 1-2 hours, or the duration of your shortest experiment).
-
Visually inspect the wells for any signs of precipitation.
-
Measure the turbidity of each well using a plate reader at a wavelength of ~620 nm. An increase in absorbance compared to the vehicle control (medium with DMSO only) indicates precipitation.
-
The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit under these conditions.
Protocol 2: Assessing the Stability of 9-ING-41 in Cell Culture Media
This protocol outlines a method to determine the rate of degradation of 9-ING-41 in your cell culture medium at 37°C over time.
Materials:
-
9-ING-41
-
Your complete cell culture medium
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
-
Appropriate vials for sample collection and storage
-
Quenching solvent (e.g., ice-cold acetonitrile)
Methodology:
-
Prepare a solution of 9-ING-41 in pre-warmed (37°C) complete cell culture medium at the desired final concentration (this should be below the determined kinetic solubility limit).
-
Aliquot this solution into several sterile tubes, one for each time point to be tested.
-
Immediately process the first sample (t=0). To do this, take an aliquot of the medium, add a quenching solvent (e.g., 3 volumes of ice-cold acetonitrile) to precipitate proteins and stop any further degradation. Vortex and centrifuge at high speed. Collect the supernatant for analysis.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube and process it in the same manner as the t=0 sample.
-
Store the processed supernatants at -80°C until analysis.
-
Analyze the concentration of the parent 9-ING-41 compound in each sample using a validated HPLC or LC-MS/MS method.
-
Calculate the percentage of 9-ING-41 remaining at each time point relative to the t=0 concentration. This data can be used to determine the half-life (t₁/₂) of the compound in your cell culture medium.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway of 9-ING-41 Action
9-ING-41 is a selective inhibitor of GSK-3β, a key kinase involved in multiple signaling pathways that regulate cell survival, proliferation, and apoptosis. The diagram below illustrates the central role of GSK-3β and the downstream effects of its inhibition by 9-ING-41.
Caption: Mechanism of action of 9-ING-41.
Experimental Workflow for Assessing Compound Stability
The following diagram outlines the key steps for determining the stability of 9-ING-41 in your cell culture experiments.
Caption: Workflow for determining compound stability.
Troubleshooting Logic for 9-ING-41 Precipitation
This diagram provides a logical workflow to troubleshoot precipitation issues with 9-ING-41.
Caption: Troubleshooting workflow for precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wnt3A Induces GSK-3β Phosphorylation and β-Catenin Accumulation Through RhoA/ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Destruction complex dynamics: Wnt/β-catenin signaling alters Axin-GSK3β interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 9-ING-41 and 5-FU Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing combination therapy involving 9-ING-41, a GSK-3β inhibitor, and the chemotherapeutic agent 5-Fluorouracil (5-FU). This guide includes frequently asked questions, detailed troubleshooting guides, structured data tables for experimental results, in-depth experimental protocols, and visualizations of relevant biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining 9-ING-41 with 5-FU?
A1: The combination of 9-ING-41 and 5-FU is based on the complementary mechanisms of action of the two drugs. 5-FU is a cytotoxic agent that primarily inhibits thymidylate synthase, leading to disruption of DNA synthesis and repair.[1] However, cancer cells can develop resistance to 5-FU through various mechanisms. 9-ING-41 is a selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a kinase that is often overexpressed in cancer and contributes to chemotherapy resistance.[2] By inhibiting GSK-3β, 9-ING-41 can induce cell cycle arrest and apoptosis, and has been shown to potentiate the anti-tumor effects of chemotherapeutic agents, including 5-FU, in certain cancer cell lines.[3][4]
Q2: What are the known molecular mechanisms of 9-ING-41's synergistic effect with 5-FU?
A2: 9-ING-41 enhances the efficacy of 5-FU through several potential mechanisms. Inhibition of GSK-3β by 9-ING-41 can lead to:
-
Cell Cycle Arrest: 9-ING-41 can cause cell cycle arrest, potentially making cancer cells more susceptible to the DNA-damaging effects of 5-FU.[3]
-
Induction of Apoptosis: 9-ING-41 has been shown to induce apoptosis in cancer cells. When combined with 5-FU, this can lead to a more robust apoptotic response.
-
Downregulation of Pro-Survival Signaling: GSK-3β is involved in pro-survival signaling pathways such as NF-κB. Inhibition of GSK-3β by 9-ING-41 can downregulate these pathways, thereby lowering the threshold for 5-FU-induced cell death.[2]
Q3: In which cancer types has the combination of 9-ING-41 and 5-FU shown promise?
A3: Preclinical studies have shown that the combination of 9-ING-41 and 5-FU has potential in treating colorectal cancer (CRC).[3][4] Research has demonstrated that 9-ING-41 can enhance the growth inhibitory effects of 5-FU in specific CRC cell lines and patient-derived tumor organoids.[3]
Q4: How should I determine the optimal concentrations of 9-ING-41 and 5-FU for my experiments?
A4: The optimal concentrations of 9-ING-41 and 5-FU for combination studies are cell-line dependent and should be determined empirically. A common approach is to first determine the IC50 (half-maximal inhibitory concentration) of each drug individually in your cell line of interest. Based on these IC50 values, you can then design a dose-response matrix experiment where you test various combinations of the two drugs at concentrations around their respective IC50s. The results of this experiment can be analyzed using methods like the Chou-Talalay method to determine if the combination is synergistic, additive, or antagonistic.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may be encountered during experiments with 9-ING-41 and 5-FU combination therapy.
Problem 1: Higher than expected cell viability in combination treatment compared to single agents.
-
Possible Cause 1: Antagonistic Interaction at Specific Concentrations.
-
Troubleshooting: The interaction between two drugs can be concentration-dependent. It is possible that the chosen concentrations result in an antagonistic effect. Perform a full dose-response matrix experiment with a wider range of concentrations for both drugs. Analyze the data using synergy software (e.g., CompuSyn) to identify concentration ranges that are synergistic.
-
-
Possible Cause 2: Timing of Drug Administration.
-
Troubleshooting: The order and timing of drug administration can significantly impact the outcome. Consider sequential treatment schedules. For example, pre-treating cells with 9-ING-41 for a period (e.g., 24 hours) to induce cell cycle changes before adding 5-FU might enhance its efficacy. Conversely, pre-treating with 5-FU to induce DNA damage followed by 9-ING-41 to block repair pathways could also be effective. Test different sequential and co-administration schedules.
-
-
Possible Cause 3: Cell Line-Specific Resistance Mechanisms.
-
Troubleshooting: The specific genetic and molecular background of your cell line may confer resistance to this particular combination. For instance, some colorectal cancer cell lines like HT-29 have shown resistance to the synergistic effects of 9-ING-41 with chemotherapy.[3] If possible, test the combination in a panel of cell lines with different molecular profiles to identify sensitive and resistant models.
-
Problem 2: Inconsistent results in cell viability assays (e.g., MTS, MTT).
-
Possible Cause 1: Drug Instability or Degradation.
-
Troubleshooting: Ensure that stock solutions of 9-ING-41 and 5-FU are prepared and stored correctly. 9-ING-41 is typically dissolved in DMSO and stored at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions in culture medium for each experiment.
-
-
Possible Cause 2: Variability in Cell Seeding and Growth.
-
Troubleshooting: Inconsistencies in cell number and growth phase at the time of treatment can lead to variable results. Standardize your cell seeding density and ensure cells are in the logarithmic growth phase when treated. Use a consistent cell counting method and perform regular cell line authentication.
-
-
Possible Cause 3: Interference with Assay Reagents.
-
Troubleshooting: High concentrations of the drugs or their solvents (like DMSO) might interfere with the enzymatic reactions of viability assays. Always include appropriate vehicle controls (medium with the same concentration of the solvent). If interference is suspected, consider using an alternative viability assay that relies on a different principle (e.g., crystal violet staining or a real-time cell analysis system).
-
Problem 3: Difficulty in interpreting Western blot results for downstream signaling pathways.
-
Possible Cause 1: Inappropriate Antibody or Antibody Concentration.
-
Troubleshooting: Ensure you are using validated antibodies specific for your target proteins (e.g., phospho-GSK-3β, total GSK-3β, PARP, cleaved caspase-3). Optimize the antibody concentrations to achieve a good signal-to-noise ratio. Include positive and negative controls for your target proteins if available.
-
-
Possible Cause 2: Suboptimal Lysis Buffer or Sample Preparation.
-
Troubleshooting: Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest. Ensure complete cell lysis and accurate protein quantification to load equal amounts of protein for each sample.
-
-
Possible Cause 3: Timing of Sample Collection.
-
Troubleshooting: The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point to observe changes in your target proteins after drug treatment. For example, changes in protein phosphorylation may occur within hours, while changes in total protein expression may take longer.
-
Data Presentation
The following tables summarize quantitative data from studies on the combination of 9-ING-41 and 5-FU in colorectal cancer (CRC) cell lines.
Table 1: Growth Inhibition of Colorectal Cancer Cell Lines with 9-ING-41 and 5-FU Combination Therapy
| Cell Line | Treatment | Growth Inhibition (%) | p-value vs. Control | p-value vs. 5-FU alone |
| RKO | 5-FU (25 µM) | 40% | < 0.05 | - |
| 9-ING-41 (2 µM) | 35% | < 0.05 | - | |
| 5-FU + 9-ING-41 | 65% | < 0.05 | < 0.05 | |
| SW480 | 5-FU (25 µM) | 25% | < 0.05 | - |
| 9-ING-41 (2 µM) | 10% (Resistant) | > 0.05 | - | |
| 5-FU + 9-ING-41 | 45% | < 0.05 | < 0.05 | |
| HT-29 | 5-FU (25 µM) | 30% | < 0.05 | - |
| 9-ING-41 (2 µM) | 5% (Resistant) | > 0.05 | - | |
| 5-FU + 9-ING-41 | 32% | < 0.05 | > 0.05 |
Data adapted from a study on colorectal cancer cells.[3] The growth inhibitory effect was measured after a 3-hour treatment followed by a 72-hour incubation.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the combination of 9-ING-41 and 5-FU.
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of 9-ING-41 and 5-FU, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
9-ING-41 (stock solution in DMSO)
-
5-FU (stock solution in DMSO or water)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.[3]
-
Prepare serial dilutions of 9-ING-41 and 5-FU in complete culture medium from their respective stock solutions.
-
For combination treatment, prepare a matrix of drug concentrations. For example, for a fixed ratio experiment, combine the drugs at a constant ratio of their IC50 values. For a dose-matrix experiment, prepare a series of concentrations for each drug to be combined with each concentration of the other drug.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the single drugs, drug combinations, or vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plates for the desired treatment duration (e.g., 3 hours, followed by a wash and incubation in fresh medium for 72 hours, as described in some studies).[3]
-
At the end of the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis by 9-ING-41 and 5-FU, alone and in combination.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
9-ING-41 and 5-FU
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of 9-ING-41, 5-FU, their combination, or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Collect the culture supernatant as it may contain apoptotic cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate software to analyze the data and quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
Objective: To determine the effect of 9-ING-41 and 5-FU on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
9-ING-41 and 5-FU
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them as described in the apoptosis assay protocol.
-
Harvest the cells and wash them once with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of 9-ING-41 and 5-FU combination therapy.
Caption: General experimental workflow for studying 9-ING-41 and 5-FU combination.
Caption: A logical troubleshooting workflow for common experimental issues.
References
- 1. Glycogen synthase kinase‐3β is a pivotal mediator of cancer invasion and resistance to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Resistance to 9-ING-41 in Cancer Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering resistance to the GSK-3β inhibitor, 9-ING-41, in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cancer cell line, which was initially sensitive to 9-ING-41, is now showing reduced responsiveness. How can I confirm and quantify this resistance?
A1: The first step is to quantitatively confirm the shift in sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of 9-ING-41 in your current cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates acquired resistance.
Troubleshooting Workflow:
-
Perform a Dose-Response Assay: Use a cell viability assay, such as the MTS assay, to determine the IC50 of 9-ING-41 in both the suspected resistant and the original parental cell lines.
-
Compare IC50 Values: A fold-change in IC50 of >2 is generally considered a significant indicator of resistance.
-
Maintain a Low-Passage Parental Stock: Always maintain a frozen stock of the original, sensitive parental cell line to have a consistent baseline for comparison.
-
Associated Protocol: --INVALID-LINK--
Q2: What are the potential mechanisms by which cancer cells develop resistance to 9-ING-41?
A2: Resistance to 9-ING-41, a GSK-3β inhibitor, can arise from several mechanisms. The primary reported mechanism is the induction of protective autophagy. Other potential mechanisms, common to targeted therapies, include alterations in the drug target and activation of bypass signaling pathways.
-
Mechanism 1: Upregulation of Protective Autophagy: 9-ING-41 can induce autophagy in some cancer cells. While this can sometimes contribute to cell death, it can also act as a survival mechanism, allowing cells to endure the stress induced by the drug.[1]
-
Mechanism 2: Alterations in GSK-3β: Although not yet specifically documented for 9-ING-41, mutations in the drug's target protein (GSK-3β) that prevent effective drug binding are a common resistance mechanism for targeted therapies.
-
Mechanism 3: Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to circumvent the effects of GSK-3β inhibition. Pathways such as the PI3K/Akt/mTOR or MAPK/ERK pathways can be upregulated to promote cell survival and proliferation.
Q3: How can I experimentally investigate if autophagy is mediating resistance to 9-ING-41 in my cells?
A3: To determine if autophagy is a resistance mechanism, you can inhibit autophagy in combination with 9-ING-41 treatment and observe if sensitivity is restored.
Experimental Approach:
-
Co-treatment with Autophagy Inhibitors: Treat your 9-ING-41 resistant cells with a combination of 9-ING-41 and an autophagy inhibitor, such as chloroquine (B1663885) or bafilomycin A1.
-
Assess Cell Viability: Perform a cell viability assay to see if the combination treatment reduces cell viability more than 9-ING-41 alone. A significant decrease in viability suggests that autophagy is a resistance mechanism.[1]
-
Monitor Autophagy Markers: Use western blotting to measure the levels of autophagy markers like LC3-II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 upon 9-ING-41 treatment would indicate an induction of autophagy.
-
Associated Protocols: --INVALID-LINK--, --INVALID-LINK--
Q4: My results suggest autophagy is not the primary resistance mechanism. How can I investigate other possibilities like bypass pathway activation?
A4: If autophagy inhibition does not restore sensitivity, investigating the activation of alternative survival pathways is the next logical step.
Experimental Strategy:
-
Phospho-Kinase Array: A phospho-kinase array can provide a broad screen of various signaling pathways to identify any that are hyperactivated in your resistant cells compared to the parental line.
-
Western Blot Validation: Based on the array results, use western blotting to confirm the increased phosphorylation of key proteins in the identified bypass pathways (e.g., phospho-Akt, phospho-ERK).
-
Targeted Inhibition: If a specific bypass pathway is identified, you can test if inhibiting this pathway (using a specific inhibitor) in combination with 9-ING-41 restores sensitivity.
-
Associated Protocol: --INVALID-LINK--
Quantitative Data Summary
Table 1: Reported IC50 Values for 9-ING-41 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Daudi | B-cell Lymphoma | ~1.0 | [2] |
| SUDHL-4 | B-cell Lymphoma | ~0.5 | [2] |
| Karpas 422 | B-cell Lymphoma | ~1.0 | [2] |
| KPUM-UH1 | B-cell Lymphoma | ~0.5 | [2] |
| TMD8 | B-cell Lymphoma | >1.0 | [2] |
| ACHN | Renal Cell Carcinoma | 0.5 - 1.7 | [1] |
| Caki-1 | Renal Cell Carcinoma | 0.5 - 1.7 | [1] |
| KRCY | Renal Cell Carcinoma | 0.5 - 1.7 | [1] |
| KU19-20 | Renal Cell Carcinoma | 0.5 - 1.7 | [1] |
| BxPC3 | Pancreatic Cancer | Not specified | [3] |
Table 2: Effect of 9-ING-41 in Combination with Other Agents
| Cell Line | Combination Agent | Fold Reduction in IC50 of Combination Agent | Reference |
| SUDHL-4 | Venetoclax (0.5 µM 9-ING-41) | 8-fold | [2] |
| KPUM-UH1 | Venetoclax (0.5 µM 9-ING-41) | 2-fold | [2] |
| SUDHL-4 | BAY-1143572 (0.5 µM 9-ING-41) | 8-fold | [2] |
Key Experimental Protocols
1. Cell Viability (MTS) Assay
This protocol is used to assess the cytotoxic effects of 9-ING-41 on cancer cell lines and to determine the IC50 value.
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
9-ING-41 (dissolved in a suitable solvent, e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 9-ING-41 in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of 9-ING-41. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
-
2. Western Blotting
This protocol is used to analyze the expression and phosphorylation status of proteins in key signaling pathways.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for GSK-3β, p-GSK-3β, LC3, p62, Akt, p-Akt, ERK, p-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates from cells treated with 9-ING-41 or vehicle control.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
3. Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
-
Materials:
-
96-well white-walled plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
9-ING-41
-
Caspase-Glo® 3/7 Assay reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well white-walled plate.
-
Treat the cells with various concentrations of 9-ING-41 or a vehicle control for the desired time.
-
Allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Visualizations
Caption: Mechanism of action of 9-ING-41 targeting GSK-3β.
Caption: Workflow for troubleshooting 9-ING-41 resistance.
Caption: Potential resistance pathways to 9-ING-41.
References
How to minimize 9-ING-41 toxicity in normal cells
Welcome to the technical support center for 9-ING-41 (Elraglusib). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of 9-ING-41 and to offer strategies for minimizing its toxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 9-ING-41?
A1: 9-ING-41 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase involved in various cellular processes.[1][2] By inhibiting GSK-3β, 9-ING-41 can modulate oncogenic pathways, including NF-κB and DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] However, recent studies have revealed a significant part of its cytotoxic effect comes from its ability to act as a direct microtubule destabilizer, a mechanism independent of GSK-3β inhibition.[3][4] This dual mechanism contributes to its broad anti-cancer activity.
Q2: What are the known toxicities of 9-ING-41 in normal cells from clinical studies?
A2: In clinical trials, 9-ING-41 has generally shown a favorable toxicity profile.[5] The most commonly reported adverse events attributed to 9-ING-41 are generally mild and transient. These include:
-
Visual disturbances: Often described as lights appearing brighter or skin tones seeming darker. These effects are typically reversible.[5][6]
-
Infusion reactions. [6]
-
Fatigue. [5] Importantly, severe toxicities are not commonly attributed to 9-ING-41 monotherapy.[5]
Q3: Why does 9-ING-41 cause visual disturbances?
A3: The exact mechanism is still under investigation, but it is likely related to the role of GSK-3β in the retina. GSK-3β is involved in the survival and apoptotic pathways of retinal cells.[7][8][9] Inhibition of GSK-3β can have neuroprotective effects in some contexts of optic nerve injury.[9][10] However, altering its activity could also transiently affect the function of photoreceptor cells or other retinal neurons where GSK-3β is prevalent, leading to the observed visual changes. This is considered a potential class effect for GSK-3β inhibitors.
Q4: Does 9-ING-41 affect all normal cells equally?
A4: Evidence suggests that the toxicity of 9-ING-41 is significantly more pronounced in proliferating cells compared to quiescent (non-proliferating) cells.[3][4] This is attributed to its action as a microtubule destabilizer, which primarily affects cells undergoing mitosis. For example, one study found that 9-ING-41 impairs the proliferation and viability of stimulated (actively dividing) primary human T cells, but does not have the same effect on unstimulated T cells.[3][4] This differential effect is a key consideration for minimizing toxicity in normal cells during experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cytotoxicity observed in normal cell controls. | Normal cells are actively proliferating in culture. | 1. Use quiescent control cells: If experimentally feasible, use non-proliferating or serum-starved normal cells as a control to assess baseline toxicity. 2. Titrate concentration: Determine the lowest effective concentration on your cancer cell line and assess the impact on normal cells at that concentration. 3. Reduce exposure time: Limit the duration of 9-ING-41 treatment on normal cells to the minimum time required to observe effects in the cancer cells. |
| Inconsistent results between different normal cell lines. | Cell-type specific proliferation rates and expression levels of GSK-3β and tubulin isotypes. | 1. Characterize your cell lines: Ensure you have data on the proliferation rate of your normal cell lines under your specific culture conditions. 2. Normalize to proliferation: When comparing toxicity across different normal cell lines, consider normalizing the results to their respective proliferation rates. |
| Difficulty distinguishing between GSK-3β inhibition and microtubule destabilization effects. | 9-ING-41 has a dual mechanism of action. | 1. Use multiple GSK-3β inhibitors: Compare the effects of 9-ING-41 with other structurally different GSK-3β inhibitors that do not have microtubule-destabilizing activity.[4] 2. Analyze cell cycle progression: Perform flow cytometry to assess for G2/M phase arrest, a hallmark of microtubule-targeting agents.[11] 3. Immunofluorescence for tubulin: Visualize the microtubule network in treated cells to observe any disruptions.[3][12] |
Data on 9-ING-41 Effects on Normal vs. Cancer Cells
| Cell Type | Condition | Observed Effect of 9-ING-41 | Concentration Range | Reference |
| Primary Human T Cells | Unstimulated (Non-proliferating) | No significant impact on viability or proliferation. | Not specified | [3][4] |
| Primary Human T Cells | Stimulated (Proliferating) | Impaired proliferation and reduced cell viability. | Not specified | [3][4] |
| Renal Cancer Cell Lines | Proliferating | Decreased proliferation in a dose-dependent manner. | GI50 range of 0.5-1.7 µM | [13] |
| B-cell Lymphoma Cell Lines | Proliferating | Reduced cell viability by 40-70% and halted proliferation. | 1 µM | [14] |
Experimental Protocols
Protocol 1: Assessing Differential Cytotoxicity in Proliferating vs. Non-Proliferating Normal Cells
-
Cell Culture:
-
Culture your normal cell line of interest (e.g., primary human fibroblasts, T cells) in the recommended medium.
-
For the non-proliferating (quiescent) condition, culture the cells in a low-serum medium (e.g., 0.1-0.5% FBS) for 24-48 hours to induce cell cycle arrest.
-
For the proliferating condition, culture the cells in the recommended growth medium with serum and/or appropriate stimulating factors (e.g., CD3/CD28 beads for T cells).[15]
-
-
Treatment:
-
Plate both quiescent and proliferating cells at the same density.
-
Treat the cells with a dose range of 9-ING-41 (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
-
Viability Assay:
-
At each time point, assess cell viability using a standard method such as an MTS or a RealTime-Glo™ MT Cell Viability Assay.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each condition relative to the vehicle control.
-
Compare the dose-response curves between the quiescent and proliferating cell populations to determine the differential cytotoxicity.
-
Protocol 2: Analysis of Microtubule Destabilization
-
Cell Culture and Treatment:
-
Culture your cells of interest (normal or cancer) on coverslips suitable for immunofluorescence.
-
Treat the cells with 9-ING-41 at the desired concentration (e.g., 1-5 µM) and a vehicle control for a suitable time to induce mitotic arrest (e.g., 24 hours). Include a known microtubule destabilizer (e.g., nocodazole) as a positive control.[3][12]
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
-
Analysis:
-
Observe the structure of the microtubule network. In 9-ING-41 treated cells, look for signs of microtubule depolymerization, such as a diffuse tubulin signal and disorganized or absent mitotic spindles, similar to the nocodazole (B1683961) control.[3][12]
-
Visualizations
Caption: Dual mechanism of 9-ING-41 targeting both GSK-3β and tubulin.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Elraglusib Induces Cytotoxicity via Direct Microtubule Destabilization Independently of GSK3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. actuatetherapeutics.com [actuatetherapeutics.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. GSK3 Is a Central Player in Retinal Degenerative Diseases but a Challenging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. probiologists.com [probiologists.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Figure 3 from Elraglusib Induces Cytotoxicity via Direct Microtubule Destabilization Independently of GSK3 Inhibition - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 13. Clinically relevant GSK-3β inhibitor 9-ING-41 is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: 9-ING-41 Dose-Response Curve Generation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for generating accurate and reproducible dose-response curves with the GSK-3β inhibitor, 9-ING-41.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a 9-ING-41 dose-response curve?
A1: The optimal concentration range for 9-ING-41 is cell-line dependent. However, based on published studies, a common starting range is from 0.05 µM to 10 µM.[1] For initial screening, a broad range with logarithmic dilutions (e.g., 0.01, 0.1, 1, 10 µM) is recommended. Subsequent experiments can then focus on a narrower range around the estimated IC50 value.
Q2: What is the typical incubation time for 9-ING-41 treatment in cell-based assays?
A2: Incubation times can vary from 24 to 72 hours.[2] A 72-hour incubation is frequently used to allow for sufficient time to observe effects on cell viability and proliferation. However, shorter time points may be suitable for assessing effects on signaling pathways.
Q3: What is the mechanism of action of 9-ING-41?
A3: 9-ING-41 is a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). By inhibiting GSK-3β, 9-ING-41 modulates multiple downstream signaling pathways, including the NF-κB and Wnt/β-catenin pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]
Q4: Should I use a vehicle control in my experiment?
A4: Yes, a vehicle control is essential. 9-ING-41 is typically dissolved in a solvent like DMSO. The vehicle control should contain the same final concentration of the solvent as the highest concentration of 9-ING-41 used in the experiment to account for any solvent-induced effects on cell viability.
Troubleshooting Guide
This guide addresses common issues encountered when generating a dose-response curve for 9-ING-41.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inconsistent cell seeding density.2. Pipetting errors during drug dilution or addition.3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for consistency.2. Use a fresh set of properly calibrated pipettes. Prepare a serial dilution plate and then transfer to the cell plate.3. Avoid using the outer wells of the microplate for treatment groups. Fill them with sterile PBS or media to maintain humidity. |
| No Dose-Response Effect Observed | 1. The concentration range is too low.2. The cell line is resistant to 9-ING-41.3. Insufficient incubation time. | 1. Test a broader and higher concentration range (e.g., up to 50 µM).2. Verify the expression and activity of GSK-3β in your cell line. Consider using a positive control cell line known to be sensitive to 9-ING-41.3. Increase the incubation time (e.g., to 72 or 96 hours). |
| Steep or "All-or-Nothing" Dose-Response Curve | 1. The concentration intervals are too wide.2. Compound precipitation at high concentrations. | 1. Use a narrower range of concentrations with smaller, logarithmic intervals around the expected IC50.2. Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, prepare fresh drug dilutions and ensure complete solubilization. |
| Inconsistent IC50 Values Across Experiments | 1. Variation in cell passage number or health.2. Inconsistent incubation conditions (temperature, CO2).3. Batch-to-batch variability of 9-ING-41. | 1. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.2. Regularly calibrate and monitor incubators to maintain stable conditions.3. If possible, use the same batch of 9-ING-41 for a series of related experiments. |
Data Presentation: 9-ING-41 In Vitro Efficacy
The following table summarizes the reported IC50 values of 9-ING-41 in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| SUDHL-4 | Diffuse Large B-cell Lymphoma | MTS | 72 hours | ~0.5-1 | [1] |
| KPUM-UH1 | Diffuse Large B-cell Lymphoma | MTS | 72 hours | ~0.5-1 | [1] |
| Karpas 422 | B-cell Lymphoma | MTS | 72 hours | >1 | [1] |
| TMD8 | B-cell Lymphoma | MTS | 72 hours | >1 | [1] |
| Daudi | Burkitt's Lymphoma | MTS | 72 hours | >1 | [1] |
| RKO | Colorectal Cancer | MTS | 72 hours | Sensitive | [4] |
| HT-29 | Colorectal Cancer | MTS | 72 hours | Resistant | [4] |
| Saos-2 | Osteosarcoma | Not Specified | 72 hours | IC50 used for treatment | [5] |
| 93T449 | Liposarcoma | Not Specified | 72 hours | IC50 used for treatment | [5] |
Experimental Protocols
Cell Viability (MTS) Assay for Dose-Response Curve Generation
This protocol outlines the steps for determining the dose-response of cancer cell lines to 9-ING-41 using a colorimetric MTS assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
9-ING-41
-
Vehicle (e.g., DMSO)
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 9-ING-41 in the appropriate vehicle (e.g., DMSO).
-
Perform serial dilutions of 9-ING-41 in complete culture medium to achieve the desired final concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Include wells for "cells only" (no treatment) and "vehicle control".
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 9-ING-41 or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Following incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" (blank) wells from all other absorbance readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the logarithm of the 9-ING-41 concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for generating a 9-ING-41 dose-response curve.
Caption: Simplified signaling pathway of 9-ING-41 action.
References
- 1. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: 9-ING-41 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the GSK-3β inhibitor, 9-ING-41, in vivo. Our aim is to help you navigate common challenges and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: How can I improve the in vivo bioavailability of 9-ING-41?
A1: 9-ING-41 is a first-in-class, intravenously (IV) administered small molecule.[1] For drugs administered intravenously, bioavailability is considered to be 100% as the compound is introduced directly into the systemic circulation. Therefore, the focus for in vivo studies should be on proper formulation for IV administration to ensure the entire dose reaches the bloodstream, rather than on improving bioavailability per se.
Q2: What is the primary mechanism of action for 9-ING-41?
A2: 9-ING-41 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase.[1][2] By inhibiting GSK-3β, 9-ING-41 downregulates oncogenic pathways, most notably the NF-κB pathway.[1] This leads to a decrease in the expression of NF-κB target genes that promote cancer cell survival and proliferation, such as cyclin D1, Bcl-2, and XIAP. The suppression of these anti-apoptotic proteins can enhance cancer cell sensitivity to chemotherapy. Additionally, 9-ING-41 has demonstrated immunomodulatory effects, including the downregulation of immune checkpoint molecules like PD-1.[3][4]
Q3: What are the known pharmacokinetic parameters of 9-ING-41?
A3: Pharmacokinetic data for 9-ING-41 has been primarily established from Phase I clinical trials. As an intravenously administered drug, its bioavailability is 100%.[5] Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Species | Reference |
| Administration Route | Intravenous (IV) | Human | [2] |
| Bioavailability | 100% | Human | |
| Mean Terminal Half-life | 12-20 hours | Human | [2][6] |
| Cmax and AUC | Dose-proportional with no accumulation | Human | [2][6] |
| Brain Concentration (preclinical) | ~44 µM (at 20 mg/kg) | Mouse | [7][8] |
| Plasma Concentration (preclinical) | ~7-8 µM (at 20 mg/kg) | Mouse | [7][9] |
Q4: Are there any known formulation challenges with 9-ING-41 for in vivo studies?
A4: Yes, 9-ING-41 has low aqueous solubility.[10] In clinical trials, the drug was formulated for intravenous administration, but there were instances of drug deposition within ports or catheter tips.[11] This was addressed by adjusting the dose to ensure the infusion solution remained below its solubility limit.[11] For preclinical in vivo studies, it is crucial to use appropriate co-solvents to achieve a clear solution for injection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of 9-ING-41 in the formulation during preparation or administration. | Low aqueous solubility of 9-ING-41. | Prepare the formulation using a suitable co-solvent system. A commonly used solvent for initial stock solutions is DMSO.[12] For in vivo administration, further dilution in vehicles like PEG300, PEG400, or Tween 80 may be necessary.[12] Always visually inspect the solution for clarity before administration. Sonication may be recommended to aid dissolution.[12] |
| Inconsistent or unexpected results in in vivo efficacy studies. | - Improper formulation leading to incomplete dosing. - Sub-optimal dosing schedule. | - Ensure a clear, homogenous solution of 9-ING-41 is administered. - Refer to published preclinical studies for effective dosing regimens. For example, a dose of 40 mg/kg administered every other day has shown anti-tumor activity in a mouse model.[12] |
| Difficulty achieving therapeutic concentrations in the target tissue. | While 9-ING-41 has been shown to cross the blood-brain barrier in preclinical models,[8] tissue distribution can vary. | - Confirm your dosing is in line with established effective doses from similar in vivo models.[7][8] - Consider conducting a pilot pharmacokinetic study in your specific animal model to determine tissue-specific concentrations. |
Experimental Protocols
Protocol 1: In Vivo Formulation of 9-ING-41
This protocol provides a general guideline for preparing 9-ING-41 for intravenous administration in preclinical models. Note: This is a general guide and may require optimization for your specific experimental setup.
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
For intravenous injection, the DMSO stock solution must be diluted in a suitable vehicle.
-
A common approach is to use a co-solvent system. For example, a final vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Slowly add the DMSO stock solution to the co-solvent vehicle while vortexing to prevent precipitation.
-
The final concentration should be adjusted based on the desired dose and the injection volume suitable for the animal model.
-
-
Final Formulation Check:
-
Visually inspect the final formulation to ensure it is a clear, particle-free solution.
-
Prepare the formulation fresh before each administration.
-
Visualizations
Below are diagrams illustrating key concepts related to 9-ING-41.
Caption: Mechanism of action of 9-ING-41 targeting the GSK-3β/NF-κB pathway.
Caption: A troubleshooting workflow for addressing common issues in 9-ING-41 in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. GSK-3β in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinically relevant GSK-3β inhibitor 9-ING-41 is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Treatment with the GSK-3 Inhibitor 9-ING-41 and CCNU Cures Orthotopic Chemoresistant Glioblastoma in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 11. actuatetherapeutics.com [actuatetherapeutics.com]
- 12. 9-ING-41 | Autophagy | GSK-3 | Apoptosis | TargetMol [targetmol.com]
Preventing degradation of 9-ING-41 stock solution
Welcome to the technical support center for 9-ING-41, a potent and selective GSK-3β inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of 9-ING-41 stock solutions to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing 9-ING-41 stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of 9-ING-41 is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is advisable to use anhydrous, high-purity DMSO to minimize moisture content, which can affect the stability of the compound.[2]
Q2: What are the optimal storage conditions for 9-ING-41 stock solutions?
A2: To ensure the long-term stability of your 9-ING-41 stock solution, it is crucial to store it at low temperatures. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[5]
Q3: How long can I store my 9-ING-41 stock solution?
A3: The stability of the 9-ING-41 stock solution depends on the storage temperature. The following table summarizes the recommended storage durations based on information from various suppliers. For critical experiments, using a freshly prepared stock solution or one that has been stored for a minimal amount of time is always best practice.
Q4: I observed precipitation when diluting my 9-ING-41 DMSO stock solution into an aqueous medium for my experiment. What should I do?
A4: This is a common issue for many small molecule inhibitors that have low aqueous solubility. To prevent precipitation, it is recommended to make serial dilutions of the DMSO stock solution in the aqueous buffer rather than adding the concentrated stock directly. Additionally, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Q5: Is 9-ING-41 sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected activity in bioassays. | Degradation of 9-ING-41 stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C). | 1. Prepare a fresh stock solution of 9-ING-41. 2. Aliquot the new stock solution into single-use vials and store at -80°C. 3. For each experiment, thaw a new aliquot and discard any unused portion. |
| Precipitation of the compound during the experiment. | The aqueous solubility of 9-ING-41 has been exceeded. | 1. Optimize the dilution method by performing serial dilutions in the final aqueous buffer. 2. Reduce the final concentration of 9-ING-41 in the assay. 3. Ensure the final DMSO concentration is as low as possible. |
| Complete loss of activity. | Significant degradation of the 9-ING-41 stock solution. | 1. Discard the old stock solution. 2. Prepare a fresh stock solution from the solid compound. 3. Verify the activity of the new stock solution in a control experiment. |
| Variability between experiments. | Inconsistent concentration of the active compound due to partial degradation or precipitation. | 1. Standardize the preparation of working solutions from the stock. 2. Visually inspect for any precipitation before adding the compound to your experimental system. 3. Consider performing a quality control check of the stock solution (e.g., via HPLC) if variability persists. |
Data and Protocols
Quantitative Data Summary
The following table summarizes the recommended storage conditions and stability for 9-ING-41 as a solid and in a DMSO stock solution, based on data from multiple suppliers.
| Form | Storage Temperature | Reported Stability | Source |
| Solid Powder | -20°C | ≥ 4 years | [1] |
| Solid Powder | -20°C | 3 years | [2][5] |
| In DMSO | -80°C | 2 years | [5] |
| In DMSO | -80°C | 1 year | [1][2] |
| In DMSO | -20°C | 1 year | [5] |
| In DMSO | -20°C | 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM 9-ING-41 Stock Solution in DMSO
Materials:
-
9-ING-41 solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the vial of solid 9-ING-41 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the desired amount of 9-ING-41 powder. For a 10 mM stock solution, you will need 4.0435 mg per 1 mL of DMSO (Molecular Weight: 404.35 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the 9-ING-41 powder.
-
Tightly cap the vial and vortex thoroughly for several minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Quality Control of 9-ING-41 Stock Solution using HPLC
This protocol provides a general framework for assessing the purity and potential degradation of a 9-ING-41 stock solution. Specific parameters may need to be optimized for your HPLC system.
Materials:
-
9-ING-41 stock solution in DMSO
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute a small aliquot of the 9-ING-41 stock solution in the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-50 µM).
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared 9-ING-41 sample.
-
Run a gradient elution method to separate 9-ING-41 from potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where 9-ING-41 has strong absorbance.
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of the main 9-ING-41 peak and any additional peaks that may indicate degradation products.
-
Calculate the purity of the stock solution by determining the peak area of 9-ING-41 relative to the total peak area.
-
Compare the chromatogram to that of a freshly prepared stock solution to identify any new peaks that have appeared over time.
-
Visualizations
Caption: Workflow for preparing and storing 9-ING-41 stock solutions.
Caption: Troubleshooting workflow for suspected 9-ING-41 degradation.
Caption: Simplified signaling pathway of 9-ING-41 as a GSK-3β inhibitor.
References
- 1. 9-ING-41 | Autophagy | GSK-3 | Apoptosis | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Adjusting 9-ING-41 treatment time for optimal effect
Welcome to the technical support center for 9-ING-41. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this potent GSK-3β inhibitor. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during in vitro studies, with a focus on adjusting treatment time for optimal effect.
Frequently Asked Questions (FAQs)
Q1: What is the general recommended treatment duration for 9-ING-41 in cancer cell lines?
A1: The optimal treatment duration for 9-ING-41 can vary depending on the cell line and the specific biological endpoint being measured. Based on preclinical studies, a treatment window of 48 to 96 hours is often effective for observing significant anti-proliferative and pro-apoptotic effects. Shorter incubation times may be sufficient for detecting early signaling events, while longer durations are typically required to measure downstream effects like cell viability and apoptosis.
Q2: At what time point can I expect to see cell cycle arrest after 9-ING-41 treatment?
A2: Cell cycle arrest is a relatively early event following 9-ING-41 treatment. In several cancer cell lines, including bladder and renal cancer, cell cycle arrest at the G2/M phase can be observed as early as 24 to 48 hours post-treatment.[1][2]
Q3: How long does it take for 9-ING-41 to induce apoptosis?
A3: The induction of apoptosis is a downstream effect of GSK-3β inhibition and typically requires a longer treatment duration than cell cycle arrest. Significant increases in apoptotic markers, such as active caspase-3 and the sub-G1 cell population, are commonly observed between 48 and 96 hours of continuous exposure to 9-ING-41.[2][3] For example, a study in B-cell lymphoma cell lines demonstrated a significant increase in active caspase 3 after 48 hours of treatment.[3]
Q4: I am not observing the expected reduction in cell viability. What should I do?
A4: If you are not seeing a significant decrease in cell viability, consider the following troubleshooting steps:
-
Extend the treatment duration: As shown in the table below, the effects of 9-ING-41 on cell viability are time-dependent. Extending the incubation period to 72 or 96 hours may be necessary to observe a pronounced effect.
-
Confirm the concentration: Ensure that the concentration of 9-ING-41 being used is appropriate for your cell line. Most in vitro studies use concentrations in the range of 0.5 µM to 5 µM.
-
Assess for resistance: Some cell lines may exhibit intrinsic or acquired resistance to 9-ING-41. Consider performing experiments to investigate potential resistance mechanisms.
Troubleshooting Guide: Optimizing 9-ING-41 Treatment Time
This guide provides a structured approach to determining the optimal treatment duration for your specific experimental setup.
| Issue | Possible Cause | Recommended Action |
| No significant change in cell viability after 24 hours | Insufficient treatment time for apoptosis to occur. | Extend the treatment duration to 48, 72, and 96 hours. A time-course experiment is recommended. |
| Minimal cell cycle arrest observed | The selected time point is too early or too late. | Perform a time-course analysis of cell cycle distribution at 24, 48, and 72 hours. |
| Variability in results between experiments | Inconsistent cell health or seeding density. | Ensure consistent cell culture conditions and seeding density for all experiments. |
| Unexpected cell morphology changes | Potential off-target effects or cellular stress. | Monitor cells at multiple time points and consider evaluating markers of cellular stress. |
Quantitative Data Summary
The following tables summarize the time-dependent effects of 9-ING-41 on various cancer cell lines as reported in preclinical studies.
Table 1: Effect of 9-ING-41 on Cell Viability
| Cell Line | Concentration | Treatment Duration | % Reduction in Viability |
| B-cell Lymphoma (SUDHL-4, KPUM-UH1, Karpas 422, TMD8) | 1 µM | 72 hours (Day 3) | 40-70%[3] |
| Renal Cancer Cells | 0.5-5 µM | 24-96 hours | Dose and time-dependent decrease[2] |
| Bladder Cancer Cells | 0.25-1 µM | 96 hours | Dose-dependent decrease[1] |
Table 2: Time-Course of 9-ING-41-Induced Cellular Effects
| Cell Line | Effect | Time Point |
| Bladder Cancer Cells | Cell Cycle Arrest (G2/M) | 24 hours[1] |
| Renal Cancer Cells | Cell Cycle Arrest (G2) | 48 hours[2] |
| Renal Cancer Cells | Apoptosis (increased sub-G1) | 96 hours[2] |
| B-cell Lymphoma Cells | Increased Active Caspase 3 | 48 hours[3] |
Experimental Protocols
Protocol 1: Time-Course Analysis of Cell Viability using MTS Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of 9-ING-41. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 24, 48, 72, and 96 hours.
-
MTS Assay: At each time point, add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each time point.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach logarithmic growth, treat them with 9-ING-41 or a vehicle control for 48, 72, or 96 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Visualizations
Signaling Pathway of 9-ING-41 Action
Caption: Signaling pathway of 9-ING-41 leading to cell cycle arrest and apoptosis.
Experimental Workflow for Time-Course Analysis
Caption: Experimental workflow for determining the optimal treatment time of 9-ING-41.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinically relevant GSK-3β inhibitor 9-ING-41 is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Response to 9-ING-41
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the GSK-3β inhibitor, 9-ING-41 (elraglusib).
Frequently Asked Questions (FAQs)
Q1: What is 9-ING-41 and its primary mechanism of action?
A1: 9-ING-41, also known as elraglusib, is a first-in-class, ATP-competitive small molecule inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β).[1] GSK-3β is a constitutively active serine/threonine kinase involved in numerous cellular processes. By inhibiting GSK-3β, 9-ING-41 modulates multiple downstream signaling pathways, primarily the NF-κB and Wnt/β-catenin pathways, leading to cell cycle arrest, apoptosis, and autophagy in cancer cells.[2][3]
Q2: In which cancer cell lines has 9-ING-41 demonstrated activity?
A2: Preclinical studies have shown the anti-tumor activity of 9-ING-41 in a variety of cancer cell lines, including but not limited to:
-
B-cell Lymphoma: Daudi, SUDHL-4, Karpas 422, KPUM-UH1, and TMD8[4]
-
Renal Cancer: ACHN, Caki-1, KRCY, and KU19-20[2]
-
Colorectal Cancer: RKO and SW480[5]
-
Bladder Cancer: T24, HT1376, and RT4[6]
-
Breast Cancer [7]
-
Glioblastoma
-
Pancreatic Cancer [8]
Q3: My cells are showing a poor response to 9-ING-41. What are the potential reasons?
A3: A poor response to 9-ING-41 can be attributed to several factors, including cell line-specific resistance mechanisms. One documented example is the colorectal cancer cell line HT-29, which has shown resistance to 9-ING-41.[5] A key mechanism of resistance is the induction of a pro-survival autophagic response, which has been observed in renal cancer cells.[2] In this scenario, the cancer cells utilize autophagy to evade the apoptotic effects of 9-ING-41.
Troubleshooting Guide: Poor Response to 9-ING-41
This guide provides a systematic approach to troubleshooting and overcoming a lack of response to 9-ING-41 in your cell line.
Problem: My cancer cell line shows minimal or no response to 9-ING-41 treatment.
Possible Cause 1: Intrinsic or Acquired Resistance
Some cell lines possess inherent resistance mechanisms or can acquire them over time. As mentioned, the HT-29 colorectal cancer cell line is an example of a cell line with intrinsic resistance to 9-ING-41.[5]
Troubleshooting Steps:
-
Confirm GSK-3β Expression and Activity:
-
Experiment: Western Blot for total and phosphorylated GSK-3β (p-GSK-3β Ser9 - inactive, p-GSK-3β Tyr216 - active) and a downstream target like β-catenin.
-
Expected Outcome: Sensitive cell lines should exhibit detectable levels of active GSK-3β. Treatment with 9-ING-41 should lead to a decrease in the phosphorylation of downstream substrates of GSK-3β.
-
-
Assess for Pro-survival Autophagy:
-
Experiment: Western Blot for the autophagy marker LC3-II. An increase in the LC3-II/LC3-I ratio upon 9-ING-41 treatment suggests the induction of autophagy. To confirm this is a pro-survival mechanism, combine 9-ING-41 with an autophagy inhibitor.
-
Solution: Combination therapy with autophagy inhibitors like chloroquine (B1663885) or bafilomycin A1 can block this survival pathway and sensitize cells to 9-ING-41.[2]
-
Possible Cause 2: Suboptimal Experimental Conditions
Incorrect experimental setup can lead to the appearance of a poor response.
Troubleshooting Steps:
-
Verify Drug Concentration and Potency:
-
Experiment: Perform a dose-response curve using a sensitive control cell line to confirm the activity of your 9-ING-41 stock.
-
Solution: Ensure proper storage and handling of 9-ING-41 to maintain its potency.
-
-
Optimize Treatment Duration:
-
Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line.
-
Solution: The effects of 9-ING-41 on cell viability and signaling pathways can be time-dependent.
-
Solution-Oriented Strategies to Overcome Poor Response
If intrinsic or acquired resistance is suspected, the following combination therapies have shown efficacy in preclinical models.
Strategy 1: Combination with Autophagy Inhibitors in Renal Cancer
-
Rationale: In renal cancer cells, 9-ING-41 can induce a pro-survival autophagic response. Inhibiting this process can restore sensitivity to the drug.[2]
-
Recommended Combination: 9-ING-41 with chloroquine or bafilomycin A1.
-
Supporting Data:
| Cell Line | Combination Treatment | Effect |
| Renal Cancer Cells | 9-ING-41 + Chloroquine/Bafilomycin A1 | Increased antitumor effects compared to 9-ING-41 alone[2] |
Strategy 2: Combination with BCL-2 or CDK9 Inhibitors in B-cell Lymphoma
-
Rationale: In certain B-cell lymphoma cell lines, combining 9-ING-41 with inhibitors of other key survival pathways can lead to synergistic or additive anti-tumor effects.
-
Recommended Combinations:
-
9-ING-41 with the BCL-2 inhibitor Venetoclax.
-
9-ING-41 with the CDK9 inhibitor BAY-1143572.
-
-
Supporting Data:
| Cell Line | Combination Treatment | Effect on IC50 of Second Agent |
| SUDHL-4 | 9-ING-41 (0.5 μM) + Venetoclax | 8-fold reduction[4] |
| KPUM-UH1 | 9-ING-41 (0.5 μM) + Venetoclax | 2-fold reduction[4] |
| SUDHL-4 | 9-ING-41 (0.5 μM) + BAY-1143572 | 8-fold reduction[4] |
Strategy 3: Combination with Standard Chemotherapy
-
Rationale: 9-ING-41 can sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents by downregulating pro-survival pathways like NF-κB.
-
Recommended Combinations:
-
Colorectal Cancer: 9-ING-41 with 5-Fluorouracil (5-FU) and/or Oxaliplatin.[5]
-
Glioblastoma: 9-ING-41 with CCNU (lomustine).
-
-
Supporting Data:
| Cell Line | Combination Treatment | Effect |
| RKO (Colorectal) | 9-ING-41 + 5-FU/Oxaliplatin | Significantly enhanced growth inhibition[5] |
| SW480 (Colorectal) | 9-ING-41 + 5-FU/Oxaliplatin | More pronounced growth inhibitory effect[5] |
| GBM6 (Glioblastoma PDX) | 9-ING-41 + CCNU | Tumor regression and increased survival |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of 9-ING-41.
Caption: Troubleshooting workflow for poor response.
Key Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol assesses the cytotoxic effects of 9-ING-41.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
9-ING-41 (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader (490 nm absorbance)[2]
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Prepare serial dilutions of 9-ING-41 in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of 9-ING-41. Include a vehicle control (DMSO).[2]
-
Incubate for the desired duration (e.g., 72 hours).[3]
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.[3]
-
Measure the absorbance at 490 nm.[3]
Western Blot for Protein Expression
This protocol analyzes the expression and phosphorylation status of key proteins.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GSK-3β, anti-p-GSK-3β, anti-β-catenin, anti-LC3B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[2]
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize bands.[2]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies apoptotic cells using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer[9]
Procedure:
-
Harvest cells (including supernatant for suspension cells) and wash with cold PBS.[9]
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]
-
Incubate for 15-20 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze immediately by flow cytometry.[10]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the cell cycle distribution.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer[4]
Procedure:
-
Harvest cells and wash with PBS.[4]
-
Fix cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[4]
-
Incubate on ice for at least 30 minutes.[4]
-
Wash cells with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution.[2]
-
Incubate in the dark at room temperature for 30 minutes.[2]
-
Analyze by flow cytometry.[2]
Autophagy Assay (LC3-II Western Blot)
This protocol monitors autophagy by detecting LC3-II levels.
Materials:
-
Same as for standard Western Blot.
-
Primary antibody specific for LC3B.
-
(Optional) Lysosomal inhibitors like chloroquine or bafilomycin A1.[11][12]
Procedure:
-
Treat cells with 9-ING-41 with or without a lysosomal inhibitor for the final 2-4 hours of the experiment.
-
Prepare cell lysates and perform Western blotting as described above.
-
Use a high-percentage (e.g., 15%) polyacrylamide gel to resolve LC3-I and LC3-II bands.[12]
-
Probe the membrane with an anti-LC3B antibody.
-
An increase in the LC3-II band in the presence of a lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.[11]
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. researchgate.net [researchgate.net]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.abclonal.com [blog.abclonal.com]
Validation & Comparative
A Comparative Guide to GSK-3β Inhibitors in Colorectal Cancer: 9-ING-41 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Glycogen synthase kinase-3 beta (GSK-3β) has emerged as a critical therapeutic target in colorectal cancer (CRC), playing a pivotal role in tumor cell survival, proliferation, and resistance to chemotherapy. This guide provides a comparative overview of 9-ING-41 (elraglusib), a promising GSK-3β inhibitor currently in clinical development, and other well-characterized inhibitors, AR-A014418 and SB-216763, that have been investigated in the context of CRC. The information presented is a synthesis of preclinical data from various studies and is intended to guide further research and drug development efforts.
Mechanism of Action: Targeting the GSK-3β Hub
GSK-3β is a serine/threonine kinase that is constitutively active in cells and is a key regulator of a multitude of cellular processes. In CRC, aberrant GSK-3β activity contributes to tumorigenesis through various mechanisms, including the modulation of oncogenic signaling pathways like Wnt/β-catenin and NF-κB. GSK-3β inhibitors, including 9-ING-41, AR-A014418, and SB-216763, exert their anti-cancer effects by blocking the catalytic activity of GSK-3β, thereby disrupting these pro-survival pathways.
Caption: GSK-3β inhibitors block its activity, impacting key cancer-related pathways.
Comparative Efficacy in Colorectal Cancer Cell Lines
While direct comparative studies are limited, the available data from separate preclinical investigations provide insights into the relative potency of these GSK-3β inhibitors. It is important to note that variations in experimental conditions (e.g., cell lines, drug concentrations, and assay duration) can influence the outcomes.
Cell Viability and Growth Inhibition
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes the reported effects of the GSK-3β inhibitors on the viability of various CRC cell lines.
| Inhibitor | Cell Line | IC50 / Effect | Reference |
| 9-ING-41 | HT-29 | Resistant to transient inhibition | |
| RKO | Sensitive to growth inhibition | ||
| SW480 | Resistant as a single agent, but enhances chemotherapy effect | ||
| AR-A014418 | HCT116, SW480, LoVo, HT-29 | Reduced proliferation | |
| SB-216763 | HCT116, SW480, LoVo, HT-29 | Reduced proliferation | |
| SW480 | Dose-dependent inhibition of xenograft proliferation |
Note: The lack of standardized IC50 values for 9-ING-41 in the public domain makes a direct quantitative comparison with AR-A014418 and SB-216763 challenging. Studies on 9-ING-41 have often focused on its synergistic effects with chemotherapy.
Induction of Apoptosis
A key mechanism by which anti-cancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death.
| Inhibitor | Cell Line | Apoptotic Effect | Reference |
| 9-ING-41 | B-cell lymphoma lines | Increased active caspase-3 | |
| AR-A014418 | HCT116, SW480 | Increased sub-G1 fraction (indicative of apoptosis) | |
| SB-216763 | HCT116, SW480 | Increased sub-G1 fraction (indicative of apoptosis) | |
| SW480 xenografts | Increased incidence of apoptosis |
Immunomodulatory Effects of 9-ING-41
Recent studies have highlighted a novel aspect of 9-ING-41's mechanism of action: its ability to modulate the tumor microenvironment and enhance anti-tumor immunity. This positions 9-ING-41 as a potential candidate for combination therapies with immune checkpoint inhibitors.
Caption: 9-ING-41 enhances anti-tumor immunity through multiple mechanisms.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the efficacy of GSK-3β inhibitors, based on methodologies described in the cited literature.
Cell Viability Assay (MTS Assay)
This assay is used to assess the dose-dependent effects of GSK-3β inhibitors on the metabolic activity of CRC cell lines, which is an indicator of cell viability.
Caption: A typical workflow for assessing cell viability using the MTS assay.
Detailed Methodology:
-
Cell Seeding: CRC cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the GSK-3β inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTS Reagent Addition: Following incubation, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by metabolically active cells. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
Detailed Methodology:
-
Cell Treatment: CRC cells are treated with the GSK-3β inhibitor at a predetermined concentration (e.g., the IC50 value) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using flow cytometry software.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within the GSK-3β signaling pathway.
Detailed Methodology:
-
Protein Extraction: CRC cells are treated with the GSK-3β inhibitor, and whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., total GSK-3β, phospho-GSK-3β, β-catenin, cleaved caspase-3). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
9-ING-41: A Comparative Analysis of Efficacy in KRAS Wild-Type vs. Mutant Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pre-clinical efficacy of 9-ING-41, a first-in-class GSK-3β inhibitor, in colorectal cancer (CRC) cells with differing KRAS mutational statuses. The information presented herein is a synthesis of available experimental data, intended to inform further research and development.
Executive Summary
Glycogen synthase kinase-3 beta (GSK-3β) has emerged as a critical kinase for the survival and proliferation of cancer cells, particularly those dependent on mutant KRAS signaling.[1][2] The small molecule inhibitor 9-ING-41 targets GSK-3β, leading to cell cycle arrest, autophagy, and apoptosis in various cancer models.[1] Preclinical evidence suggests that the efficacy of 9-ING-41 may be influenced by the KRAS mutational status of the tumor. While tumors with mutant KRAS are hypothesized to be more dependent on GSK-3β for survival, responses to 9-ING-41 in colorectal cancer models have shown heterogeneity. This guide summarizes the key findings from comparative studies.
Data Presentation
Table 1: Comparative Growth Inhibition of 9-ING-41 in Colorectal Cancer Cell Lines
| Cell Line | KRAS Status | 9-ING-41 (2 µM) Effect on Growth |
| SW480 | Mutant (G12V) | Significant Growth Inhibition |
| HT-29 | Wild-Type | Resistant to transient inhibition |
| RKO | Wild-Type | Not specified |
Data synthesized from Poloznikov et al., 2021.[1]
Table 2: Efficacy of 9-ING-41 in Patient-Derived Colorectal Cancer Organoids (PD-TOs)
| Patient ID | KRAS Status | 9-ING-41 (2 µM) Growth Inhibition (alone) |
| Patient 1 | Not specified | 44% - 62% reduction |
| Patient 2 | Not specified | 32% reduction |
| Patient 3 | Not specified | Significant growth reduction |
Data synthesized from Poloznikov et al., 2021.[1] The study noted that all tested patient-derived tumor organoids were more sensitive to 9-ING-41 than the cell lines.[1]
Signaling Pathways and Mechanism of Action
9-ING-41 is an ATP-competitive inhibitor of GSK-3β.[1] In cancer cells, particularly those with KRAS mutations, GSK-3β is implicated in promoting cell survival and proliferation through various signaling pathways, including the NF-κB pathway.[1] By inhibiting GSK-3β, 9-ING-41 is believed to disrupt these pro-survival signals, leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling cascade in KRAS mutant cells and the inhibitory action of 9-ING-41 on GSK-3β.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies described in studies evaluating 9-ING-41.[1]
1. Cell Seeding:
-
Colorectal cancer cell lines (e.g., SW480, HT-29) are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete cell culture medium.
-
For patient-derived organoids, they are diluted in Matrigel and seeded into 96-well plates (approximately 50 organoids per well). After solidification of the gel, 100 µL of complete cell culture medium is added.
2. Drug Treatment:
-
After 24 hours of incubation to allow for cell adherence, the medium is replaced with fresh medium containing various concentrations of 9-ING-41 or a vehicle control (e.g., DMSO). A clinically relevant concentration of 2 µM has been used in studies.[1]
-
Cells are incubated with the drug for a specified period (e.g., 3 hours), after which the drug-containing medium is replaced with fresh complete medium.
3. Measurement of Cell Viability:
-
Plates are incubated for an additional 72 hours.
-
The relative number of viable cells is measured using the MTS assay (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay kit) according to the manufacturer's instructions.
-
Absorbance is read at 490 nm using a microplate reader.
4. Data Analysis:
-
The growth rate of cancer cells is calculated and compared between treated and control groups. Statistical analysis (e.g., two-way ANOVA) is used to determine the significance of growth inhibition.
Caption: Workflow for assessing cell viability using the MTS assay after treatment with 9-ING-41.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This is a general protocol for assessing apoptosis by flow cytometry, a common method used to evaluate the effects of anti-cancer agents.
1. Cell Treatment:
-
Cells are seeded in culture dishes and treated with 9-ING-41 at desired concentrations and for various time points.
2. Cell Harvesting:
-
Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.
-
Cells are washed with cold phosphate-buffered saline (PBS).
3. Staining:
-
Cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15-20 minutes.
4. Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Conclusion
The available preclinical data suggests that 9-ING-41 has promising anti-tumor activity in colorectal cancer models. There is evidence indicating a potentially greater efficacy in tumors with mutant KRAS, which are hypothesized to be more dependent on the GSK-3β signaling pathway for their survival. However, the response is not uniform, as demonstrated by the resistance of the KRAS wild-type HT-29 cell line. The greater sensitivity of patient-derived organoids compared to established cell lines highlights the importance of using more clinically relevant models in preclinical studies. Further investigations are warranted to identify specific biomarkers that can predict the response to 9-ING-41 in colorectal cancer patients, which will be crucial for the clinical development of this compound.
References
The GSK-3β Inhibitor 9-ING-41: A Comparative Guide to its Role as a Chemotherapy Potentiator
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug development, enhancing the efficacy of existing chemotherapies is a critical strategy to overcome drug resistance and improve patient outcomes. The small molecule inhibitor 9-ING-41 has emerged as a promising agent that potentiates the effects of various chemotherapeutic drugs by targeting Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a key enzyme implicated in tumor progression and chemoresistance.[1][2] This guide provides a comparative analysis of 9-ING-41, its mechanism of action, and its performance against other GSK-3β inhibitors, supported by preclinical experimental data.
Mechanism of Action: Targeting a Central Kinase
9-ING-41 is a potent and selective inhibitor of GSK-3β, a serine/threonine kinase that is constitutively active in many cancer cells.[1] GSK-3β plays a pivotal role in regulating multiple signaling pathways that contribute to cancer cell survival, proliferation, and resistance to therapy. The primary mechanism by which 9-ING-41 potentiates chemotherapy involves the downregulation of the NF-κB signaling pathway.[1] By inhibiting GSK-3β, 9-ING-41 prevents the activation of NF-κB, leading to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and XIAP.[1][3] This reduction in pro-survival signals renders cancer cells more susceptible to the cytotoxic effects of chemotherapy.
Furthermore, 9-ING-41 has been shown to modulate other critical pathways, including the c-Myc and p53-mediated apoptotic pathways, further contributing to its anti-tumor activity.[4]
Comparative Performance of GSK-3β Inhibitors
While several GSK-3β inhibitors have been investigated for their therapeutic potential in cancer, 9-ING-41 has demonstrated significant preclinical and clinical activity. The following tables summarize the available data for 9-ING-41 and two other notable GSK-3β inhibitors, LY2090314 and Tideglusib (B1682902).
Table 1: Single-Agent Activity of GSK-3β Inhibitors (IC50 Values)
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| 9-ING-41 | Double-Hit Lymphoma | Karpas-422 | 0.74 (48h) | [5] |
| Double-Hit Lymphoma | SuDHL2 | 5.44 (48h) | [5] | |
| LY2090314 | Neuroblastoma | NGP, SK-N-AS, SH-SY-5Y | ~0.02 (significant growth reduction) | [6] |
| Melanoma | A375 | ~0.01 (72h) | [7] | |
| Tideglusib | Neuroblastoma | SH-SY5Y, SK-N-SH | ~25 (72h, ~50% inhibition) | [8] |
| Rhabdomyosarcoma | PCB82, PCB380 | 0.06 (enzyme IC50) | [9] |
Table 2: Chemotherapy Potentiation by 9-ING-41
| Cancer Type | Chemotherapy/Targeted Agent | Cell Line(s) | Fold Reduction in IC50 | Reference(s) |
| B-cell Lymphoma | Venetoclax (B612062) (BCL-2 inhibitor) | SUDHL-4 | 8 | [4] |
| B-cell Lymphoma | Venetoclax (BCL-2 inhibitor) | KPUM-UH1 | 2 | [4] |
| B-cell Lymphoma | BAY-1143572 (CDK9 inhibitor) | SUDHL-4 | 8 | [4] |
| Colorectal Cancer | 5-FU | RKO | Significant enhancement | [10] |
| Colorectal Cancer | Oxaliplatin | RKO | Significant enhancement | [10] |
| Glioblastoma | Lomustine (CCNU) | GBM12, GBM6 (PDX models) | Significant survival increase | [3][11] |
| Pancreatic Cancer | Gemcitabine | PDAC cell lines | Sensitization to apoptosis | [12] |
Note: Direct comparative data for chemotherapy potentiation by LY2090314 and Tideglusib in a similar format is limited in the available literature.
Experimental Protocols
To facilitate the validation and further exploration of 9-ING-41 and other GSK-3β inhibitors, detailed protocols for key in vitro assays are provided below.
Cell Viability (MTS Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 9-ING-41, chemotherapy, or a combination of both. Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Plate and treat cells with the compounds of interest as described for the cell viability assay.
-
After the incubation period, lyse the cells using a lysis buffer provided with the assay kit.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).
-
Measure the colorimetric or fluorometric signal generated by the cleavage of the substrate by active caspase-3.
-
Quantify the caspase-3 activity relative to a standard curve or as a fold-change compared to the untreated control.
Signaling Pathway Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway modulation.
Protocol:
-
Treat cells with 9-ING-41 and/or chemotherapy for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p65, total p65, c-Myc, Bcl-2, XIAP, cleaved caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
9-ING-41 demonstrates significant potential as a chemotherapy potentiator across a range of preclinical cancer models. Its mechanism of action, centered on the inhibition of GSK-3β and subsequent downregulation of pro-survival pathways like NF-κB, provides a strong rationale for its use in combination with standard cytotoxic agents. While direct comparative data with other GSK-3β inhibitors in chemotherapy combination settings is still emerging, the available evidence suggests that 9-ING-41 is a promising candidate for further clinical development. The experimental protocols provided herein offer a framework for researchers to independently validate and expand upon these findings.
References
- 1. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Clinical activity of 9-ING-41, a small molecule selective glycogen synthase kinase-3 beta (GSK-3β) inhibitor, in refractory adult T-Cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative and apoptotic effect of LY2090314, a GSK-3 inhibitor, in neuroblastoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Co-administration of temozolomide (TMZ) and the experimental therapeutic targeting miR-10b, profoundly affects the tumorigenic phenotype of human glioblastoma cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical testing of the glycogen synthase kinase-3β inhibitor tideglusib for rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential therapeutic GSK-3β inhibitor 9-ING-41 is active in combination with venetoclax in double-hit lymphoma (DHL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tideglusib induces apoptosis in human neuroblastoma IMR32 cells, provoking sub-G0/G1 accumulation and ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tideglusib Ameliorates Ischemia/Reperfusion Damage by Inhibiting GSK-3β and Apoptosis in Rat Model of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: 9-ING-41 vs. Oxaliplatin in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitor, 9-ING-41 (also known as elraglusib), and the established chemotherapeutic agent, oxaliplatin (B1677828), in the context of colorectal cancer (CRC) models. The information presented herein is a synthesis of preclinical and clinical data, intended to inform research and drug development efforts.
Executive Summary
9-ING-41 and oxaliplatin represent two distinct therapeutic strategies for colorectal cancer. Oxaliplatin, a platinum-based cytotoxic agent, directly damages DNA, leading to cell death. In contrast, 9-ING-41 is a targeted therapy that inhibits GSK-3β, a kinase implicated in various oncogenic signaling pathways. Preclinical studies suggest that 9-ING-41 has a multimodal mechanism of action that includes inducing cell cycle arrest, apoptosis, and modulating the tumor microenvironment. Notably, 9-ING-41 has shown the potential to enhance the efficacy of standard-of-care chemotherapies, including oxaliplatin, in CRC models.
Mechanism of Action
9-ING-41: A Selective GSK-3β Inhibitor
9-ING-41 is a potent and selective small molecule inhibitor of GSK-3β.[1] GSK-3β is a serine/threonine kinase that plays a crucial role in regulating numerous cellular processes, and its overexpression has been linked to tumor progression and chemotherapy resistance in various cancers, including colorectal cancer.[2] By inhibiting GSK-3β, 9-ING-41 disrupts several oncogenic pathways, including the NF-κB pathway, which is critical for cancer cell survival and proliferation.[2][3] This inhibition can lead to cell cycle arrest and apoptosis.[1] Furthermore, 9-ING-41 has been shown to modulate the immune system by enhancing the tumor-killing capabilities of NK and T cells.[4]
Oxaliplatin: A DNA Damaging Agent
Oxaliplatin is a third-generation platinum-based chemotherapeutic drug.[5][6][7][8] Its mechanism of action involves the formation of platinum-DNA adducts, which create both intra- and inter-strand cross-links in the DNA of cancer cells.[5][6][7][8] These cross-links disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5][6][7][8]
In Vitro Performance
Single-Agent Activity
Oxaliplatin has demonstrated cytotoxic activity against a range of colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the specific cell line and the duration of exposure.
| Cell Line | Oxaliplatin IC50 (µM) | Exposure Time | Reference |
| HT29 | 0.33 ± 0.02 (as µg/ml) | 24h | [3] |
| WiDr | 0.13 ± 0.01 (as µg/ml) | 24h | [3] |
| SW620 | 1.13 ± 0.35 (as µg/ml) | 24h | [3] |
| LS174T | 0.19 ± 0.01 (as µg/ml) | 24h | [3] |
| HCT116 (CHK2 WT) | 19 | 1h | [9] |
| HCT116 (CHK2 KO) | 14 | 1h | [9] |
9-ING-41 has also shown growth inhibitory effects on colorectal cancer cells, although its response is more heterogeneous compared to oxaliplatin.[3] For instance, the HT-29 cell line was found to be resistant to the transient inhibition of GSK-3β by 9-ING-41.[3] One study reported an IC50 of 0.71 µM for 9-ING-41, though the specific cancer cell line was not mentioned.[1] In patient-derived tumor organoids, 9-ING-41 was active and decreased the growth rate of CRC cells.[3]
Combination Therapy
Studies have shown that 9-ING-41 can potentiate the effects of standard-of-care chemotherapy, including oxaliplatin, in certain colorectal cancer models.[3] The addition of 9-ING-41 to oxaliplatin has been observed to significantly enhance growth inhibition in some CRC cells.[3][10] For example, in one patient-derived tumor organoid model, the combination of 9-ING-41 with oxaliplatin led to a greater reduction in growth rate compared to either agent alone.[3]
| Cell Line / Model | Treatment | Growth Inhibition (%) | Reference |
| HCT-116 | Oxaliplatin | ~40% | [3] |
| HCT-116 | 9-ING-41 | ~20% | [3] |
| HCT-116 | Oxaliplatin + 9-ING-41 | ~60% | [3] |
| Patient-Derived Organoid 1 | Oxaliplatin | Not significant | [3] |
| Patient-Derived Organoid 1 | 9-ING-41 | 44-62% | [3] |
| Patient-Derived Organoid 1 | Oxaliplatin + 9-ING-41 | Significantly better than either alone | [3] |
In Vivo Performance
Direct head-to-head in vivo comparative studies between 9-ING-41 and oxaliplatin in colorectal cancer xenograft models are limited in the public domain. However, both agents have been evaluated independently and in combination.
Oxaliplatin is a standard component of treatment regimens for colorectal cancer and its in vivo efficacy is well-established.[5][6][7][8] In xenograft models, oxaliplatin has been shown to significantly inhibit tumor growth.[11]
9-ING-41 has demonstrated single-agent antitumor activity in various preclinical cancer models. In a clinical trial, clinical benefit was observed in patients with colorectal cancer treated with 9-ING-41 monotherapy and in combination with irinotecan. Preclinical studies have also shown that 9-ING-41 can enhance the antitumor effects of other chemotherapeutic agents in vivo.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate colorectal cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of 9-ING-41, oxaliplatin, or a combination of both. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blot for Apoptosis Markers
This protocol is used to detect changes in the expression of key proteins involved in apoptosis.
Protocol:
-
Cell Lysis: Treat cells with 9-ING-41, oxaliplatin, or combination for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers such as cleaved Caspase-3, cleaved PARP, Bax, and Bcl-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Colorectal Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of 9-ING-41 and oxaliplatin in a mouse model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., HCT-116) into the flank of immunodeficient mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups: Vehicle control, 9-ING-41, oxaliplatin, and 9-ING-41 + oxaliplatin. Administer the drugs according to a predetermined dosing schedule. For example, oxaliplatin is often administered intraperitoneally (i.p.) at doses around 5-10 mg/kg weekly, while 9-ING-41 has been administered i.p. at doses around 40 mg/kg every other day in some preclinical models.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.
Conclusion
9-ING-41 and oxaliplatin are two anticancer agents with distinct mechanisms of action that show promise in the treatment of colorectal cancer. While oxaliplatin is an established cytotoxic drug, 9-ING-41 represents a novel targeted therapy that can induce cancer cell death and potentially overcome resistance to conventional chemotherapy. The available preclinical data suggest that the combination of 9-ING-41 and oxaliplatin may be a synergistic strategy for treating colorectal cancer. Further head-to-head comparative studies, particularly in vivo, are warranted to fully elucidate the relative efficacy and potential of this combination therapy. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reference.medscape.com [reference.medscape.com]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. pfizermedical.com [pfizermedical.com]
- 8. researchgate.net [researchgate.net]
- 9. 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. actuatetherapeutics.com [actuatetherapeutics.com]
Unraveling the Impact of 9-ING-41 on DNA Repair Deficiency: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 9-ING-41 with other inhibitors of DNA repair pathways. We delve into the experimental data, detailed protocols, and the underlying signaling mechanisms to offer a clear perspective on their effects on DNA repair deficiency.
9-ING-41 is a selective inhibitor of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β), a protein that plays a role in various cellular processes, including the DNA damage response (DDR). By inhibiting GSK-3β, 9-ING-41 has been shown to downregulate the DDR pathway, particularly the ATR-mediated response, which can enhance the efficacy of chemotherapy in cancer cells with DNA repair deficiencies. This guide will compare the effects of 9-ING-41 with established inhibitors of other key DNA repair players, namely PARP and ATR, to provide a comprehensive overview for researchers in the field.
Performance Comparison: 9-ING-41 vs. Alternative DNA Repair Inhibitors
To objectively assess the efficacy of 9-ING-41 in inducing DNA repair deficiency, we have summarized quantitative data from various studies. The following table compares the effects of 9-ING-41 with Olaparib (B1684210), a PARP inhibitor, and VE-821, an ATR inhibitor, on markers of DNA damage. It is important to note that the presented data is compiled from different studies and experimental conditions, and direct head-to-head comparisons in a single study are limited.
| Compound | Target | Assay | Cell Line | Treatment Condition | Observed Effect on DNA Damage | Reference |
| 9-ING-41 | GSK-3β | Luminex (p-H2A.X) | SUDHL-4, Karpas 422 (B-cell lymphoma) | 1 μM for 48 hours | Increased p-H2A.X (Ser139) levels | [1] |
| 9-ING-41 | GSK-3β | Transcriptomic Analysis | Colorectal Cancer Cells | Not specified | Upregulation of genes associated with DNA repair deficiency | [2] |
| Olaparib | PARP1/2 | Immunofluorescence (γH2AX foci) | SW480 (Colorectal cancer) | 10 µM, 48 hours (with IR) | Increased number of γH2AX foci per nucleus | [3] |
| Olaparib | PARP1/2 | Neutral Comet Assay | SUM159, MDA468 (Breast cancer) | 10-15 µM for 24 hours | Increased tail moment | [4] |
| VE-821 | ATR | Immunofluorescence (γH2AX foci) | SW-1353, Cal78 (Chondrosarcoma) | 10 µM (with IR) | Increased number of γH2AX foci | [5] |
| VE-821 | ATR | Immunofluorescence (γH2AX foci) | MDA-MB-231 (Breast cancer) | 1 µM (with Top1 inhibitors) | Strong induction of γH2AX | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
This assay is used to detect single-strand DNA breaks, double-strand DNA breaks, and alkali-labile sites.
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose (B213101)
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose in water and let them dry.
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells: Mix 10 µL of cell suspension with 75 µL of 0.5% LMP agarose at 37°C. Immediately pipette the mixture onto the pre-coated slide and cover with a coverslip.
-
Lysis: After the agarose solidifies, gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at ~1 V/cm for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[7][8]
γH2AX Foci Formation Assay (Immunofluorescence)
This assay is a sensitive method to detect DNA double-strand breaks (DSBs).
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: After treatment, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualization and Analysis: Visualize the foci using a fluorescence microscope. The number of γH2AX foci per nucleus is quantified as a measure of DSBs.[4][9]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with the desired compounds for the specified duration.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10][11][12][13][14]
References
- 1. Targeting DNA Repair in Cancer: Beyond PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibitor olaparib enhances the efficacy of radiotherapy on XRCC2-deficient colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. 9-ING-41, a small-molecule glycogen synthase kinase-3 inhibitor, is active in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting DNA Damage Repair Pathways Beyond PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioengineer.org [bioengineer.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of 9-ING-41 and Other Kinase Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with kinase inhibitors emerging as a cornerstone of targeted treatment. Among these, inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) have garnered significant attention due to the enzyme's multifaceted role in tumor progression, survival, and chemoresistance. This guide provides a comparative analysis of 9-ING-41 (elraglusib), a potent and selective GSK-3β inhibitor currently in clinical development, against other notable GSK-3β inhibitors. The comparison is based on their mechanism of action, preclinical efficacy, and available clinical data, supported by experimental evidence.
Introduction to 9-ING-41 (Elraglusib)
9-ING-41 is a first-in-class, intravenously administered, maleimide-based small molecule that acts as a potent and selective inhibitor of GSK-3β.[1][2] Preclinical and clinical studies have demonstrated its broad-spectrum anti-tumor activity across a range of solid and hematological malignancies, both as a monotherapy and in combination with standard-of-care chemotherapies.[2] Its proposed mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and modulation of the tumor microenvironment.[1][3]
Mechanism of Action: A Multi-pronged Attack on Cancer
9-ING-41 exerts its anti-cancer effects through the modulation of several critical signaling pathways downstream of GSK-3β.
Key Signaling Pathways Modulated by 9-ING-41:
-
NF-κB Pathway: By inhibiting GSK-3β, 9-ING-41 downregulates the pro-survival NF-κB pathway. This leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2, XIAP, and Bcl-xL, thereby promoting tumor cell death.
-
c-MYC Signaling: 9-ING-41 has been shown to impact c-MYC levels, a key oncogene involved in cell proliferation. In some cancer models, treatment with 9-ING-41 leads to a reduction in c-MYC protein expression.
-
DNA Damage Response (DDR): 9-ING-41 has been observed to interfere with the DDR pathway, which may contribute to its ability to sensitize cancer cells to chemotherapy and radiation.
-
Immunomodulation: Preclinical studies have revealed that 9-ING-41 possesses immunomodulatory properties. It has been shown to downregulate immune checkpoint molecules such as PD-1, TIGIT, and LAG-3, and enhance the cytotoxic activity of T cells and NK cells.[4]
The following diagram illustrates the central role of GSK-3β and the key pathways affected by its inhibition with 9-ING-41.
Comparative Performance: 9-ING-41 vs. Other GSK-3β Inhibitors
Several other small molecule inhibitors targeting GSK-3β have been investigated in preclinical and clinical settings. This section compares 9-ING-41 to some of the more prominent examples.
| Inhibitor | Type | IC50 (GSK-3β) | Key Features & Clinical Status |
| 9-ING-41 (Elraglusib) | ATP-competitive | ~0.71 µM | Broad anti-tumor activity; currently in Phase 1/2 clinical trials for various cancers, including pancreatic cancer and glioblastoma.[2][5] Demonstrates immunomodulatory effects.[4] |
| LY2090314 | ATP-competitive | ~0.9 nM | Potent inhibitor of both GSK-3α and GSK-3β.[6] Investigated in Phase 1/2 trials for leukemia and solid tumors. |
| CHIR-99021 | ATP-competitive | ~6.7 nM | Highly selective for GSK-3. Primarily used as a research tool in stem cell biology and cancer research. |
| Tideglusib | Non-ATP competitive | - | Initially developed for Alzheimer's disease.[7] Preclinical studies suggest potential in cancer, but clinical development in oncology is limited. |
| AR-A014418 | ATP-competitive | ~38 nM | Preclinical studies have shown activity in various cancer models, often in combination with chemotherapy. |
| SB-216763 | ATP-competitive | ~34 nM | Widely used as a research tool to study GSK-3β function in various cellular processes, including cancer. |
Note on Comparative Potency: Direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions. However, some studies have provided head-to-head comparisons. For instance, one study in breast cancer models suggested that 9-ING-41 provided more potent inhibition of tumor growth than AR-A014418, SB-216763, and LY2090314.[1] Another study in neuroblastoma models indicated that 9-ING-41 was the most potent inhibitor compared to AR-A014418 and TDZD-8.[1]
Interestingly, a recent study in non-Hodgkin lymphoma (NHL) cell lines has questioned whether the anti-lymphoma effects of 9-ING-41 are solely attributable to GSK-3β inhibition.[8] In this study, other potent GSK-3 inhibitors like LY2090314 and CHIR-99021 did not replicate the cytotoxic effects of 9-ING-41 at concentrations that effectively inhibited GSK-3β.[8] This suggests that 9-ING-41 may have additional, off-target effects that contribute to its anti-cancer activity in certain contexts.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and extension of research findings. Below are representative protocols for key assays used to evaluate the efficacy of kinase inhibitors like 9-ING-41.
Cell Viability Assay (MTS Assay)
This assay is used to determine the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 9-ING-41 and other kinase inhibitors in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 72 hours under the same conditions as step 2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Formazan (B1609692) Development: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTS to formazan by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.[5][9]
Western Blot Analysis for GSK-3β Signaling
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of GSK-3β and its downstream targets.
Detailed Protocol:
-
Sample Preparation: Treat cells with 9-ING-41 or other inhibitors for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total GSK-3β, phospho-GSK-3β (Ser9), β-catenin, or other targets of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4][10]
In Vivo Xenograft Studies
Animal models are essential for evaluating the anti-tumor efficacy of novel compounds in a physiological setting.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, 9-ING-41 monotherapy, chemotherapy, combination therapy).
-
Drug Administration: Administer 9-ING-41 via the appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. For combination studies, administer chemotherapy as per established protocols.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess statistical significance.[11][12][13]
Conclusion
9-ING-41 is a promising GSK-3β inhibitor with a multifaceted mechanism of action that extends beyond direct cytotoxicity to include immunomodulatory effects. Preclinical data suggest it may be more potent than some other GSK-3β inhibitors in certain cancer models. However, the observation that its anti-lymphoma effects may not be solely dependent on GSK-3β inhibition highlights the complexity of its pharmacology and warrants further investigation into its full target profile. The ongoing clinical trials will be crucial in determining the therapeutic potential of 9-ING-41 in various cancer types and in defining its place in the growing arsenal (B13267) of targeted kinase inhibitors. The experimental protocols provided in this guide offer a framework for researchers to further explore the activity of 9-ING-41 and other kinase inhibitors in their own research endeavors.
References
- 1. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elraglusib (formerly 9-ING-41) possesses potent anti-lymphoma properties which cannot be attributed to GSK3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. actuatetherapeutics.com [actuatetherapeutics.com]
- 12. researchgate.net [researchgate.net]
- 13. Combination Treatment with the GSK-3 Inhibitor 9-ING-41 and CCNU Cures Orthotopic Chemoresistant Glioblastoma in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
9-ING-41: A Comparative Analysis of a Novel GSK-3β Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental results of 9-ING-41, a first-in-class Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, against other therapeutic alternatives. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its potential in oncology. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.
Mechanism of Action
9-ING-41 is a potent and selective small molecule inhibitor of GSK-3β, a serine/threonine kinase that is overexpressed in various cancers and contributes to tumor progression and therapeutic resistance.[1] By inhibiting GSK-3β, 9-ING-41 modulates multiple downstream signaling pathways, leading to anti-tumor effects. These effects include the induction of apoptosis, cell cycle arrest at G0/G1 and G2/M phases, and the downregulation of pathways involved in chemotherapy resistance, such as the NF-κB and DNA damage response (DDR) pathways.[1][2]
Preclinical Performance: Single Agent and Combination Therapy
Comparison with Venetoclax in B-cell Lymphoma
In preclinical studies, 9-ING-41 has demonstrated significant single-agent activity and synergistic effects when combined with the BCL-2 inhibitor Venetoclax in aggressive B-cell lymphoma cell lines.
Table 1: In Vitro Efficacy of 9-ING-41 as a Single Agent in B-cell Lymphoma Cell Lines
| Cell Line | 9-ING-41 Concentration | Reduction in Cell Viability | Reference |
| Daudi | 1 µM | 40-70% (p<0.05) | [3] |
| SUDHL-4 | 1 µM | 40-70% (p<0.05) | [3] |
| Karpas 422 | 1 µM | 40-70% (p<0.05) | [3] |
| KPUM-UH1 | 1 µM | 40-70% (p<0.05) | [3] |
| TMD8 | 1 µM | 40-70% (p<0.05) | [3] |
Table 2: Synergistic Effects of 9-ING-41 in Combination with Venetoclax
| Cell Line | 9-ING-41 Concentration | Fold Reduction in Venetoclax IC50 | Reference |
| SUDHL-4 | 0.5 µM | 8-fold | [3] |
| KPUM-UH1 | 0.5 µM | 2-fold | [3] |
Combination with Chemotherapy in Pancreatic Cancer
Clinical data from the Phase 1/2 study NCT03678883 has shown promising results for 9-ING-41 in combination with gemcitabine (B846) and nab-paclitaxel for the treatment of advanced pancreatic ductal adenocarcinoma (PDAC).
Table 3: Clinical Efficacy of 9-ING-41 plus Gemcitabine/Nab-Paclitaxel in Advanced PDAC (NCT03678883)
| Efficacy Endpoint | Value | Reference |
| Disease Control Rate (DCR) | 62% | [4] |
| Overall Response Rate (ORR) | 43% | [4] |
| Confirmed Complete Responses (CRs) | 2 | [4] |
| Confirmed Partial Responses (PRs) | 6 | [4] |
Experimental Protocols
Cell Viability MTS Assay
The MTS assay is a colorimetric method used to assess cell viability.[5]
-
Cell Plating: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of 9-ING-41, the alternative drug, or a combination of both. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Following incubation, 20 µL of MTS reagent is added to each well.[5]
-
Final Incubation: The plates are incubated for an additional 1-4 hours.[5]
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.[5] The results are expressed as a percentage of the control.
Apoptosis Analysis via Luminex Assay
The Luminex assay is a bead-based immunoassay that allows for the simultaneous measurement of multiple apoptosis-related proteins in a small sample volume.[6]
-
Cell Lysis: Cells are treated with the compounds of interest for the desired time, then harvested and lysed to extract cellular proteins.
-
Bead Coupling: Microsphere beads, each with a unique spectral address, are coated with antibodies specific for different apoptotic proteins (e.g., active caspase-3, survivin).[6]
-
Sample Incubation: The cell lysates are incubated with the antibody-coupled beads, allowing the target proteins to bind.
-
Detection Antibody Incubation: A biotinylated detection antibody specific for a different epitope on the target protein is added, creating a sandwich immunoassay.
-
Streptavidin-PE Incubation: Streptavidin-phycoerythrin (PE) is added, which binds to the biotinylated detection antibody.
-
Data Acquisition: The beads are analyzed using a Luminex instrument, which identifies the spectral address of each bead (identifying the protein) and quantifies the PE signal (quantifying the amount of protein).
Visualizations
Signaling Pathway of 9-ING-41
Caption: Simplified signaling pathway of 9-ING-41.
Experimental Workflow for In Vitro Drug Comparison
Caption: Experimental workflow for in vitro comparison.
References
- 1. ascopubs.org [ascopubs.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Apoptosis Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Independent Scrutiny of 9-ING-41's Mechanism of Action: A Comparative Analysis with Alternative GSK-3β Inhibitors
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the novel anti-cancer agent 9-ING-41 (elraglusib) with other known Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibitors. Recent independent research challenges the initial understanding of 9-ING-41's primary mechanism of action, suggesting its potent anti-tumor effects may be independent of GSK-3β inhibition and instead attributable to microtubule destabilization. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data to inform future research and clinical development.
Executive Summary
9-ING-41, currently in clinical trials for various cancers, was developed as a selective, ATP-competitive inhibitor of GSK-3β. The canonical downstream effects of GSK-3β inhibition include the stabilization of β-catenin and altered phosphorylation of proteins like the Collapsin Response Mediator Protein 2 (CRMP2). However, recent studies directly comparing 9-ING-41 to other well-characterized GSK-3β inhibitors, such as LY2090314 and Tideglusib, reveal a significant divergence in their cellular effects. At cytotoxic concentrations, 9-ING-41 does not induce the hallmark stabilization of β-catenin observed with other GSK-3β inhibitors.[1][2][3] Furthermore, its anti-proliferative and apoptotic effects in cancer cell lines are not replicated by other potent GSK-3β inhibitors, suggesting a distinct mechanism of action.[1][3] Evidence now points towards microtubule destabilization as a primary driver of 9-ING-41's cytotoxicity.[3][4]
This guide will present a comparative analysis of these inhibitors, focusing on:
-
Enzymatic Potency: A comparison of the half-maximal inhibitory concentrations (IC50) against GSK-3β.
-
Cellular Mechanism of Action: An evaluation of their effects on key downstream markers of GSK-3β inhibition (β-catenin and CRMP2 phosphorylation).
-
Antiproliferative Activity: A comparison of their effects on cancer cell viability.
-
Alternative Mechanism of 9-ING-41: An overview of the evidence supporting microtubule destabilization.
Quantitative Data Comparison
The following tables summarize the available quantitative data for 9-ING-41 and its key comparators. It is important to note that direct head-to-head comparisons in the same study are limited, and assay conditions can influence results.
Table 1: In Vitro GSK-3β Kinase Inhibition
| Compound | Target(s) | IC50 (GSK-3β) | Inhibition Type | Source(s) |
| 9-ING-41 (Elraglusib) | GSK-3β (and other kinases) | ~710 nM | ATP-competitive | [1] |
| LY2090314 | GSK-3α/β | ~0.9 nM | ATP-competitive | [1][2] |
| Tideglusib | GSK-3β | ~60 nM - 502 nM | Non-ATP-competitive, irreversible | [1][2][3] |
Table 2: Comparative Cellular Activity in Lymphoma Cell Lines
| Compound | Effective Concentration for GSK-3β Inhibition (β-catenin stabilization) | Cytotoxic Concentration (Reduced Cell Viability) | Source(s) |
| 9-ING-41 (Elraglusib) | No significant β-catenin stabilization at cytotoxic doses | 1-5 µM | [1][3] |
| LY2090314 | Effective at concentrations that do not reduce cell viability | Not cytotoxic at GSK-3β inhibitory concentrations | [1] |
| Tideglusib | No GSK-3β inhibition at cytotoxic doses | >5 µM | [1] |
| CT99021 | Effective at concentrations that do not reduce cell viability | Not cytotoxic at GSK-3β inhibitory concentrations | [1] |
| SB216763 | Effective at concentrations that do not reduce cell viability | Not cytotoxic at GSK-3β inhibitory concentrations | [1] |
Signaling Pathways and Mechanisms of Action
The Canonical GSK-3β Signaling Pathway
GSK-3β is a constitutively active serine/threonine kinase that plays a crucial role in numerous cellular processes. A key function is the negative regulation of the Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β is expected to lead to the accumulation of β-catenin.
Independent Verification of 9-ING-41's Mechanism
Recent evidence strongly suggests that the anti-cancer effects of 9-ING-41 are not primarily mediated by its inhibition of GSK-3β. Instead, it appears to act as a microtubule-destabilizing agent, leading to mitotic arrest, DNA damage, and apoptosis.[3][4] This is a significant finding that differentiates 9-ING-41 from classical GSK-3β inhibitors.
Experimental Protocols
In Vitro GSK-3β Kinase Assay (Generic Protocol)
This protocol describes a general method for determining the IC50 value of an inhibitor against GSK-3β using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human GSK-3β enzyme and a suitable substrate peptide (e.g., a phosphopeptide derived from glycogen synthase) in the reaction buffer.
-
Prepare a stock solution of ATP in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., 9-ING-41, LY2090314, Tideglusib) in DMSO and then in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test inhibitor dilutions.
-
Add the GSK-3β enzyme and substrate mixture to each well.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ Reagent).
-
After a further incubation period, add a kinase detection solution to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of GSK-3β inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay for β-Catenin Stabilization (Western Blot)
This protocol details the methodology to assess the effect of GSK-3β inhibitors on the stabilization of β-catenin in cultured cells.
-
Cell Culture and Treatment:
-
Plate cancer cell lines (e.g., lymphoma or colon cancer cell lines) and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the GSK-3β inhibitors (9-ING-41, LY2090314, Tideglusib) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for total β-catenin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the β-catenin band intensity to a loading control protein (e.g., GAPDH or β-actin).
-
Conclusion
The independent verification of 9-ING-41's mechanism of action marks a pivotal moment in its development. While initially classified as a GSK-3β inhibitor, compelling evidence now indicates that its potent anti-cancer activity stems from microtubule destabilization, a mechanism distinct from that of classical GSK-3β inhibitors like LY2090314 and Tideglusib.[1][3][4] This distinction is critical for the design of future clinical trials, the identification of predictive biomarkers, and the rational development of combination therapies. Researchers and clinicians should consider this updated understanding of 9-ING-41's mode of action in their ongoing and future work. This guide provides the necessary comparative data and experimental context to facilitate a more nuanced and accurate assessment of 9-ING-41 and its place in the landscape of cancer therapeutics.
References
Assessing Synergistic Effects of 9-ING-41 with Immunotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glycogen (B147801) synthase kinase-3 beta (GSK-3β) inhibitor 9-ING-41 (elraglusib) in combination with immunotherapy, supported by preclinical experimental data. The guide details the proposed mechanisms of synergy, presents quantitative data from key studies, outlines experimental methodologies, and provides visual representations of pathways and workflows.
Unveiling the Synergy: How 9-ING-41 Potentiates Anti-Tumor Immunity
9-ING-41, a potent and selective small-molecule inhibitor of GSK-3β, has demonstrated promising anti-tumor activity as a monotherapy and in combination with other anti-cancer agents.[1] A growing body of preclinical evidence suggests that 9-ING-41 can synergistically enhance the efficacy of immune checkpoint inhibitors (ICIs) by modulating the tumor microenvironment and directly impacting both tumor and immune cells.[2][3]
The primary mechanism behind this synergy lies in 9-ING-41's ability to inhibit GSK-3β, a key regulator of various cellular processes implicated in tumorigenesis and immune evasion.[4] Inhibition of GSK-3β by 9-ING-41 has been shown to:
-
Downregulate Immune Checkpoints: Preclinical studies have demonstrated that elraglusib can reduce the expression of inhibitory immune checkpoint molecules such as PD-1, LAG-3, and TIGIT on T cells.[2] This action helps to overcome T-cell exhaustion and enhance their anti-tumor activity.
-
Enhance T-cell and NK-cell Function: 9-ING-41 has been shown to boost the cytotoxic activity of CD8+ T cells and Natural Killer (NK) cells, two critical components of the anti-tumor immune response.[5] This includes increased secretion of effector molecules like granzyme B and interferon-gamma (IFN-γ).
-
Modulate the Tumor Microenvironment: The inhibitor can alter the cytokine profile within the tumor microenvironment, leading to a reduction in immunosuppressive molecules like VEGF and an increase in immunostimulatory cytokines.[6]
-
Increase Tumor Cell Immunogenicity: 9-ING-41 can increase the expression of MHC class I molecules on tumor cells, making them more visible and susceptible to T-cell-mediated killing.[7]
This multi-faceted mechanism of action suggests that combining 9-ING-41 with immunotherapies, particularly checkpoint inhibitors, can create a more robust and durable anti-tumor immune response.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies investigating the synergistic effects of 9-ING-41 with immunotherapy in murine cancer models.
Table 1: Synergistic Efficacy of 9-ING-41 and Anti-PD-1 in a B16 Melanoma Model
| Treatment Group | Median Survival (days) | % Survival at Day 30 | Average Tumor Growth Rate (mm/day) | % CD8+ TILs Expressing PD-1 (Day 14) |
| Control | ~20 | 0% | ~1.8 | ~45% |
| Anti-PD-1 | ~25 | 20% | ~1.2 | ~25% |
| 9-ING-41 | ~28 | 40% | ~1.0 | ~20% |
| 9-ING-41 + Anti-PD-1 (Sequential) | >40 | 60% | ~0.5 | Not Reported |
Data is estimated from graphical representations in the cited source.[8]
Table 2: Synergistic Efficacy of 9-ING-41 and Anti-PD-L1 in a CT-26 Colorectal Cancer Model
| Treatment Group | Median Survival (days) | % Survival at Day 40 | Change in Tumor-Infiltrating Lymphocytes (TILs) in Responders |
| Isotype Control | ~25 | 0% | Baseline |
| Anti-PD-L1 | ~35 | ~20% | Increased T-cells, Decreased Tregs |
| 9-ING-41 | ~30 | ~10% | Not Reported |
| 9-ING-41 + Anti-PD-L1 | >50 | ~50% | Increased T-cells, Decreased Tregs |
Data is estimated from graphical representations in the cited source.[9]
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below to facilitate reproducibility and further investigation.
B16 Melanoma Mouse Model Protocol
-
Cell Culture: B16-F10 melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Tumor Implantation: 8-10 week old C57BL/6 mice are subcutaneously injected in the flank with 1 x 10^5 B16-F10 cells in 100 µL of sterile PBS.
-
Treatment Regimen:
-
Treatments are initiated when tumors reach a palpable size (approximately 50-100 mm³).
-
9-ING-41: Administered intravenously (IV) or intraperitoneally (IP) at a specified dose and schedule (e.g., 70 mg/kg, twice weekly).[10]
-
Anti-PD-1 Antibody: Administered IP at a standard dose (e.g., 200 µ g/mouse ) every 3-4 days.[11]
-
Combination Therapy: Can be administered simultaneously or sequentially as detailed in the specific study design.[8]
-
-
Monitoring:
-
Tumor volume is measured every 2-3 days using calipers (Volume = (length x width²)/2).
-
Animal body weight and general health are monitored regularly.
-
Survival is monitored until the pre-defined endpoint.
-
-
Immunophenotyping:
-
At the end of the study, tumors and spleens are harvested.
-
Tissues are processed to isolate tumor-infiltrating lymphocytes (TILs) and splenocytes.
-
Flow cytometry is used to analyze the populations of various immune cells (e.g., CD8+ T cells, regulatory T cells, NK cells) and the expression of checkpoint markers.
-
CT-26 Colorectal Cancer Mouse Model Protocol
-
Cell Culture: CT-26 murine colon carcinoma cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Tumor Implantation: 6-8 week old BALB/c mice are subcutaneously injected in the flank with 5 x 10^5 CT-26 cells in 100 µL of sterile PBS.
-
Treatment Regimen:
-
Treatment begins when tumors reach a volume of approximately 100 mm³.
-
9-ING-41: Administered IV or IP at a specified dose and schedule.
-
Anti-PD-L1 Antibody: Administered IP at a standard dose (e.g., 10 mg/kg) on a defined schedule.
-
Combination Therapy: Administered as per the experimental design.[9]
-
-
Monitoring:
-
Tumor growth and animal survival are monitored as described for the B16 model.
-
-
Cytokine Analysis and Immunophenotyping:
-
Blood samples can be collected to analyze circulating cytokine levels using multiplex assays.
-
Tumors are harvested for flow cytometric analysis of TILs to assess changes in immune cell populations and their activation status.[9]
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of 9-ING-41 in modulating immune response.
Caption: General workflow for in vivo assessment of 9-ING-41 and immunotherapy.
References
- 1. actuatetherapeutics.com [actuatetherapeutics.com]
- 2. Elraglusib (9-ING-41), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Malignant glioma subset from actuate 1801: Phase I/II study of 9-ING-41, GSK-3β inhibitor, monotherapy or combined with chemotherapy for refractory malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GSK-3 Inhibitor Elraglusib Enhances Tumor-Infiltrating Immune Cell Activation in Tumor Biopsies and Synergizes with Anti-PD-L1 in a Murine Model of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GSK-3 Inhibitor Elraglusib Enhances Tumor-Infiltrating Immune Cell Activation in Tumor Biopsies and Synergizes with Anti-PD-L1 in a Murine Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Treatment with the GSK-3 Inhibitor 9-ING-41 and CCNU Cures Orthotopic Chemoresistant Glioblastoma in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ichor.bio [ichor.bio]
Safety Operating Guide
Clarification of "TG 41" and Proper Disposal Procedures for Associated Radioactive Materials
Initially, it is important to clarify that "TG 41" does not refer to a chemical substance but to the American Association of Physicists in Medicine's (AAPM) Task Group Report #41. This report, titled "Remote Afterloading Technology," provides guidance on the use of devices that remotely insert and retract sealed radioactive sources for a medical procedure known as brachytherapy, a form of radiation therapy. Therefore, the proper disposal procedures in this context pertain to the sealed radioactive sources used in these brachytherapy devices.
The disposal of these radioactive sources is a critical component of laboratory and clinical safety, governed by strict regulatory frameworks to protect researchers, scientists, drug development professionals, and the public from radiation exposure. The following information provides essential safety and logistical guidance for the proper management and disposal of these sources.
Core Principles of Radioactive Source Disposal
The primary objective in managing radioactive waste from brachytherapy is to minimize radiation exposure, adhering to the principle of "As Low As Reasonably Achievable" (ALARA). The disposal process involves several key stages, from initial handling and storage to final disposition, all of which are regulated by national and international bodies such as the U.S. Nuclear Regulatory Commission (NRC) and the Department of Transportation (DOT).
There are three main pathways for the disposal of sealed brachytherapy sources:
-
Decay-in-Storage (DIS): This method is suitable for radionuclides with short half-lives. The sources are securely stored in a shielded location until their radioactivity has decayed to a level indistinguishable from background radiation. At this point, they can be disposed of as regular waste, provided all radiation symbols are removed or defaced.
-
Return to Manufacturer/Supplier: This is a common and often required method for many sealed sources. Manufacturers and suppliers typically have programs to take back used or decayed sources for recycling or disposal.
-
Disposal at a Licensed Low-Level Radioactive Waste (LLRW) Facility: For sources with long half-lives that cannot be returned to the manufacturer, disposal at a licensed LLRW facility is the required pathway.
Quantitative Data: Radionuclides in Brachytherapy
The choice of disposal method is heavily dependent on the radionuclide's half-life. Below is a table summarizing the half-lives of common radionuclides used in brachytherapy.
| Radionuclide | Symbol | Half-Life | Typical Use |
| Iridium-192 | ¹⁹²Ir | 73.8 days | High-Dose-Rate (HDR) and Low-Dose-Rate (LDR) temporary implants |
| Cobalt-60 | ⁶⁰Co | 5.27 years | HDR and teletherapy |
| Cesium-137 | ¹³⁷Cs | 30.17 years | LDR temporary implants |
| Iodine-125 | ¹²⁵I | 59.4 days | LDR permanent implants (seeds) |
| Palladium-103 | ¹⁰³Pd | 16.99 days | LDR permanent implants (seeds) |
| Gold-198 | ¹⁹⁸Au | 2.7 days | LDR permanent implants (seeds) |
| Ytterbium-169 | ¹⁶⁹Yb | 32 days | LDR and HDR temporary implants |
| Strontium-90 | ⁹⁰Sr | 28.79 years | Surface applications (e.g., ophthalmic) |
Experimental Protocols
A critical procedure in the safe management of sealed radioactive sources is the leak test, which ensures the integrity of the source encapsulation.
Detailed Methodology for Sealed Source Leak Testing:
Objective: To verify that a sealed radioactive source is not leaking radioactive material.
Frequency: Typically required every six months, unless otherwise specified by the license or manufacturer. Sources with a half-life of 30 days or less are exempt.[1][2]
Materials:
-
Leak test kit (containing swabs, wetting agent, and sample container)
-
Personal Protective Equipment (PPE): disposable gloves
-
Radiation survey meter
-
Tongs or forceps for remote handling
-
Labeling materials
Procedure:
-
Preparation:
-
Don appropriate PPE, including disposable gloves.
-
Prepare a clean, designated area for the test.
-
Using a survey meter, measure the background radiation level in the area.
-
-
Wipe Sample Collection:
-
Using tongs, retrieve the sealed source from its shielded container.
-
Take a swab from the leak test kit. If not pre-moistened, apply the recommended wetting agent (e.g., alcohol or distilled water).
-
Carefully wipe all accessible surfaces of the sealed source where contamination might accumulate, such as edges and joins.[3][4]
-
Place the used swab into the sample container (e.g., a vial or small bag) provided in the kit.
-
Securely close and label the sample container with the source's serial number, radionuclide, and the date of the test.
-
-
Survey and Storage:
-
Return the sealed source to its shielded container.
-
Perform a survey of the work area and your hands to check for any contamination.
-
-
Sample Analysis:
-
Action on Positive Result:
-
If the test reveals removable contamination of 185 Bq or more, the source is considered to be leaking.
-
Immediately withdraw the source from service and place it in secure, shielded storage.
-
Notify the facility's Radiation Safety Officer (RSO) immediately.
-
The leaking source must be decontaminated, repaired, or disposed of by an authorized licensee.
-
A report must be filed with the NRC or Agreement State within 5 days of the test.[1][2]
-
-
Record Keeping:
-
Maintain a record of all leak test results for at least three years. The record should include the model and serial number of the source, the radionuclide, the test date, the measured activity of the sample, and the name of the individual who performed the test.
-
Mandatory Visualizations
Caption: Decision pathway for the disposal of sealed brachytherapy sources.
Caption: Workflow for returning a used brachytherapy source to the manufacturer.
Procedural Guidance: Returning Sources to the Manufacturer
Returning a disused radioactive source to the manufacturer is a regulated process that ensures the safe and secure transfer of radioactive material.
Step-by-Step Guide:
-
Initial Notification: The process begins by notifying the facility's Radiation Safety Officer (RSO) of the intent to dispose of a source.
-
Contact Manufacturer: The RSO or a designated individual will contact the source manufacturer to request a Return Authorization (RA) number and a source return kit.
-
Receive Return Kit: The manufacturer will provide a kit containing the necessary packaging materials, instructions, and forms.
-
Perform Final Leak Test: A final leak test must be performed and documented to ensure the source's integrity before shipment, unless it has been tested within the last six months.
-
Packaging: The source must be packaged in strict accordance with the manufacturer's instructions and the Department of Transportation (DOT) regulations for the transport of radioactive materials (e.g., 49 CFR Parts 171-180). This typically involves placing the source in its original shielded container (often called a "pig") and then into a certified shipping container (e.g., a Type A package).[6][7][8]
-
Labeling and Documentation: The exterior of the package must be correctly labeled with the proper shipping name (e.g., "UN2915, Radioactive material, Type A package"), hazard labels (e.g., "RADIOACTIVE YELLOW-II"), and markings. All required shipping papers, including a Bill of Lading and the manufacturer's return forms, must be accurately completed.
-
Transportation: The package must be transported by a carrier authorized to handle radioactive materials. The RSO will coordinate the pickup and shipment.
-
Confirmation and Record Keeping: The facility should receive a confirmation of receipt from the manufacturer. All records related to the transfer and disposal of the source must be maintained as required by the facility's license and regulatory requirements.
References
Essential Safety and Handling Guide for GPR41 Ligands
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with common ligands of the G protein-coupled receptor 41 (GPR41). The information herein is intended to supplement, not replace, institutional safety protocols and the full Safety Data Sheets (SDS) for each chemical.
Note on "TG 41": The term "this compound" is not a standard chemical identifier. Based on the context of life sciences research and signaling pathways, it is likely a shorthand or misnomer for GPR41 , a G protein-coupled receptor. This receptor is activated by short-chain fatty acids (SCFAs). Therefore, this document focuses on the safe handling of GPR41's primary ligands: acetate (B1210297), propionate, and butyrate. Additionally, information on the research chemical 9-ING-41 , a GSK-3β inhibitor, is provided as a potential alternative interpretation.
Personal Protective Equipment (PPE) for GPR41 Ligands (SCFAs)
Proper personal protective equipment is paramount when handling short-chain fatty acids. The following table summarizes the recommended PPE based on the typical hazards associated with their sodium salts, which are commonly used in laboratory settings.
| PPE Category | Sodium Acetate | Sodium Propionate | Sodium Butyrate |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Safety glasses with side-shields or chemical safety goggles.[1] | Safety glasses with side-shields conforming to EN166.[2] |
| Hand Protection | Protective gloves. | Protective gloves. | Protective gloves.[2] |
| Skin and Body | Laboratory coat. | Laboratory coat. | Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Respiratory | Not required under normal use with adequate ventilation. | If dust is generated, a particulate respirator may be needed. | Where dusts are generated, use a particulate respirator.[2] |
Operational and Disposal Plans
Safe laboratory practice extends beyond PPE to include proper handling, storage, and disposal of chemical waste.
1. Engineering Controls and Safe Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when working with volatile forms or creating aerosols.[2]
-
Avoid generating dust when handling solid forms of SCFA salts.[1][2]
-
Prevent contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[1]
-
Keep containers tightly closed when not in use.[1]
2. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Sodium acetate is hygroscopic; store in a dry place.[4]
3. Spills and Accidental Exposure:
-
Spills: For solid spills, sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2] For liquid spills, absorb with an inert material and dispose of the absorbent in a sealed container. Ventilate the area of the spill.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation occurs.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical attention.[1]
4. Disposal:
-
Dispose of chemical waste in accordance with all local, state, and federal regulations.
-
Do not allow the product to enter drains or waterways.[2]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Experimental Protocols for GPR41
Studying GPR41 signaling involves a variety of in vitro and in vivo experimental approaches. Below is a generalized workflow for assessing the activation of GPR41 by a test compound.
General Experimental Workflow for GPR41 Activation Assay
Caption: A generalized workflow for a GPR41 activation assay.
Detailed Methodologies:
-
Cell Line Selection and Culture:
-
Use a cell line that endogenously expresses GPR41 or a host cell line (e.g., HEK293, CHO) stably transfected with a GPR41 expression vector.
-
Culture cells in the appropriate medium and conditions as recommended by the supplier.
-
-
Compound Preparation:
-
Prepare stock solutions of SCFA ligands (e.g., sodium propionate, sodium butyrate) or test compounds in a suitable solvent (e.g., sterile water, DMSO).
-
Create a dilution series to determine dose-response curves.
-
-
GPR41 Activation Assay (Calcium Mobilization):
-
Plate the GPR41-expressing cells in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Measure baseline fluorescence using a plate reader with fluorescence imaging capabilities.
-
Add the SCFA or test compound to the wells and immediately begin measuring the change in intracellular calcium concentration over time.
-
Activation of GPR41, which can couple to Gq proteins, will lead to an increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity to determine the cellular response.
-
Plot the dose-response curve and calculate the EC50 (half-maximal effective concentration) to quantify the potency of the ligand.
-
GPR41 Signaling Pathway
GPR41 is primarily activated by short-chain fatty acids, which are products of gut microbial fermentation of dietary fiber.[5][6] The receptor couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[5] In some cellular contexts, it can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[7]
Caption: GPR41 signaling through Gi/o and Gq pathways.
Alternative Interpretation: 9-ING-41
While less likely, "this compound" could be a misinterpretation of 9-ING-41 , a research chemical that acts as a GSK-3β inhibitor.[8][9] It is crucial to verify the identity of any chemical before handling.
Safety and Handling for 9-ING-41
-
Hazard Identification: The full toxicological properties of 9-ING-41 may not be fully known. It should be handled as a potentially hazardous substance.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If solid material is being handled in a way that generates dust, a respirator may be necessary.
-
-
Handling and Storage:
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Store in a cool, dry place, away from light. For long-term storage, -20°C is often recommended.[9]
-
-
Disposal: Dispose of in accordance with institutional and governmental regulations for chemical waste.
This guide is intended for informational purposes for laboratory professionals. Always consult the specific Safety Data Sheet for any chemical and adhere to all institutional safety guidelines.
References
- 1. redox.com [redox.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemos.de [chemos.de]
- 4. carlroth.com [carlroth.com]
- 5. Seasonal expressions of GPR41 and GPR43 in the colon of the wild ground squirrels (Spermophilus dauricus) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-chain fatty acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medkoo.com [medkoo.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

